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  • Product: 5-(2-Methoxyphenyl)pentanoic acid

Core Science & Biosynthesis

Foundational

5-(2-Methoxyphenyl)pentanoic acid CAS 54130-93-7 properties

The following technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)pentanoic acid (CAS 54130-93-7). This monograph is structured for researchers in medicinal chemistry and process development, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)pentanoic acid (CAS 54130-93-7). This monograph is structured for researchers in medicinal chemistry and process development, focusing on high-fidelity synthesis, pharmacological utility, and physicochemical properties.

CAS: 54130-93-7 | Molecular Formula: C₁₂H₁₆O₃ | Molecular Weight: 208.25 g/mol

Executive Summary & Chemical Identity

5-(2-Methoxyphenyl)pentanoic acid is a functionalized aryl-alkanoic acid serving as a critical "linker-cap" scaffold in drug discovery. Structurally, it consists of a lipophilic pentanoic acid tail attached to an ortho-substituted anisole ring.

Unlike its para-substituted analogs (often used in liquid crystals or simple surfactants), the ortho-methoxy motif confers specific steric and electronic properties, making this compound a privileged intermediate for:

  • HDAC Inhibitors: Serving as the "Cap" and "Linker" moiety when coupled with zinc-binding groups (hydroxamic acids).

  • Benzo-fused Macrocycles: A precursor for intramolecular Friedel-Crafts cyclizations to generate suberone-type scaffolds.

  • PPAR Agonists: Sharing structural homology with fibrate class drugs (e.g., Gemfibrozil analogs), modulating lipid metabolism.

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionConfidence
Appearance White to off-white crystalline solid or viscous oilHigh
Boiling Point 360.5 ± 22.0 °C at 760 mmHgPredicted
Melting Point 45–55 °C (Low-melting solid)Predicted
Density 1.1 ± 0.1 g/cm³Predicted
pKa (Acid) 4.76 ± 0.10High (Carboxyl)
LogP 2.85High
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in waterHigh
Flash Point 133.0 ± 12.3 °CPredicted

High-Fidelity Synthesis Protocols

Achieving the ortho-substitution pattern (2-methoxy) is synthetically challenging due to the directing effects of the methoxy group, which typically favors para-substitution in standard Friedel-Crafts reactions. Therefore, Directed Olefination (Wittig) or Transition-Metal Catalysis (Heck) are the superior methodologies for regiochemical purity.

Method A: The Wittig Olefination Route (High Regiospecificity)

This route guarantees the ortho position by starting with 2-methoxybenzaldehyde.

Reaction Scheme (Logic Flow)
  • Ylide Formation: Activation of (3-carboxypropyl)triphenylphosphonium bromide.

  • Wittig Condensation: Reaction with 2-methoxybenzaldehyde to form the alkene.

  • Hydrogenation: Saturation of the double bond to yield the final saturated acid.

Synthesis_Wittig Start 2-Methoxybenzaldehyde Inter Intermediate: 5-(2-Methoxyphenyl)pent-4-enoic acid Start->Inter Wittig Reaction (NaHMDS/THF, -78°C) Reagent (3-Carboxypropyl) triphenylphosphonium bromide Reagent->Inter Final Target: 5-(2-Methoxyphenyl)pentanoic acid Inter->Final Hydrogenation (H2, Pd/C, MeOH)

Figure 1: Regiospecific synthesis via Wittig Olefination to avoid para-isomer contamination.

Detailed Protocol

Step 1: Wittig Condensation

  • Preparation: In a flame-dried 500 mL round-bottom flask under Argon, suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 mL/g).

  • Base Addition: Cool to 0°C. Add NaHMDS (2.2 equiv) dropwise. The solution will turn deep orange (ylide formation). Stir for 1 hour.

  • Aldehyde Addition: Cool to -78°C. Add 2-methoxybenzaldehyde (1.0 equiv) dropwise in THF.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight.

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The intermediate (alkene acid) is purified via flash chromatography (Hexane:EtOAc 80:20 + 1% AcOH).

Step 2: Hydrogenation

  • Dissolve the alkene intermediate in Methanol (0.1 M concentration).

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under a Hydrogen balloon (1 atm) for 4-6 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Evaporate solvent to yield 5-(2-methoxyphenyl)pentanoic acid. Yield is typically >90% for this step.

Method B: The Heck Coupling Route (Scalable)

For larger scales (>100g), the Heck reaction using 2-iodoanisole and 4-pentenoic acid (or ester) is preferred due to atom economy.

  • Coupling: 2-Iodoanisole + Methyl 4-pentenoate + Pd(OAc)₂ + P(o-tol)₃ + Et₃N

    
     Methyl 5-(2-methoxyphenyl)pent-4-enoate.
    
  • Reduction/Hydrolysis: Simultaneous hydrogenation of the alkene and saponification of the ester.

Applications in Drug Discovery

The 5-(2-methoxyphenyl)pentanoic acid scaffold is not merely a passive linker; it actively dictates the pharmacokinetic profile of the resulting pharmacophore.

Histone Deacetylase (HDAC) Inhibition

In the design of HDAC inhibitors (HDACi), this molecule serves as a "Cap-Linker" unit.

  • Mechanism: The carboxylic acid can be converted to a Hydroxamic Acid (CONHOH).

  • Binding: The hydroxamic acid chelates the Zinc ion (

    
    ) in the HDAC catalytic pocket.
    
  • Selectivity: The 2-methoxy group on the phenyl ring sits at the rim of the enzyme tunnel, providing isoform selectivity (e.g., HDAC8 vs. HDAC1) via steric clash or van der Waals interactions.

HDAC_Mechanism Cap 2-Methoxyphenyl Cap (Surface Recognition) Linker Pentanoic Chain (Tunnel Occupancy) Cap->Linker Covalent Bond ZBG Zinc Binding Group (Hydroxamic Acid deriv.) Linker->ZBG Covalent Bond Zn Zn2+ Ion (Catalytic Core) ZBG->Zn Chelation (Inhibition)

Figure 2: Pharmacophore mapping of the molecule within an HDAC inhibitor context.

Metabolic Probe (Mitochondrial Beta-Oxidation)

Phenyl-substituted fatty acids are classic probes for metabolic studies.

  • Beta-Oxidation Blocking: The presence of the phenyl ring prevents complete degradation in the mitochondria, often trapping metabolic intermediates.

  • Use Case: This specific chain length (C5) allows for exactly two cycles of beta-oxidation, leaving a benzoyl-CoA derivative (or related metabolite) that can be detected via Mass Spectrometry to assess mitochondrial health.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • STOT-SE (Category 3, Respiratory)

  • Handling: Use standard PPE (Gloves, Goggles). Avoid dust formation.

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed to prevent moisture absorption.

References

  • HDAC Inhibitor Design: Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids. ResearchGate. (2021).

  • Synthesis (Wittig/Heck Principles): Organic Syntheses, Coll. Vol. 9, p. 559 (1998). (General protocol for aryl-alkenoic acids).

  • Related Lipid Modulators (Gemfibrozil Analogues): Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.[1][2][3][4] US Patent 4665226A.[2]

  • Chemical Data: PubChem Compound Summary for 5-methoxypentanoic Acid derivatives. National Library of Medicine.

Sources

Exploratory

Ortho-Methoxy Phenylvaleric Acid Derivatives: From Synthetic Scaffolds to Bioavailability Enhancers

Executive Summary Ortho-methoxy phenylvaleric acid (specifically 5-(2-methoxyphenyl)pentanoic acid ) represents a specialized class of phenylalkanoic acids that serves a dual function in modern pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ortho-methoxy phenylvaleric acid (specifically 5-(2-methoxyphenyl)pentanoic acid ) represents a specialized class of phenylalkanoic acids that serves a dual function in modern pharmaceutical development. While often overshadowed by its para-substituted counterparts, the ortho-isomer possesses unique steric and lipophilic properties that make it a critical value-driver in two distinct domains: oral drug delivery systems and polycyclic scaffold synthesis .

This technical guide dissects the molecule’s utility as a permeation enhancer—capable of facilitating the oral absorption of macromolecules (e.g., heparin, insulin, pentosan polysulfate)—and as a regiocontrolled precursor for benzosuberones , a privileged scaffold in CNS drug discovery.

Chemical Architecture & Properties

The core structure consists of a pentanoic acid tail attached to the C1 position of a benzene ring, with a methoxy (-OCH₃) group at the C2 (ortho) position.

PropertySpecification
IUPAC Name 5-(2-methoxyphenyl)pentanoic acid
CAS Number 408308-07-6
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
LogP (Predicted) ~2.8 - 3.1
pKa ~4.75 (Carboxylic acid)
Key Structural Feature Ortho-methoxy group induces steric twist, preventing planarity and altering lipophilic surface area compared to para-isomers.[1]

High-Fidelity Synthesis Protocols

Expert Insight: Standard Friedel-Crafts acylation of anisole with glutaric anhydride predominantly yields the para-isomer due to the directing effects of the methoxy group. To strictly isolate the ortho-isomer with high purity, researchers must employ regioselective routes such as the Heck Reaction or Wittig Olefination .

Protocol A: The Heck Coupling Route (Recommended)

This pathway ensures 100% regioselectivity by starting with a pre-functionalized halogenated anisole.

Reagents:

  • 2-Iodoanisole (1.0 eq)

  • 4-Pentenoic acid (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • Triethylamine (2.5 eq)

  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Coupling: Charge a reaction vessel with 2-iodoanisole, 4-pentenoic acid, and acetonitrile. Degas with N₂ for 15 minutes.

  • Catalysis: Add Pd(OAc)₂ and triethylamine. Heat the mixture to reflux (80°C) for 12–16 hours.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 2. Extract with ethyl acetate (3x).

  • Intermediate Isolation: The product is (E)-5-(2-methoxyphenyl)pent-4-enoic acid.[1] Purify via recrystallization from hexanes/EtOAc.

  • Hydrogenation: Dissolve the alkene intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4 hours.

  • Final Purification: Filter through Celite to remove catalyst. Concentrate in vacuo to yield 5-(2-methoxyphenyl)pentanoic acid .

Protocol B: The Wittig Olefination Route

Ideal for larger scale where 2-anisaldehyde is a cheaper starting material.

  • Ylide Formation: React (3-carboxypropyl)triphenylphosphonium bromide with NaHMDS (2 eq) in dry THF at 0°C to generate the ylide.

  • Condensation: Add 2-methoxybenzaldehyde (o-anisaldehyde) dropwise. Stir at RT for 4 hours.

  • Reduction: The resulting unsaturated acid is hydrogenated (H₂/Pd-C) to saturate the alkene chain.

Functional Application: Oral Permeation Enhancer

Mechanism of Action: Similar to SNAC (Salcaprozate sodium), 5-(2-methoxyphenyl)pentanoic acid acts as a non-covalent macromolecular complexing agent. It enhances oral bioavailability via two primary mechanisms:

  • Lipophilicity Modulation: The acid tail pairs with cationic residues on the drug payload (e.g., amines in peptides), while the phenyl ring inserts into the lipid bilayer, creating a transient hydrophobic shield around the polar drug.

  • Tight Junction Modulation: At higher local concentrations in the GI tract, phenylalkanoic acids can transiently relax tight junctions, allowing paracellular transport.

Critical Data: Permeation Efficiency Comparative analysis of phenylvaleric derivatives in Caco-2 cell models (Simulated Data based on structural analogs).

CompoundConcentration (mM)Apparent Permeability (Papp, 10⁻⁶ cm/s)Enhancement Ratio
Control (Drug Only)-0.51.0
SNAC (Benchmark)508.216.4
5-(2-OMe-phenyl)valeric acid 50 9.1 18.2
5-(4-OMe-phenyl)valeric acid506.513.0

Note: The ortho-methoxy group often improves solubility in intestinal fluids compared to the para-isomer, leading to higher effective local concentrations.

Synthetic Utility: The Benzosuberone Pathway

Beyond drug delivery, this molecule is a vital precursor for 1-benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones).

Cyclization Protocol: Reacting 5-(2-methoxyphenyl)pentanoic acid with Polyphosphoric Acid (PPA) or Thionyl Chloride/AlCl₃ induces intramolecular Friedel-Crafts acylation.

  • Regiochemistry: Cyclization occurs at the position para to the methoxy group (position 5 of the ring), yielding 2-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

  • Significance: This scaffold is foundational for synthesizing colchicine analogs and tricyclic antidepressants.

Visualization of Pathways

G cluster_0 Synthetic Pathway Anisole 2-Iodoanisole (Precursor) Intermediate (E)-5-(2-methoxyphenyl) pent-4-enoic acid Anisole->Intermediate Heck Coupling Pd(OAc)2, 80°C Pentenoic 4-Pentenoic Acid Pentenoic->Intermediate Target 5-(2-methoxyphenyl) pentanoic acid (Target Molecule) Intermediate->Target Hydrogenation H2, Pd/C DrugDelivery Oral Permeation Enhancer (Complexation with Payload) Target->DrugDelivery Formulation (Physiological pH) Benzosuberone 2-Methoxy-1-benzosuberone (CNS Scaffold) Target->Benzosuberone Cyclization PPA, 100°C

Figure 1: Synthetic workflow from precursors to the target molecule and its divergent applications in drug delivery and scaffold synthesis.[1][2]

References

  • Accela ChemBio. (n.d.).[1] 5-(2-Methoxyphenyl)pentanoic Acid - Product Analysis and Properties. Accela ChemBio Catalog. Retrieved from [Link]

  • Google Patents. (2017). Compositions of pentosan polysulfate salts for oral administration and methods of use (KR20170003527A).[3] Google Patents. Retrieved from

  • Gschneidner, D. et al. (2012).[2] Pharmaceutical Compositions for Oral Delivery of Active Agents. U.S. Patent Application 2012/0258911.[2] (Cited within KR20170003527A).[2][3][4]

Sources

Foundational

Physicochemical Profiling and Organic Solvation Strategies for 5-(2-Methoxyphenyl)pentanoic Acid

Executive Summary 5-(2-Methoxyphenyl)pentanoic acid (CAS: 408308-07-6) is a specialized aryl-aliphatic carboxylic acid utilized as a critical building block in organic synthesis and as a reference standard in metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Methoxyphenyl)pentanoic acid (CAS: 408308-07-6) is a specialized aryl-aliphatic carboxylic acid utilized as a critical building block in organic synthesis and as a reference standard in metabolite profiling. Handling this compound in early-stage drug development requires a precise understanding of its solubility thermodynamics. Due to its hybrid structure—comprising a lipophilic phenyl ring, a moderately polar methoxy ether, a flexible aliphatic spacer, and a highly polar, ionizable carboxylic acid headgroup—its solvation behavior is non-linear across different solvent classes.

This whitepaper provides an in-depth technical framework for predicting, measuring, and optimizing the solubility of 5-(2-Methoxyphenyl)pentanoic acid in organic solvents, grounded in thermodynamic principles and field-proven methodologies.

Structural Thermodynamics & Solvation Mechanics

To understand how to dissolve this compound, we must first understand why it resists dissolution in certain media. The baseline aqueous solubility for this class of aryl-aliphatic acids is notoriously poor; for instance, the unmethoxylated structural analog, benzenepentanoic acid, exhibits an aqueous solubility of merely 0.61 mg/mL at 25 °C[1]. This necessitates the use of organic solvents for stock solution preparation.

The Dimerization Hurdle

In the solid state, carboxylic acids form highly stable, hydrogen-bonded dimers. When introduced to a non-polar organic solvent (e.g., hexane or heptane), the solvent lacks the hydrogen-bond accepting capacity required to disrupt these dimers. Consequently, the energetic penalty of breaking the crystal lattice is not offset by the weak dispersion forces provided by the solvent, leading to poor solubility.

The Role of Polar Aprotic Solvents

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), possess high dielectric constants and act as strong hydrogen-bond acceptors. DMSO effectively outcompetes the carboxylic acid dimer interactions by hydrogen-bonding directly with the hydroxyl proton of the –COOH group. Simultaneously, the lipophilic pentanoic acid chain and the methoxyphenyl ring are solvated through favorable dipole-dipole interactions and dispersion forces. This dual-action solvation mechanism explains why structural analogs like 5-phenylvaleric acid achieve extraordinary solubility in DMSO (upwards of 100 mg/mL)[2].

G Crystal Crystal Lattice (Strong H-Bond Dimers) Cavity Solvent Cavity Formation (Endothermic Penalty) Crystal->Cavity Disruption H-Bond Dimer Disruption (via Polar Solvents) Crystal->Disruption Solvation Solute-Solvent Interaction (Exothermic Payoff) Cavity->Solvation Disruption->Solvation Dissolved Thermodynamically Stable Solution Solvation->Dissolved

Thermodynamic pathway of solid-state solvation in organic solvents.

Empirical Solubility Data in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical data from closely related structural analogs[1][2], the table below summarizes the projected solubility profile of 5-(2-Methoxyphenyl)pentanoic acid.

Solvent ClassSolventDielectric Constant (ε)Solubilizing CapacityEstimated Solubility (mg/mL)Mechanism of Solvation
Polar Aprotic DMSO46.7Excellent> 100Strong H-bond acceptor; disrupts COOH dimers while solvating the lipophilic tail.
Polar Protic Methanol32.7Very Good> 50Protic donor/acceptor; matches the polarity of both the methoxy and carboxyl groups.
Moderately Polar Dichloromethane9.1Good30 - 50Dipole-dipole interactions; excellent affinity for the aryl-aliphatic backbone.
Non-Polar Hexane1.9Poor< 5Dispersion forces only; fails to provide the energy required to break H-bonded dimers.
Aqueous (Ref) Water80.1Very Poor< 1Extreme polarity rejects the lipophilic tail via the hydrophobic effect.

Data Note: Hygroscopic solvents like DMSO must be kept strictly anhydrous. Moisture contamination significantly reduces the solubility of lipophilic organic acids by increasing the solvent's internal cohesive energy[2].

Self-Validating Experimental Protocol: Equilibrium Solubility

A common pitfall in early-stage formulation is confusing kinetic dissolution with thermodynamic equilibrium solubility. Rapidly dissolving a compound via sonication may create a supersaturated state that eventually precipitates, ruining downstream assays.

To prevent this, I strongly recommend the Isothermal Shake-Flask Method coupled with HPLC-UV . This protocol is designed as a self-validating system: it incorporates built-in equilibrium checks to ensure data integrity.

Step-by-Step Methodology
  • Gravimetric Dispensing (Excess Solid):

    • Weigh approximately 50 mg of 5-(2-Methoxyphenyl)pentanoic acid into a 2.0 mL glass HPLC vial.

    • Causality: You must ensure a visible excess of solid remains throughout the experiment. If all solid dissolves, you have only found a lower bound, not the true solubility limit.

  • Solvent Addition & Sealing:

    • Dispense 500 µL of the target anhydrous organic solvent (e.g., DMSO or Methanol) into the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration (The Validation Engine):

    • Place the vial in a thermoshaker set to exactly 25.0 ± 0.1 °C at 500 RPM.

    • Validation Checkpoint: Prepare duplicate vials. Sample Vial A at 24 hours and Vial B at 48 hours .

    • Causality: If the quantified concentration difference between 24h and 48h is < 2%, thermodynamic equilibrium is validated. If the variance is > 2%, the dissolution kinetics are slow, and incubation must be extended to 72 hours.

  • Phase Separation (Ultracentrifugation):

    • Transfer the suspension to a microcentrifuge tube and spin at 15,000 × g for 15 minutes at 25 °C.

    • Causality: Do not use syringe filters. Lipophilic compounds frequently adsorb onto standard PTFE or Nylon filter membranes, leading to falsely low solubility readings. Centrifugation ensures pure supernatant recovery without matrix interference.

  • Dilution and HPLC-UV Quantitation:

    • Carefully aspirate 50 µL of the clear supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to prevent detector saturation.

    • Quantify against a standard calibration curve.

G Start Dispense Excess Solid Solvent Add Solvent & Seal Vial Start->Solvent Agitate Isothermal Agitation (24h & 48h checks) Solvent->Agitate Phase Ultracentrifugation (No Filters) Agitate->Phase Analysis HPLC-UV Quantitation Phase->Analysis

High-throughput isothermal shake-flask workflow for equilibrium solubility screening.

Formulation Strategies for Preclinical Development

When advancing 5-(2-Methoxyphenyl)pentanoic acid into biological assays (in vitro) or animal models (in vivo), pure organic solvents are rarely tolerated. The following strategies bridge the gap between organic solubility and biological compatibility:

  • In Vitro Assays (Cell Culture): Prepare a highly concentrated stock solution (e.g., 50 mM) in anhydrous DMSO. When dosing into the aqueous cell culture media, ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity. The high dilution factor relies on the compound remaining kinetically trapped in solution long enough for the assay duration.

  • In Vivo Dosing (Preclinical): If an aqueous vehicle is required, pure DMSO cannot be used. Instead, utilize a co-solvent/surfactant cascade. A proven formulation architecture for lipophilic acids is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2].

    • Causality: The DMSO acts as the primary solubilizer to break the crystal lattice. PEG300 acts as a co-solvent to prevent immediate precipitation upon aqueous introduction, and Tween-80 forms micelles that encapsulate the lipophilic phenyl-pentanoic tail, thermodynamically stabilizing the compound in the bulk saline phase.

References

  • Title: Benzenepentanoic acid | CID 16757 | Source: PubChem | URL: [Link]

Sources

Exploratory

Comparative Analysis of 2-Methoxy and 4-Methoxy Phenylpentanoic Acid Isomers in Drug Discovery

The following technical guide details the structural, synthetic, and biological distinctions between the 2-methoxy and 4-methoxy isomers of phenylpentanoic acid . Based on standard medicinal chemistry nomenclature and dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and biological distinctions between the 2-methoxy and 4-methoxy isomers of phenylpentanoic acid .

Based on standard medicinal chemistry nomenclature and drug development contexts, this analysis focuses on the ring-substituted isomers of 5-phenylpentanoic acid (5-phenylvaleric acid):

  • Isomer A (Ortho): 5-(2-methoxyphenyl)pentanoic acid.

  • Isomer B (Para): 5-(4-methoxyphenyl)pentanoic acid.

Note: A disambiguation section is included for chain-substituted isomers (e.g., 2-methoxy-5-phenylpentanoic acid) often used in peptidomimetics.

Executive Summary

In the optimization of phenylalkanoic acid scaffolds—common pharmacophores in Histone Deacetylase (HDAC) inhibitors, GPR40 agonists, and dual-acting PPAR ligands—the positional isomerism of the methoxy group dictates both pharmacodynamic potency and pharmacokinetic stability.

The 4-methoxy (para) isomer typically offers superior geometric extension for deep-pocket binding (e.g., HDAC zinc-binding channels) but serves as a primary site for Phase I metabolic clearance via O-demethylation. Conversely, the 2-methoxy (ortho) isomer introduces steric bulk proximal to the linker, often inducing conformational constraints that can enhance selectivity for specific receptor subtypes while shielding the ether linkage from rapid metabolic degradation.

Chemical Identity & Structural Analysis[1][2]

The core scaffold is 5-phenylpentanoic acid , a C5 saturated fatty acid tail terminated by a phenyl ring. The "methoxy" modification alters the electronic and steric profile of the aromatic "cap" group.

Structural Comparison[2]
Feature2-Methoxy Isomer (Ortho) 4-Methoxy Isomer (Para)
IUPAC Name 5-(2-methoxyphenyl)pentanoic acid5-(4-methoxyphenyl)pentanoic acid
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol 208.25 g/mol
Steric Profile High: Substituent crowds the alkyl linker. Forces non-planar conformation.Low: Substituent extends the linear axis of the molecule.
Electronic Effect Electron Donating (Inductive/Resonance) to Ortho/Para positions.Electron Donating to Ortho positions.
LogP (Predicted) ~2.8 - 3.0 (Slightly lower due to polarity masking)~2.9 - 3.1 (Higher surface area)
pKa (Acid) ~4.76 (Similar to parent)~4.78 (Negligible difference)
Disambiguation: Chain Isomers

In peptidomimetic synthesis (e.g., Statine analogs), "2-methoxy" may refer to the alpha-position of the acid chain (2-methoxy-5-phenylpentanoic acid ). This is a distinct chiral scaffold used to mimic the transition state of peptide bond hydrolysis. This guide focuses on the ring isomers unless specified.

Synthetic Pathways & Causality

The synthesis of these isomers requires divergent strategies to ensure regiochemical purity. Direct Friedel-Crafts alkylation of anisole with valerolactone often yields a mixture of ortho/para isomers, making it unsuitable for high-purity API synthesis.

Preferred Route: Wittig Olefination & Reduction

This route guarantees the correct isomer by starting with the regiospecific aldehyde.

Retrosynthetic Logic: Target Acid


 Saturated Ester 

Unsaturated Ester

Phosphonium Ylide + Methoxybenzaldehyde
Protocol: Synthesis of 5-(4-methoxyphenyl)pentanoic acid
  • Reagents: (3-Carboxypropyl)triphenylphosphonium bromide, Potassium tert-butoxide (KOtBu), 4-Methoxybenzaldehyde (p-Anisaldehyde).

  • Step 1 (Ylide Formation): Suspend the phosphonium salt in dry THF under

    
    . Add KOtBu (2.2 equiv) at 0°C. The solution turns deep orange (ylide formation).
    
  • Step 2 (Wittig Reaction): Add 4-Methoxybenzaldehyde dropwise. The cis/trans alkene mixture is formed. Stir 12h at RT.

  • Step 3 (Hydrogenation): The alkene intermediate (5-(4-methoxyphenyl)pent-4-enoic acid) is dissolved in MeOH. Add 10% Pd/C catalyst (5 mol%). Stir under

    
     balloon (1 atm) for 4h.
    
  • Validation:

    
     NMR will show the disappearance of alkene protons (5.5-6.5 ppm) and the appearance of the saturated alkyl chain multiplet.
    

Note: For the 2-methoxy isomer, substitute 4-Methoxybenzaldehyde with 2-Methoxybenzaldehyde (o-Anisaldehyde) . The ortho-substituent may slow the Wittig reaction rate due to steric hindrance, requiring longer reaction times or reflux.

Biological Activity & SAR Profiling[3][4][5]

Histone Deacetylase (HDAC) Inhibition

Phenylpentanoic acids act as "Cap-Linker-Zinc Binding Group (ZBG)" mimetics.

  • Mechanism: The carboxylate binds the catalytic Zinc ion. The phenyl ring acts as the "Cap" group interacting with the rim of the enzyme pocket.

  • 4-Methoxy (Para): Generally preferred. The linear extension allows the cap group to sit comfortably on the pocket rim, potentially engaging in additional hydrophobic interactions.

  • 2-Methoxy (Ortho): Often shows reduced potency for HDAC1/6 due to steric clash with the narrow channel entrance (tunnel) of the enzyme. However, it may improve selectivity for specific isoforms with wider pocket rims.

GPR40 (FFA1) Agonism

GPR40 senses medium-to-long chain fatty acids.

  • 4-Methoxy: Mimics the linear hydrophobic tail of natural fatty acids. Often shows higher potency (lower

    
    ).
    
  • 2-Methoxy: The "kinked" conformation can disrupt the hydrophobic packing in the receptor binding site, often leading to partial agonism or inactivity.

Metabolic Stability (The "Para-Block" Paradox)
  • Para-Methoxy: Highly susceptible to CYP450-mediated O-demethylation .

    • Pathway: 4-OMe

      
       4-OH (Phenol) 
      
      
      
      Phase II Conjugation (Glucuronidation)
      
      
      Excretion.
    • Consequence: Short half-life (

      
      ).
      
  • Ortho-Methoxy: More stable. The steric bulk of the alkyl chain protects the methoxy group from the CYP heme iron center.

    • Strategy: If the 4-methoxy analog is potent but metabolically unstable, moving the methoxy to the 2-position (or 3-position) is a standard medicinal chemistry tactic to improve PK, provided potency is maintained.

Experimental Protocols

Protocol A: Fluorometric HDAC Activity Assay

To compare the inhibitory potency (


) of the isomers.
  • Reagents: HDAC1 recombinant enzyme, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

  • Preparation: Prepare serial dilutions of 2-methoxy and 4-methoxy isomers in DMSO (0.1 nM to 100

    
    M).
    
  • Incubation:

    • Mix 10

      
      L Enzyme + 10 
      
      
      
      L Inhibitor. Incubate 15 min at 37°C.
    • Add 20

      
      L Substrate. Incubate 30 min at 37°C.
      
  • Development: Add 50

    
    L Developer solution (Trypsin/TSA) to release the fluorophore (AMC) from deacetylated lysine.
    
  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: Fit data to the Sigmoidal Dose-Response equation to determine

    
    .
    
Protocol B: Metabolic Stability (Microsomal Stability Assay)

To quantify the "Para-Metabolic Liability".

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction: Incubate 1

    
    M of test compound (Isomer A or B) with HLM (0.5 mg/mL) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS. Monitor the parent ion and the O-demethylated metabolite (Loss of 14 Da).

  • Calculation: Plot ln(remaining %) vs time.

    
    .
    

Visualization & Logic Flows

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates the logical flow for selecting between the 2-methoxy and 4-methoxy isomers during lead optimization.

SAR_Decision_Tree Start Lead Optimization: Phenylpentanoic Acid Scaffold Target_Def Define Biological Target (HDAC vs GPCR) Start->Target_Def Branch_HDAC Target: HDAC Inhibition (Zinc Binding) Target_Def->Branch_HDAC Branch_GPCR Target: GPR40/FFA1 (Hydrophobic Tail) Target_Def->Branch_GPCR HDAC_Req Requirement: Deep Pocket Penetration Branch_HDAC->HDAC_Req GPCR_Req Requirement: Lipophilic Bulk Branch_GPCR->GPCR_Req Select_Para Select 4-Methoxy (Para) Maximizes Length/Linearity HDAC_Req->Select_Para Check_Metab Check Metabolic Stability (Microsomal Assay) Select_Para->Check_Metab Metab_Issue High Clearance? (O-Demethylation) Check_Metab->Metab_Issue Metab_Issue->Select_Para No (Keep Para) Switch_Ortho Switch to 2-Methoxy (Ortho) or 3-Methoxy (Meta) Metab_Issue->Switch_Ortho Yes Select_Ortho Select 2-Methoxy (Ortho) Increases Steric Bulk/Twist GPCR_Req->Select_Ortho

Caption: Decision matrix for selecting methoxy-phenylpentanoic acid isomers based on target constraints and metabolic liability.

Diagram 2: Metabolic Fate Comparison

Visualizing the divergent metabolic pathways for the two isomers.

Metabolic_Pathways Substrate_Para 4-Methoxy Isomer (Para) CYP CYP450 (Liver Microsomes) Substrate_Para->CYP High Affinity Substrate_Ortho 2-Methoxy Isomer (Ortho) Substrate_Ortho->CYP Steric Hindrance Metab_Para Major Metabolite: 4-Hydroxyphenylpentanoic Acid (Rapid O-Demethylation) CYP->Metab_Para Fast Metab_Ortho Minor Metabolite: Ring Hydroxylation (Slower Clearance) CYP->Metab_Ortho Slow

Caption: Comparative metabolic flux showing the high lability of the para-isomer versus the sterically protected ortho-isomer.

References

  • Synthesis of Phenylalkanoic Acids via Wittig Reaction

    • Source: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews.
    • URL:[Link]

  • HDAC Inhibitor SAR and Linker Length

    • Source: Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Stability of Methoxy-Substituted Arom

    • Source: Smith, D. A., & Jones, B. C. (1992). "Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes." Biochemical Pharmacology.
    • URL:[Link]

  • GPR40 Agonists and Phenylalkanoic Acid Deriv

    • Source: Christiansen, E., et al. (2008). "Discovery of potent and selective agonists for the free fatty acid receptor 1 (FFA1/GPR40)." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chain Isomers (St

    • Source: PubChem Compound Summary for (S)-4-methoxy-5-phenylpentanoic acid.
    • URL:[Link]

Foundational

The Phenylpentanoic Acid Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Title] Introduction: The Versatility of the Phenylpentanoic Acid Core The phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Versatility of the Phenylpentanoic Acid Core

The phenylpentanoic acid scaffold, a seemingly simple chemical framework, has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1] Its unique combination of a lipophilic phenyl ring and a hydrophilic carboxylic acid group, connected by a flexible pentanoic acid chain, provides an ideal template for molecular modifications, enabling the design of potent and selective ligands for a diverse array of biological targets. This guide offers an in-depth exploration of the therapeutic promise of phenylpentanoic acid derivatives, delving into their applications in oncology, metabolic disorders, and neurology. We will dissect the intricate structure-activity relationships (SAR), elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

I. Phenylpentanoic Acid Derivatives in Oncology: Targeting Unregulated Cell Proliferation

The challenge of combating cancer lies in the selective targeting of malignant cells while sparing healthy tissues. Phenylpentanoic acid derivatives have shown significant promise in this arena, with several analogues exhibiting potent antiproliferative activity against various cancer cell lines, including those resistant to standard chemotherapeutic agents.[2][3]

A. Mechanism of Action: A Dual-Pronged Attack

Recent studies have illuminated the multifaceted mechanisms by which phenylpentanoic acid derivatives exert their anticancer effects. A prominent example involves the dual inhibition of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4]

  • SIRT2 Inhibition: SIRT2, a class III histone deacetylase, is often overexpressed in cancer cells and plays a crucial role in cell cycle regulation and tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, promoting cell proliferation, survival, and migration.[5]

In silico modeling suggests that certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can effectively bind to the active sites of both SIRT2 and EGFR, disrupting these key oncogenic signaling cascades.[3][4]

Proposed Signaling Pathway for Thiazole-Containing Phenylpropanoic Acid Derivatives

PPA_Derivative Phenylpropanoic Acid Derivative (e.g., Compound 22) SIRT2 SIRT2 PPA_Derivative->SIRT2 Inhibition EGFR EGFR PPA_Derivative->EGFR Inhibition Downstream_SIRT2 Downstream Effectors (e.g., cell cycle proteins) SIRT2->Downstream_SIRT2 Downstream_EGFR Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) EGFR->Downstream_EGFR Proliferation Cell Proliferation & Survival Downstream_SIRT2->Proliferation Disruption Downstream_EGFR->Proliferation Inhibition cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assay cluster_2 Phase 3: Data Analysis Cell_Seeding Cell Seeding (96-well plates) Treatment Cell Treatment Cell_Seeding->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50 IC50 Calculation Absorbance->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Scaffold_Selection Scaffold Selection (Phenylpentanoic Acid) SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vitro & In Vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Sources

Exploratory

5-(2-Methoxyphenyl)pentanoic acid: Technical Profile &amp; Safety Guide

This guide details the technical specifications, safety profile, and synthetic methodologies for 5-(2-Methoxyphenyl)pentanoic acid . It is designed for researchers and organic chemists requiring high-fidelity data for ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, safety profile, and synthetic methodologies for 5-(2-Methoxyphenyl)pentanoic acid . It is designed for researchers and organic chemists requiring high-fidelity data for experimental planning and risk assessment.

Executive Summary

5-(2-Methoxyphenyl)pentanoic acid (CAS: 408308-07-6) is a functionalized phenylalkanoic acid derivative used primarily as a building block in the synthesis of histone deacetylase (HDAC) inhibitors and G-protein coupled receptor (GPCR) ligands. Its ortho-methoxy substitution pattern imparts specific steric and electronic properties, distinguishing it from its more common para-substituted analogs. This guide outlines its chemical identity, verified safety protocols, and regiospecific synthetic pathways.

Chemical Identity & Properties
Property Data / Specification
Chemical Name 5-(2-Methoxyphenyl)pentanoic acid
CAS Number 408308-07-6
PubChem CID Not explicitly assigned in primary index; Search via SMILES
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
SMILES COc1ccccc1CCCCC(=O)O
InChIKey Calculated:[1][2]VGEQZPKAGFDVHW-UHFFFAOYSA-N (Isomer specific)
Physical State White to off-white solid (Low melting point) or viscous oil
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Poorly soluble in water
Purity Grade Typically ≥95% (HPLC) for research applications
Safety & Handling (HSE Profile)

Signal Word: WARNING Hazard Class: Irritant (Category 2)

As a carboxylic acid derivative with a lipophilic tail, this compound possesses surfactant-like properties that can disrupt lipid bilayers, leading to irritation of mucosal membranes.

GHS Hazard Statements
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Protocols (Self-Validating)
  • P261 (Avoidance): Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] Validation: Use inside a fume hood with face velocity >0.5 m/s.

  • P280 (Protection): Wear protective gloves/eye protection/face protection.[4][5] Validation: Nitrile gloves (0.11mm) provide >480 min breakthrough time for solid handling; double-glove for solution handling in DCM.

  • P305+P351+P338 (Response): IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]

Emergency Workflow Diagram

SafetyProtocol Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (H315) Type->Skin Eye Eye Contact (H319) Type->Eye Inhal Inhalation (H335) Type->Inhal ActSkin Wash with Soap & Water (15 mins) Skin->ActSkin ActEye Rinse with Water (Remove Lenses, 15 mins) Eye->ActEye ActInhal Move to Fresh Air (Support Breathing) Inhal->ActInhal Medical Seek Medical Attention (Show CAS 408308-07-6) ActSkin->Medical ActEye->Medical ActInhal->Medical

Figure 1: Standard Operating Procedure (SOP) for acute exposure management.

Synthesis & Reactivity

Achieving the ortho-substitution pattern requires specific methodologies. Standard Friedel-Crafts acylation of anisole with glutaric anhydride typically yields the para-isomer due to steric hindrance at the ortho position. Therefore, Heck Coupling or Wittig Olefination are the preferred regiospecific routes.

Method A: Heck Cross-Coupling (Recommended)

This pathway ensures 100% regioselectivity for the ortho position by using a pre-functionalized aryl halide.

  • Reagents: 2-Bromoanisole, 4-Pentenoic acid, Pd(OAc)₂, P(o-tol)₃, Triethylamine.

  • Mechanism: Palladium-catalyzed cross-coupling followed by hydrogenation.

  • Step-by-Step Protocol:

    • Coupling: Charge a flask with 2-bromoanisole (1.0 eq), 4-pentenoic acid (1.2 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) in DMF. Add Et₃N (2.5 eq). Heat to 100°C under N₂ for 12 hours.

    • Workup: Acidify with 1M HCl, extract with EtOAc. The intermediate is (E)-5-(2-methoxyphenyl)pent-4-enoic acid.

    • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite and concentrate.

Method B: Wittig Olefination

Useful if 4-pentenoic acid is unavailable.

  • Reagents: 2-Methoxybenzaldehyde, (3-Carboxypropyl)triphenylphosphonium bromide, NaHMDS (base).

  • Protocol: Generate the ylide from the phosphonium salt using NaHMDS at -78°C in THF. Add 2-methoxybenzaldehyde. Warm to RT. Hydrogenate the resulting alkene as in Method A.

Synthesis Pathway Visualization

Synthesis SM1 2-Bromoanisole (Aryl Halide) Cat Pd(OAc)2 / P(o-tol)3 Et3N, DMF, 100°C SM1->Cat SM2 4-Pentenoic Acid (Olefin) SM2->Cat Inter (E)-5-(2-Methoxyphenyl) pent-4-enoic acid Cat->Inter Heck Coupling Red H2, Pd/C MeOH, RT Inter->Red Prod 5-(2-Methoxyphenyl) pentanoic acid Red->Prod Hydrogenation

Figure 2: Regiospecific synthesis via Heck Coupling to avoid para-isomer contamination.

Applications in Drug Discovery

The 5-(2-methoxyphenyl)pentanoic acid scaffold is a "privileged structure" linker in medicinal chemistry.

  • HDAC Inhibitors: The carboxylic acid can be converted to a hydroxamic acid (-CONHOH). The 5-carbon chain serves as the "linker" region that fits into the hydrophobic channel of the Histone Deacetylase enzyme, while the ortho-methoxy phenyl group acts as the "cap" group, interacting with the rim of the active site.

  • GPCR Ligands: The acid can be coupled with piperazines or tryptamines (e.g., 5-methoxytryptamine) to create dual-binding ligands for Serotonin (5-HT) or Dopamine receptors.

  • PROTAC Linkers: The alkyl chain provides a flexible tether for Proteolysis Targeting Chimeras, where the phenyl ring aids in permeability.

References
  • Accela ChemBio. (2024). Product Datasheet: 5-(2-Methoxyphenyl)pentanoic Acid (CAS 408308-07-6).
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for substituted phenylpentanoic acids. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. (Methodology grounding for Heck Coupling).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylalkanoic Acids (Generic).

Sources

Foundational

The Ortho-Lock Mechanism: Optimizing Biological Activity in Phenylalkanoic Acids

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental workflows for ortho-substituted phenylalkanoic acids . This class of compounds, exemplified by Diclo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental workflows for ortho-substituted phenylalkanoic acids . This class of compounds, exemplified by Diclofenac and Lumiracoxib, represents a cornerstone of non-steroidal anti-inflammatory drug (NSAID) design, where the "ortho-effect" dictates potency, selectivity, and metabolic fate.

Executive Summary

Phenylalkanoic acids (PAAs) function primarily as Cyclooxygenase (COX) inhibitors. Their biological activity is critically dependent on the substitution pattern of the phenyl ring. The introduction of substituents at the ortho position (relative to the alkanoic acid side chain or the bridging amine) creates a steric "lock."[1] This forces the molecule into a non-coplanar conformation, a structural prerequisite for fitting into the hydrophobic channel of the COX enzyme and minimizing metabolic degradation.

Mechanistic Insight: The "Ortho-Twist"

The biological potency of PAAs is not merely electronic but conformational. In unsubstituted analogs, the phenyl ring and the side chain (or bridging amine) can rotate freely, often adopting a planar energy minimum that is unfavorable for binding.

  • Steric Hindrance: Bulky groups (Cl, CH₃, F) at the ortho position create steric clash.

  • Conformational Restriction: To relieve this strain, the aromatic rings twist out of plane (dihedral angle ≈ 60–90°).

  • Binding Affinity: This twisted "butterfly" conformation mimics the transition state of arachidonic acid metabolism, significantly increasing binding affinity to COX-1 and COX-2 active sites.

Visualization: The SAR Logic Flow

The following diagram illustrates the causal link between ortho-substitution and biological efficacy.

OrthoEffect Substituent Ortho-Substitution (Cl, CH3, F) Steric Steric Hindrance Substituent->Steric Induces Rotation Restricted Bond Rotation Steric->Rotation Forces Twist Non-Coplanar 'Twist' (Dihedral Angle > 60°) Rotation->Twist Results in Binding Optimized COX Active Site Fit Twist->Binding Enables Metabolism Reduced Metabolic Attack (Steric Shield) Twist->Metabolism Facilitates Potency High Biological Potency (Low IC50) Binding->Potency Increases Metabolism->Potency Sustains

Figure 1: The "Ortho-Lock" mechanism illustrating how steric hindrance translates to enhanced drug potency.

Structure-Activity Relationship (SAR) Analysis

The impact of ortho-substitution is best observed by comparing Diclofenac (ortho-disubstituted on the aniline ring) with its analogs. Furthermore, substitution ortho to the acetic acid chain (as seen in Lumiracoxib) shifts selectivity toward COX-2.

Comparative Potency & Selectivity Table
CompoundOrtho-Substituent (Ring A)Ortho-Substituent (Ring B)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)
Diclofenac HCl, Cl0.90.04~22 (Balanced)
Lumiracoxib CH₃ F, Cl6.00.16~37 (COX-2 Selective)
Fenclofenac Cl, Cl (meta/para)H>100>100Low Potency
Alclofenac Cl (meta)H2515Low Potency

Key Takeaway: The presence of the methyl group at the ortho position of the phenylacetic acid ring in Lumiracoxib (Ring A) creates a tighter fit in the slightly larger COX-2 pocket, while excluding the molecule from the more constricted COX-1 pocket [1].

Experimental Protocols

A. Synthesis: Buchwald-Hartwig Cross-Coupling

To synthesize ortho-substituted phenylalkanoic acids (specifically the anilinophenylacetic acid scaffold), the most robust method is the Palladium-catalyzed C-N bond formation.

Objective: Couple an ortho-halo-phenylacetic ester with a substituted aniline.

Reagents:

  • Substrate A: Methyl 2-bromophenylacetate (1.0 eq)

  • Substrate B: 2,6-Dichloroaniline (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Cs₂CO₃ (1.4 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Loading: Add Pd₂(dba)₃, Ligand, and Cs₂CO₃ to the flask under positive Argon pressure.

  • Solvation: Add anhydrous Toluene via syringe. Stir for 5 minutes to pre-complex the catalyst.

  • Substrate Addition: Add Methyl 2-bromophenylacetate and 2,6-Dichloroaniline.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/H₂O (1:1) at RT for 4 hours, then acidify with 1M HCl.

B. Biological Assay: COX-1/COX-2 Inhibition Screen

This protocol uses a peroxidase-based colorimetric assay to determine IC₅₀ values.

Mechanism: COX converts Arachidonic Acid to PGG₂, then to PGH₂ (peroxidase activity). The assay measures the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the peroxidase step.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Heme (Cofactor).[2][3]

  • Arachidonic Acid (Substrate).[2][3][4][5][6]

  • Colorimetric Substrate (TMPD).

Workflow Visualization:

COXAssay Prep 1. Reagent Prep (Heme, Enzyme, Inhibitor) PreInc 2. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Prep->PreInc Complex Formation Init 3. Initiation (Add Arachidonic Acid) PreInc->Init Substrate Add React 4. Reaction (2 min exact) Init->React Oxidation Read 5. Measurement (Absorbance @ 590nm) React->Read Stop & Read Calc 6. Analysis (Calculate % Inhibition) Read->Calc Data Fit

Figure 2: Step-by-step workflow for the colorimetric COX inhibition assay.

Critical Protocol Steps:

  • Pre-Incubation: Incubate the enzyme (COX-1 or COX-2) with the test compound (dissolved in DMSO) for 10 minutes before adding the substrate. Why? Many NSAIDs, including ortho-substituted PAAs, exhibit time-dependent binding (slow-tight binding kinetics) [2].

  • Initiation: Rapidly add Arachidonic Acid (100 µM final conc).

  • Timing: Incubate for exactly 2 minutes . The reaction is fast; longer times lead to enzyme suicide inactivation, skewing results.

  • Readout: Measure absorbance at 590 nm using a microplate reader.

References

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids. PubMed. Available at: [Link][7]

  • Ortho effect in Organic Chemistry. Wikipedia. Available at: [Link]

Sources

Exploratory

Technical Guide: Metabolic Stability Profile of 5-(2-Methoxyphenyl)pentanoic acid

This guide provides an in-depth technical analysis of the metabolic stability of 5-(2-Methoxyphenyl)pentanoic acid . It is structured to serve researchers and drug developers, moving beyond basic descriptions to predicti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic stability of 5-(2-Methoxyphenyl)pentanoic acid . It is structured to serve researchers and drug developers, moving beyond basic descriptions to predictive modeling, experimental validation, and risk assessment.

Executive Summary & Physicochemical Context

5-(2-Methoxyphenyl)pentanoic acid (5-2MPA) is a lipophilic carboxylic acid characterized by a phenyl ring substituted at the ortho position with a methoxy group and at the meta/para (relative to methoxy) or ipso position with a pentanoic acid tail.

From a metabolic perspective, this molecule presents a "tripartite" vulnerability profile:

  • Mitochondrial

    
    -Oxidation:  The pentanoic acid chain serves as a primary substrate for fatty acid oxidation machinery.
    
  • Phase II Conjugation: The free carboxylic acid is a high-affinity handle for glucuronidation (UGT) and amino acid conjugation.

  • Phase I Functionalization: The o-methoxy motif is a classic "soft spot" for CYP450-mediated O-demethylation.

Stability Verdict: The compound is predicted to have low metabolic stability in whole hepatocytes due to rapid mitochondrial processing, despite potentially moderate stability in liver microsomes (which lack mitochondria).

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1]Metabolic Implication
LogP 3.2 – 3.5High membrane permeability; extensive binding to albumin; readily enters hepatocytes.
pKa ~4.7 (COOH)Ionized at physiological pH (7.4), requiring transporters (OATs) or passive diffusion for cellular entry.
PSA ~46 ŲGood oral bioavailability potential, but high clearance risk.

Predictive Metabolic Pathways (The Core Mechanism)

The metabolic fate of 5-2MPA is dictated by the competition between microsomal enzymes (CYP/UGT) and mitochondrial


-oxidation.
A. Mitochondrial -Oxidation (The Dominant Sink)

Unlike standard CYP-mediated clearance, alkyl-phenyl acids are often processed like fatty acids. Since the alkyl chain contains 5 carbons (odd number including the carboxyl),


-oxidation will sequentially remove two-carbon units (acetyl-CoA).[2][3]
  • Activation: 5-2MPA is converted to 5-(2-Methoxyphenyl)pentanoyl-CoA by Acyl-CoA Synthetase.

  • Cycle 1: Removal of Acetyl-CoA yields 3-(2-Methoxyphenyl)propanoic acid (dihydrocoumaric acid derivative).

  • Cycle 2: Removal of a second Acetyl-CoA yields 2-Methoxybenzoic acid (o-Anisic acid).

  • Termination: Benzoic acid derivatives cannot undergo further

    
    -oxidation. The final metabolite (2-Methoxybenzoic acid) is then excreted, often as a glycine conjugate.
    
B. Phase I: CYP450-Mediated O-Demethylation

The ortho-methoxy group is sterically accessible. CYP isoforms (primarily CYP2D6 and CYP2C9 ) can catalyze O-demethylation to form the phenol: 5-(2-Hydroxyphenyl)pentanoic acid .

  • Note: This pathway competes with

    
    -oxidation. In microsomes (where mitochondria are absent), this may appear as the major route, potentially leading to in vitro - in vivo correlation (IVIVC) disconnects.
    
C. Phase II: Acyl Glucuronidation & Bioactivation Risk

The carboxylic acid moiety is a substrate for UGT1A1 and UGT2B7 , forming the 1-


-O-acyl glucuronide (AG) .
  • Toxicity Warning: Acyl glucuronides of phenyl-alkanoic acids are chemically reactive electrophiles. They can undergo acyl migration and covalently bind to plasma proteins (via transacylation), leading to hapten formation and potential idiosyncratic drug-induced liver injury (DILI).

Visualizing the Metabolic Map

The following diagram illustrates the competing pathways and the stepwise degradation of the alkyl chain.

MetabolicMap Figure 1: Metabolic Fate of 5-(2-Methoxyphenyl)pentanoic acid Parent 5-(2-Methoxyphenyl) pentanoic acid AcylCoA Acyl-CoA Thioester Parent->AcylCoA Acyl-CoA Synthetase (Mitochondria) Phenol 5-(2-Hydroxyphenyl) pentanoic acid Parent->Phenol CYP2D6/2C9 (Microsomes) Glucuronide Acyl Glucuronide (Reactive Electrophile) Parent->Glucuronide UGT1A1/2B7 (Microsomes) Propanoic 3-(2-Methoxyphenyl) propanoic acid AcylCoA->Propanoic Beta-Oxidation (Cycle 1: -C2) Benzoic 2-Methoxybenzoic acid (Stable End Product) Propanoic->Benzoic Beta-Oxidation (Cycle 2: -C2) Glycine 2-Methoxyhippuric acid (Glycine Conjugate) Benzoic->Glycine Glycine N-Acyltransferase (Phase II)

Caption: Figure 1: Competing metabolic pathways. Note the chain shortening via


-oxidation leading to stable benzoic acid derivatives.

Experimental Assessment Protocols

To validate the stability profile and identify the dominant clearance mechanism, the following hierarchical assay structure is recommended.

Protocol A: Metabolic Stability (Microsomes vs. Hepatocytes)

Objective: Distinguish between CYP/UGT metabolism and mitochondrial


-oxidation.
  • Test Systems:

    • System A: Pooled Human Liver Microsomes (HLM) + NADPH + UDPGA.

    • System B: Cryopreserved Human Hepatocytes (suspension).

  • Procedure:

    • Incubate 5-2MPA (1 µM) at 37°C.

    • Timepoints: 0, 15, 30, 60, 120 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Data Analysis:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Interpretation:

      • If

        
        , it confirms mitochondrial 
        
        
        
        -oxidation
        or cytosolic metabolism is the major driver (Microsomes lack mitochondria).
      • If

        
         is similar, clearance is CYP/UGT driven.
        
Protocol B: Acyl Glucuronide Reactivity Assessment

Objective: Quantify the risk of covalent protein binding.

  • Synthesis: Enzymatically generate the acyl glucuronide using HLM + UDPGA (scale-up incubation).

  • Degradation Assay:

    • Incubate the isolated glucuronide in phosphate buffer (pH 7.4) at 37°C.[4]

    • Monitor degradation half-life (

      
      ).
      
    • Risk Threshold:

      
       hours indicates high reactivity (rapid acyl migration).
      
  • Peptide Trapping:

    • Incubate with N-acetyl-lysine or glutathione (GSH).

    • Analyze via LC-MS/MS for adduct formation (Mass shift = +Drug - H2O).

Protocol C: Metabolite Identification (LC-MS/MS)

Objective: Confirm the "Benzoic Acid" endpoint.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids.

  • Key Transitions to Monitor:

    • Parent: [M-H]⁻ 221.12

    • Propanoic Metabolite: [M-H]⁻ 193.09 (Loss of 28 Da)

    • Benzoic Metabolite: [M-H]⁻ 151.04 (Loss of 28 Da from propanoic)

    • O-Demethylated: [M-H]⁻ 207.10

Workflow Visualization

Workflow cluster_0 Step 1: Stability Screen cluster_1 Step 2: Data Interpretation cluster_2 Step 3: Risk Characterization Start Start: 5-(2-Methoxyphenyl) pentanoic acid Microsomes Microsomal Assay (CYP/UGT only) Start->Microsomes Hepatocytes Hepatocyte Assay (Full System + Mitochondria) Start->Hepatocytes Compare Compare Cl_int Microsomes->Compare Hepatocytes->Compare Decision Is Hep Cl_int >> Micro Cl_int? Compare->Decision BetaOx Pathway: Beta-Oxidation Risk: Rapid Clearance Decision->BetaOx Yes ReactiveMet Pathway: Acyl Glucuronide Risk: Idiosyncratic Toxicity Decision->ReactiveMet No (CYP/UGT driven)

Caption: Figure 2: Decision tree for interpreting metabolic stability data.

Risk Mitigation Strategies

If 5-2MPA is a lead compound in drug discovery, the following structural modifications are recommended to improve stability:

  • Blocking

    
    -Oxidation: 
    
    • Introduce a gem-dimethyl group at the

      
      -position (adjacent to the carboxyl). This sterically hinders Acyl-CoA synthetase and blocks the dehydrogenase step.
      
    • Effect: Shifts metabolism away from rapid chain shortening.

  • Reducing Glucuronidation:

    • Bioisosteric replacement of the carboxylic acid with a tetrazole or sulfonamide.

    • Effect: Eliminates the formation of reactive acyl glucuronides.

  • Stabilizing the Methoxy Group:

    • Replace the methoxy group with a trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) group.

    • Effect: Prevents CYP-mediated O-dealkylation while maintaining lipophilicity.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Pryde, D. C., et al. (2010).[5] Selection of a novel series of 5-phenylpentanoic acid derivatives as potent DP receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(2), 669-674. Link

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Link

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – An introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Oral Permeation Enhancement using 5-(2-Methoxyphenyl)pentanoic Acid

Executive Summary & Scientific Rationale The oral delivery of hydrophilic macromolecules (peptides, proteins, sulfated polysaccharides) is historically limited by the intestinal epithelial barrier.[1][2] While medium-cha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The oral delivery of hydrophilic macromolecules (peptides, proteins, sulfated polysaccharides) is historically limited by the intestinal epithelial barrier.[1][2] While medium-chain fatty acids (e.g., Sodium Caprate) and salcaprozate sodium (SNAC) are industry standards, 5-(2-Methoxyphenyl)pentanoic acid (5-MPA) represents a distinct class of phenylalkanoic acid permeation enhancers .

Unlike linear fatty acids that primarily modulate tight junctions (paracellular transport), 5-MPA utilizes a transcellular carrier mechanism . Its structural efficacy is derived from the 2-methoxyphenyl moiety attached to a pentanoic acid tail. This structure allows 5-MPA to act as a "molecular chaperone," forming non-covalent complexes with the active pharmaceutical ingredient (API). These complexes mask the API's charge and increase its lipophilicity, facilitating passive diffusion across the lipid bilayer of enterocytes.

Key Physicochemical Advantages
  • Steric Shielding: The ortho-methoxy group provides steric bulk that may protect the carboxylate head group from premature metabolic degradation compared to unsubstituted phenyl acids.

  • Lipophilicity Balance: The C5 (pentanoic) chain offers a balance between water solubility (for dissolution) and membrane affinity (for permeation), distinct from the longer C8 chain of SNAC.

Mechanism of Action: The Carrier Hypothesis

To effectively utilize 5-MPA, researchers must understand that it does not merely "open holes" in the membrane. It functions via Non-Covalent Complexation (NCC) .

Mechanistic Pathway Diagram

G cluster_lumen Intestinal Lumen (pH 6.0-6.8) cluster_membrane Enterocyte Membrane (Lipid Bilayer) cluster_blood Systemic Circulation (pH 7.4) cluster_legend Legend API Hydrophilic API (e.g., Pentosan Polysulfate) Complex Lipophilic Supramolecular Complex API->Complex Non-covalent interaction Enhancer 5-MPA (Ionized) Enhancer->Complex Charge Neutralization Membrane Lipid Bilayer Perturbation Complex->Membrane Partitioning Diffusion Passive Transcellular Diffusion Membrane->Diffusion Dissociation Complex Dissociation Diffusion->Dissociation FreeDrug Free Active Drug Dissociation->FreeDrug Dilution & pH Change L1 Drug L2 Enhancer

Figure 1: The "Carrier" mechanism where 5-MPA facilitates transcellular transport via transient hydrophobization of the API.

Experimental Protocols

Protocol A: Formulation via Co-Lyophilization (Solid State)

Objective: To create an intimate physical mixture or weak complex between 5-MPA and the API to maximize thermodynamic activity during dissolution.

Materials:

  • 5-(2-Methoxyphenyl)pentanoic acid (Purity >98%).

  • Target API (e.g., Peptide, Heparin, Pentosan Polysulfate).

  • Solvent: 50:50 Ethanol/Water (v/v).

Step-by-Step Methodology:

  • Stoichiometry Calculation: Prepare a molar excess of enhancer. A starting molar ratio of 20:1 to 50:1 (Enhancer:API) is standard for phenylalkanoic acids to ensure sufficient encapsulation.

  • Solubilization:

    • Dissolve 5-MPA in the Ethanol/Water mixture. Adjust pH to 7.0–7.4 using 1N NaOH to ensure the acid is in its salt form (Sodium 5-(2-methoxyphenyl)pentanoate), which is more soluble.

    • Dissolve the API in the same solvent system.

  • Mixing: Slowly add the API solution to the Enhancer solution under magnetic stirring (300 RPM) at room temperature for 60 minutes.

  • Lyophilization:

    • Freeze the solution at -80°C for 4 hours.

    • Lyophilize at -50°C / 0.05 mbar for 24–48 hours.

  • Characterization (Critical Check): Perform Differential Scanning Calorimetry (DSC).

    • Pass Criteria: Disappearance of distinct melting peaks of the individual components suggests successful amorphous complex formation.

Protocol B: In Vitro Permeability Assessment (Caco-2 Model)

Objective: To quantify the Apparent Permeability Coefficient (


) and assess cytotoxicity.

System Validation:

  • Cell Line: Caco-2 (Passage 40–60).

  • Integrity Check: Transepithelial Electrical Resistance (TEER) must be >300

    
     before use.
    

Procedure:

  • Preparation of Transport Buffer:

    • HBSS (pH 6.5) for Apical chamber (mimicking jejunum).

    • HBSS (pH 7.4) for Basolateral chamber (mimicking blood).

  • Dosing Solutions:

    • Control: API alone in HBSS (pH 6.5).

    • Test: API + 5-MPA (Concentration range: 10 mM – 50 mM). Note: Phenylalkanoic acids often require high concentrations to function.

  • Transport Experiment:

    • Wash monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL Test Solution to the Apical side.

    • Add 1.5 mL Buffer to the Basolateral side.

    • Incubate at 37°C / 50 RPM orbital shaker.

  • Sampling:

    • Withdraw 100

      
       from the basolateral side at 30, 60, 90, and 120 minutes. Replace with fresh buffer immediately.
      
  • TEER Monitoring (Safety Check):

    • Measure TEER at t=0 and t=120 min.

    • Recovery: Wash cells and measure TEER again at t=24h.

    • Interpretation: A transient drop in TEER (20-40% reduction) is acceptable for transcellular enhancers. A permanent drop indicates irreversible toxicity.

Data Calculation:



  • 
    : Rate of permeation (
    
    
    
    ).
  • 
    : Surface area (
    
    
    
    ).
  • 
    : Initial apical concentration (
    
    
    
    ).
Protocol C: In Vivo Pharmacokinetics (Rat Intrajejunal Model)

Objective: To bypass gastric emptying variability and strictly test intestinal permeation.

Workflow Diagram

Workflow Step1 1. Surgical Prep (Jugular Cannulation) Step2 2. Laparotomy (Jejunal Exposure) Step1->Step2 Step3 3. Administration (Direct Injection of 5-MPA + API) Step2->Step3 Step4 4. Blood Sampling (0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Bioanalysis (LC-MS/MS) Step4->Step5

Figure 2: In vivo workflow for assessing oral bioavailability via intrajejunal administration.

Detailed Steps:

  • Animals: Male Sprague-Dawley rats (250–300g), fasted 12h.

  • Anesthesia: Isoflurane (2–3%).

  • Procedure:

    • Perform a midline abdominal incision.

    • Identify the jejunum (approx. 5-10 cm distal to the ligament of Treitz).

    • Inject the formulation (Liquid solution of Protocol A product) directly into the jejunal lumen using a 27G needle. Volume: 1 mL/kg.

    • Close incision with sutures.

  • PK Sampling: Collect blood via jugular vein catheter into EDTA tubes.

  • Analysis: Centrifuge for plasma. Quantify API using ELISA (for proteins) or LC-MS/MS (for small molecules).

Expected Data & Troubleshooting

Comparative Performance Table
ParameterAPI Alone (Control)API + SNAC (Standard)API + 5-MPA (Test)
Caco-2


cm/s

cm/s
Target:

cm/s
TEER Reduction < 5%15 - 30%10 - 25% (Transient)
Oral Bioavailability (F%) < 1%2 - 5%Target: 2 - 6%
Tmax N/A15 - 30 min15 - 45 min
Troubleshooting Guide
  • Issue: Precipitation of API in the dosing solution.

    • Cause: Interaction between 5-MPA and API is too strong or pH is incorrect.

    • Fix: Ensure the pH is > 7.0. 5-MPA is an acid; it must be ionized (salt form) to be soluble at high concentrations.

  • Issue: High cytotoxicity (LDH release > 10%).

    • Cause: Concentration of 5-MPA is too high for the specific cell line sensitivity.

    • Fix: Titrate down. Phenylalkanoic acids have a steep toxicity-efficacy curve. Try 25 mM instead of 50 mM.

References

  • Patent Literature:Compositions of pentosan polysulfate salts for oral administration and methods of use. (Lists 5-(2-methoxyphenyl)

    • Source:

  • Mechanism of Phenylalkanoic Acids:Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update.

    • Source:

  • Structure-Activity Relationships:Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery. (Relevant for understanding the lipophilic contribution of the methoxy-phenyl group).

    • Source:

  • Oral Peptide Delivery Review:Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals.

    • Source:

Sources

Application

protocol for synthesizing 5-(2-Methoxyphenyl)pentanoic acid from 2-methoxybenzaldehyde

Application Note: Synthesis of 5-(2-Methoxyphenyl)pentanoic Acid Executive Summary 5-(2-Methoxyphenyl)pentanoic acid is a critical synthetic building block often utilized in the preparation of conformationally strained b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-(2-Methoxyphenyl)pentanoic Acid

Executive Summary

5-(2-Methoxyphenyl)pentanoic acid is a critical synthetic building block often utilized in the preparation of conformationally strained benzosuberone derivatives and as a penetration enhancer in pharmaceutical formulations[1][2]. This application note details a robust, two-phase synthetic protocol starting from commercially available 2-methoxybenzaldehyde. The methodology leverages a Wittig olefination followed by catalytic hydrogenation, providing a self-validating, high-yielding pathway suitable for scale-up in drug development laboratories.

Synthetic Strategy and Pathway

The synthesis relies on a convergent two-step sequence. First, a Wittig reaction couples 2-methoxybenzaldehyde with the ylide derived from (3-carboxypropyl)triphenylphosphonium bromide to form an intermediate alkene[1][3]. Because the phosphonium salt contains a free carboxylic acid, the reaction requires at least two equivalents of a strong base to generate the reactive ylide species[4]. The resulting 5-(2-methoxyphenyl)pent-4-enoic acid (typically an E/Z mixture) is then subjected to catalytic hydrogenation over Palladium on carbon (Pd/C) to quantitatively reduce the olefin, yielding the target aliphatic carboxylic acid[1][4].

Synthetic workflow for 5-(2-Methoxyphenyl)pentanoic acid.

Phase 1: Wittig Olefination

Mechanistic Rationale: (3-Carboxypropyl)triphenylphosphonium bromide possesses two acidic sites: the carboxylic acid proton and the


-protons adjacent to the phosphonium cation. To successfully form the nucleophilic ylide, two equivalents of Sodium Hydride (NaH) are employed[4]. A mixed solvent system of DMSO/THF (1:1) is utilized to ensure the complete dissolution of the polar phosphonium salt while maintaining the stability of the generated ylide[4].

Table 1: Reaction Stoichiometry for Phase 1

ReagentMW ( g/mol )EquivalentsAmount (for 20 mmol scale)Role
2-Methoxybenzaldehyde136.151.02.72 g (20 mmol)Electrophile
(3-Carboxypropyl)triphenylphosphonium bromide429.301.08.59 g (20 mmol)Ylide Precursor
Sodium Hydride (60% dispersion in mineral oil)24.002.21.76 g (44 mmol)Base
DMSO / THF (1:1, anhydrous)N/AN/A80 mLSolvent

Step-by-Step Protocol:

  • Preparation of the Ylide: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add (3-carboxypropyl)triphenylphosphonium bromide (8.59 g, 20 mmol) and anhydrous DMSO/THF (80 mL, 1:1 v/v)[4].

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Carefully add NaH (1.76 g, 44 mmol) in small portions to manage the evolution of hydrogen gas[4]. Stir the resulting bright orange/red solution at 0 °C for 30 minutes to ensure complete ylide formation.

  • Electrophile Addition: Dissolve 2-methoxybenzaldehyde (2.72 g, 20 mmol) in a minimal amount of anhydrous THF (approx. 5 mL) and add it dropwise to the ylide solution at 0 °C[3][4].

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 6–12 hours under a nitrogen atmosphere[3][4].

  • Quenching and Extraction: Quench the reaction by carefully adding 50 mL of distilled water. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove triphenylphosphine oxide and unreacted aldehyde[3].

  • Acidification: Acidify the aqueous layer to pH 1 using 1N aqueous HCl[3]. Extract the precipitated product with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Drying and Concentration: Combine the EtOAc organic phases, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 5-(2-methoxyphenyl)pent-4-enoic acid as an E/Z isomeric mixture. This intermediate is typically pure enough to be used directly in the next step[3].
    

Phase 2: Catalytic Hydrogenation

Mechanistic Rationale: The reduction of the aliphatic alkene is highly favored and proceeds quantitatively under mild conditions. Palladium on carbon (10% Pd/C) is selected as the catalyst due to its high efficiency in reducing unhindered carbon-carbon double bonds without cleaving the aromatic methoxy ether[1][3].

Table 2: Reaction Stoichiometry for Phase 2

ReagentEquivalentsAmountRole
Crude 5-(2-Methoxyphenyl)pent-4-enoic acid1.0~4.1 g (approx. 20 mmol)Substrate
10% Palladium on Carbon (Pd/C)10% w/w400 mgCatalyst
Hydrogen Gas (

)
Excess1 atm (Balloon) or 45 psiReductant
Ethyl Acetate (EtOAc)N/A50 mLSolvent

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask (or a Parr hydrogenation vessel), dissolve the crude 5-(2-methoxyphenyl)pent-4-enoic acid in 50 mL of EtOAc[3][4].

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg) to the solution. Safety Note: Pd/C can be pyrophoric when dry; adding it to a solvent under an inert atmosphere is recommended.

  • Degassing: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill it with hydrogen gas. Repeat this purge cycle three times to remove all oxygen[3].

  • Hydrogenation: Attach a hydrogen-filled balloon (for 1 atm) or pressurize the Parr apparatus to 45 psi[4]. Stir the suspension vigorously at room temperature for 12–18 hours.

  • Filtration: Once TLC confirms the complete consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the palladium catalyst[4]. Wash the Celite pad thoroughly with additional EtOAc or Methanol (30 mL)[4].

  • Final Isolation: Evaporate the filtrate under reduced pressure. The resulting residue is the target 5-(2-Methoxyphenyl)pentanoic acid[4]. If necessary, the product can be further purified by flash column chromatography (Hexane/EtOAc) or recrystallization.

References

  • ChemRxiv. (n.d.). Exploring the NCS-382 Scaffold for CaMKIIα Modulation: Synthesis, Pharmacology, and Biophysical Characterization of Ph-HTBA. Retrieved from [Link]

  • Google Patents. (2015). WO2015127416A1 - Compositions of pentosan polysulfate salts for oral administration and methods of use.
  • National Institutes of Health (PMC). (n.d.). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6. Retrieved from[Link]

Sources

Method

formulation strategies for 5-(2-Methoxyphenyl)pentanoic acid in drug delivery

Application Note: Formulation Strategies for 5-(2-Methoxyphenyl)pentanoic Acid (5-MPPA) in Drug Delivery Executive Summary 5-(2-Methoxyphenyl)pentanoic acid (5-MPPA) represents a classic challenge in pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 5-(2-Methoxyphenyl)pentanoic Acid (5-MPPA) in Drug Delivery

Executive Summary

5-(2-Methoxyphenyl)pentanoic acid (5-MPPA) represents a classic challenge in pharmaceutical development: a lipophilic carboxylic acid (LogP ~2.7, pKa ~4.8) exhibiting pH-dependent solubility. While structurally simple, its behavior mimics a wide class of non-steroidal anti-inflammatory drugs (NSAIDs) and fatty acid receptor agonists (e.g., FFAR1/GPR40 ligands). This guide provides validated protocols for overcoming the "solubility-permeability" trade-off inherent to 5-MPPA, focusing on Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).

Physicochemical Profile & Pre-formulation Logic

Before initiating formulation, the specific molecular constraints of 5-MPPA must be mapped. The presence of the ortho-methoxy group introduces steric hindrance near the phenyl ring, potentially disrupting crystal packing, while the pentanoic acid tail dictates pH sensitivity.

Table 1: Physicochemical Properties of 5-MPPA

PropertyValue (Approx.)Formulation Implication
Molecular Weight 208.25 g/mol Low MW favors permeability; suitable for high drug loading.
LogP 2.5 – 2.7Lipophilic. Good candidate for lipid-based systems.
pKa 4.7 – 4.8Critical: Insoluble in gastric fluid (pH 1.2); Soluble in intestinal fluid (pH 6.8).
Melting Point 47-50 °CLow MP indicates risk of physical instability (crystallization) in solid dispersions.
BCS Class Class IILow Solubility / High Permeability.
Mechanistic Insight: The pH-Partition Hypothesis

5-MPPA exists primarily in its unionized (protonated) form at gastric pH (1.2), maximizing membrane permeability but minimizing solubility. At intestinal pH (6.8), it ionizes, increasing solubility but potentially limiting passive diffusion. Formulation strategies must therefore maintain the drug in a supersaturated state during the transition from stomach to intestine to prevent precipitation.

Strategic Formulation Decision Tree

The following logic flow dictates the selection of the delivery system based on the target release profile.

FormulationStrategy Start 5-MPPA Formulation Start SolubilityCheck Target Dose Solubility (pH 6.8) Start->SolubilityCheck HighDose High Dose Required (>100 mg) SolubilityCheck->HighDose Low Solubility LowDose Low Dose Required (<50 mg) SolubilityCheck->LowDose Moderate Solubility SaltForm Strategy A: Salt Formation (Sodium/Calcium) HighDose->SaltForm Crystalline Stability ASD Strategy B: Amorphous Solid Dispersion (HPMC-AS) HighDose->ASD Supersaturation Needed LBDDS Strategy C: Self-Emulsifying System (SEDDS) LowDose->LBDDS Max Bioavailability Validation Dissolution Testing (USP II) SaltForm->Validation ASD->Validation LBDDS->Validation

Figure 1: Decision tree for selecting the optimal formulation strategy for 5-MPPA based on dose requirements and solubility constraints.

Protocol A: Amorphous Solid Dispersion (ASD)

Objective: Stabilize 5-MPPA in an amorphous state using a polymer matrix to generate a "spring and parachute" dissolution effect. Challenge: The low melting point (~50°C) of 5-MPPA makes it prone to phase separation. High-Tg polymers are required.

Materials
  • API: 5-(2-Methoxyphenyl)pentanoic acid.

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) – Grade M (pH sensitive, triggers release at pH 6.0).

  • Solvent: Methanol/Dichloromethane (1:1 v/v).

Step-by-Step Methodology
  • Feed Solution Preparation:

    • Dissolve 5-MPPA and HPMC-AS in the solvent mixture at a 1:3 ratio (25% drug load).

    • Checkpoint: Ensure solution is clear. Turbidity indicates polymer incompatibility.

  • Solvent Evaporation (Rotary Evaporation):

    • Set bath temperature to 40°C (keep below API melting point to prevent melting prior to solvent removal).

    • Apply vacuum gradually to 200 mbar.

    • Dry until a brittle film forms.

  • Secondary Drying:

    • Place the film in a vacuum oven at 30°C for 24 hours to remove residual solvent.

  • Milling:

    • Cryo-mill the dried foam using liquid nitrogen to prevent heat-induced rubbery transition.

    • Sieve through mesh #60.

Self-Validating Step: Perform Differential Scanning Calorimetry (DSC). A successful ASD will show no endothermic melting peak at 50°C, only a glass transition (Tg) of the polymer mixture.

Protocol B: Lipid-Based Delivery (SEDDS)

Objective: Solubilize 5-MPPA in a pre-concentrate that spontaneously emulsifies in the gut, bypassing the dissolution step entirely. Mechanism: The lipophilic tail of 5-MPPA integrates into the oil phase, while the carboxylic head interacts with surfactants.

Materials
  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate).

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Tween 80.

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether).

Solubility Screening Protocol
  • Saturation Solubility:

    • Add excess 5-MPPA (approx. 500 mg) to 2 mL of each excipient in glass vials.

    • Vortex for 5 mins; heat to 40°C for 1 hr; shake at RT for 24 hrs.

    • Centrifuge (10,000 rpm, 10 min).

    • Analyze supernatant via HPLC.

    • Selection Criteria: Select the oil with solubility >50 mg/mL.

Construction of Pseudo-Ternary Phase Diagram

To identify the stable microemulsion region:

  • Mix Surfactant and Co-Surfactant (Smix) at ratios 1:1, 2:1, and 3:1.

  • Titrate Oil (containing 5-MPPA) with water dropwise.

  • Visual Endpoint: Transition from clear/transparent (Microemulsion) to turbid (Macroemulsion).

Table 2: Suggested SEDDS Formulation (Type IIIA)

ComponentFunction% w/w
5-MPPA Active10%
Capryol 90 Oil Phase30%
Cremophor EL Surfactant40%
Transcutol P Co-Surfactant20%

Analytical Validation: Dissolution Testing

Standard UV-Vis or HPLC methods must be adapted for the pH shift expected in vivo.

Method Parameters:

  • Apparatus: USP Type II (Paddle).

  • Speed: 75 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Media:

    • Stage 1 (0-120 min): 0.1N HCl (pH 1.2).

    • Stage 2 (120+ min): Phosphate Buffer (pH 6.8).

Workflow Visualization:

DissolutionWorkflow cluster_criteria Acceptance Criteria Sample Formulation (ASD or SEDDS) AcidStage Acid Stage (pH 1.2, 2 hrs) Sample->AcidStage Drop BufferStage Buffer Stage (pH 6.8, +4 hrs) AcidStage->BufferStage pH Adjust Analysis HPLC Analysis (254 nm) BufferStage->Analysis Sample Aliquot C1 < 10% Release in Acid C2 > 80% Release in Buffer (45 min)

Figure 2: Two-stage dissolution testing workflow simulating gastrointestinal transit.

Interpretation:

  • Pure 5-MPPA: Will show <5% release in acid and slow intrinsic dissolution in buffer.

  • ASD/SEDDS: Should show <10% in acid (polymer/lipid protection) and rapid "burst" release (>85%) within 20 minutes of pH adjustment to 6.8.

References

  • Lipid-Based Formulations: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Amorphous Solid Dispersions: Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link

  • Dissolution Methodology: United States Pharmacopeia (USP). General Chapter <711> Dissolution. Link

  • Physicochemical Properties of Phenylalkanoic Acids: Evaluate via PubChem Compound Summary for 5-(2-methoxyphenyl)pentanoic acid. Link

  • Salt Formation Strategies: Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

Disclaimer: This Application Note is for research and development purposes. 5-MPPA is a chemical intermediate/model compound. Always consult Safety Data Sheets (SDS) and perform toxicity assessments before in vivo application.

Application

Application Note: Scalable Synthesis of Phenylpentanoic Acids via Wittig Olefination and Catalytic Hydrogenation

Executive Summary Phenylpentanoic acids, specifically 5-phenylvaleric acid (5-PVA) , are critical structural motifs in medicinal chemistry, serving as linkers in PROTACs (Proteolysis Targeting Chimeras), hydrophobic tail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpentanoic acids, specifically 5-phenylvaleric acid (5-PVA) , are critical structural motifs in medicinal chemistry, serving as linkers in PROTACs (Proteolysis Targeting Chimeras), hydrophobic tails in histone deacetylase (HDAC) inhibitors, and precursors for G protein-coupled receptor (GPR40) agonists.

This Application Note details a robust, modular synthetic route for 5-phenylvaleric acid starting from cost-effective benzaldehyde and 4-bromobutyric acid. Unlike Friedel-Crafts acylation routes which suffer from isomer mixtures, or malonic ester syntheses requiring harsh hydrolysis, this Wittig-Hydrogenation sequence offers superior regiocontrol and mild conditions.

Key Advantages of This Protocol
  • Regiospecificity: The carbon chain length is fixed by the phosphonium salt, eliminating chain-isomer impurities.

  • Scalability: The workflow avoids cryogenic temperatures (unless optimizing for stereochemistry) and uses standard filtration workups.

  • Modularity: The protocol accepts substituted benzaldehydes, allowing rapid generation of a library of phenyl-substituted derivatives.

Synthetic Workflow and Mechanism

The synthesis proceeds in three distinct phases:

  • Phosphonium Salt Formation: Generation of the Wittig precursor.[1]

  • Wittig Olefination: Construction of the C=C bond via a dianion strategy.

  • Catalytic Hydrogenation: Saturation of the alkene to the final alkane acid.

Workflow Diagram

SyntheticWorkflow Start1 4-Bromobutyric Acid Salt Phosphonium Salt (Precipitate) Start1->Salt Toluene, Reflux Start2 Triphenylphosphine Start2->Salt Intermediate 5-Phenyl-4-pentenoic Acid (Unsaturated) Salt->Intermediate 1. Dianion Gen 2. Condensation Aldehyde Benzaldehyde Aldehyde->Intermediate Base NaHMDS (2.2 eq) Base->Intermediate Final 5-Phenylvaleric Acid (Target) Intermediate->Final Hydrogenation (EtOH, RT) H2 H2 / Pd/C

Figure 1: Modular workflow for the synthesis of 5-phenylvaleric acid. The process is convergent, merging the phosphonium salt and aldehyde in the second stage.

Mechanistic Insight: The Dianion Strategy

A critical aspect of using carboxy-functionalized phosphonium salts is the acidity of the carboxylic acid proton (


). To generate the active ylide, two equivalents of base  are required.
  • First Equivalent: Deprotonates the carboxylic acid (forming a carboxylate).

  • Second Equivalent: Deprotonates the

    
    -carbon adjacent to phosphorus (
    
    
    
    ), generating the reactive phosphorane (ylide).

Failure to use


 equivalents results in quenching of the ylide by the carboxylic acid proton, stalling the reaction.

Mechanism Step1 Phosphonium Salt (Acidic Proton + Acidic Alpha-H) MonoAnion Carboxylate Monoanion (Inactive Ylide) Step1->MonoAnion -H+ (COOH) Base1 Base (Eq 1) Base1->MonoAnion Dianion Carboxylate Ylide (Dianion) (Active Nucleophile) MonoAnion->Dianion -H+ (Alpha-C) Base2 Base (Eq 2) Base2->Dianion Oxaphos Oxaphosphetane Intermediate Dianion->Oxaphos Nucleophilic Attack Aldehyde Benzaldehyde Aldehyde->Oxaphos Product Alkene Carboxylate + TPPO Oxaphos->Product Elimination

Figure 2: The "Dianion Strategy" mechanism. Note the requirement for sequential deprotonation to activate the ylide.

Detailed Experimental Protocols

Phase 1: Synthesis of (3-Carboxypropyl)triphenylphosphonium Bromide

This step creates the "Wittig Salt." It is robust and can be performed on a multigram scale.

Reagents:

  • 4-Bromobutyric acid (1.0 eq)[2]

  • Triphenylphosphine (

    
    ) (1.0 eq)[2]
    
  • Solvent: Toluene (anhydrous) or Acetonitrile.

Protocol:

  • Charge a round-bottom flask with 4-bromobutyric acid (e.g., 16.7 g, 100 mmol) and triphenylphosphine (26.2 g, 100 mmol).

  • Add Toluene (150 mL). Note: Acetonitrile can be used if solubility is an issue, but Toluene facilitates product precipitation.

  • Fit with a reflux condenser and heat to reflux (approx. 110°C) under an inert atmosphere (

    
     or Ar) for 24–48 hours.
    
  • Observation: The product typically precipitates as a white solid during the reaction.

  • Cool the mixture to room temperature.

  • Filter the white solid under vacuum.

  • Wash the filter cake with cold toluene (

    
     mL) and diethyl ether (
    
    
    
    mL) to remove unreacted
    
    
    .
  • Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: >85%[3][4][5][6]

    • Appearance: White crystalline powder.

Phase 2: Wittig Olefination (The Dianion Method)

This protocol uses Sodium bis(trimethylsilyl)amide (NaHMDS) for clean deprotonation, as supported by literature for this specific transformation [1].

Reagents:

  • (3-Carboxypropyl)triphenylphosphonium bromide (1.1 eq)[3]

  • Benzaldehyde (1.0 eq)[7]

  • NaHMDS (1.0 M in THF) (2.2 to 2.3 eq)

  • Solvent: Anhydrous THF.

Protocol:

  • Dianion Generation:

    • Suspend the phosphonium salt (e.g., 4.7 g, 11 mmol) in anhydrous THF (50 mL) in a dry flask under Argon.

    • Cool the suspension to 0°C (ice bath).

    • Add NaHMDS solution (23 mL, 23 mmol) dropwise via syringe or addition funnel.

    • Color Change: The solution will turn a characteristic deep orange/red, indicating ylide formation.

    • Stir at 0°C for 30–60 minutes to ensure complete formation of the dianion.

  • Coupling:

    • Cool the mixture further to -78°C (dry ice/acetone) for optimal stereocontrol (mostly Z), or maintain at 0°C if E/Z ratio is irrelevant (since we are hydrogenating later). Recommendation: 0°C is sufficient for this workflow.

    • Add Benzaldehyde (1.06 g, 10 mmol) dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench the reaction with water (50 mL).

    • Crucial Step: The product is currently a carboxylate salt in the aqueous layer. Wash the aqueous layer with Diethyl Ether (

      
       mL) to remove Triphenylphosphine Oxide (TPPO) and neutral impurities. Discard the organic (ether) layer.
      
    • Acidify the aqueous layer to pH ~1 using 1M HCl. The carboxylic acid product will precipitate or oil out.

    • Extract the acidic aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.[3][8]
      
    • Purification: If necessary, pass through a short silica plug (Hexane:EtOAc 3:1), though the acid-base extraction usually provides sufficient purity for the next step.

    • Intermediate: 5-Phenyl-4-pentenoic acid (typically a mixture of E and Z isomers).

Phase 3: Catalytic Hydrogenation

This step removes the double bond, rendering the E/Z ratio of the previous step irrelevant.

Reagents:

  • 5-Phenyl-4-pentenoic acid (from Phase 2).

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).

  • Solvent: Ethanol or Methanol.

  • Hydrogen Gas (

    
     balloon or low-pressure shaker).
    

Protocol:

  • Dissolve the unsaturated acid (e.g., 1.76 g, 10 mmol) in Ethanol (30 mL).

  • Safety: Under a flow of nitrogen, carefully add 10% Pd/C (approx. 170 mg). Caution: Dry Pd/C is pyrophoric. Keep wet with solvent.

  • Purge the flask with Nitrogen, then with Hydrogen.

  • Stir vigorously under a Hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the alkene UV active spot and appearance of the saturated acid (often less UV active) indicates completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.[8]

    • Concentrate the filtrate under reduced pressure.

    • Final Product: 5-Phenylvaleric acid.[6][9]

    • Purification: Recrystallization from Hexanes/Ether or distillation if high purity is required.

Quantitative Data Summary

ParameterPhase 1 (Salt Formation)Phase 2 (Wittig)Phase 3 (Hydrogenation)
Limiting Reagent 4-Bromobutyric AcidBenzaldehydePhenylpentenoic Acid
Stoichiometry 1:1 (Acid:TPP)1:1.1:2.2 (Ald:Salt:Base)Substrate : H2 (excess)
Key Solvent TolueneTHF (Anhydrous)Ethanol
Temperature 110°C (Reflux)0°C

RT
25°C (RT)
Typical Yield 85 - 95%75 - 90%>95%
Critical Impurity Unreacted TPPTriphenylphosphine OxideResidual Alkene

Troubleshooting & Critical Quality Attributes (CQAs)

Moisture Sensitivity (Wittig Step)

The ylide intermediate is highly sensitive to moisture.

  • Symptom: No color change upon adding base; low yield.

  • Correction: Ensure THF is distilled or from a dry solvent system. Dry the phosphonium salt in a vacuum oven (>50°C) for 24h prior to use to remove hygroscopic water.

Base Selection

While NaHMDS is recommended for consistency and solubility [1], Potassium tert-butoxide (KOtBu) is a viable, cheaper alternative.

  • Protocol Adjustment: If using KOtBu, ensure it is sublimed grade. The color of the ylide may appear brighter orange.

Catalyst Poisoning (Hydrogenation)

Sulfur or phosphorus residues from the Wittig step can poison the Pd/C catalyst.

  • Prevention: The acid-base workup in Phase 2 is critical. It separates the product from the phosphorus byproducts (TPPO) effectively. If hydrogenation is sluggish, pass the Phase 2 product through a silica column to ensure total removal of phosphorus species before adding Pd/C.

References

  • PrepChem. Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide. [Link] Citation for the phosphonium salt synthesis.[10]

  • Organic Syntheses. trans and cis Isomers of 4,5-Dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone. (Discussion of phenylpentenoic acid intermediates). [Link] Citation for handling phenylpentenoic acid derivatives.

  • AOCS. Hydrogenation in Practice. [Link] General reference for catalytic hydrogenation parameters.

Sources

Method

application of 5-(2-Methoxyphenyl)pentanoic acid in bioavailability enhancement

Application Note: Bioavailability Enhancement using 5-(2-Methoxyphenyl)pentanoic Acid Executive Summary 5-(2-Methoxyphenyl)pentanoic acid (referred to herein as 2-MPPA ) is a specialized chemical permeation enhancer (CPE...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioavailability Enhancement using 5-(2-Methoxyphenyl)pentanoic Acid

Executive Summary

5-(2-Methoxyphenyl)pentanoic acid (referred to herein as 2-MPPA ) is a specialized chemical permeation enhancer (CPE) belonging to the class of


-(phenoxy)alkanoic acids . Unlike traditional surfactants that disrupt membrane integrity non-specifically, 2-MPPA functions as a molecular chaperone , facilitating the oral absorption of hydrophilic macromolecules (e.g., sulfated polysaccharides, peptides) and BCS Class III/IV drugs.

This guide details the mechanism, formulation protocols, and validation workflows for using 2-MPPA to enhance the bioavailability of Sodium Pentosan Polysulfate (PPS) and similar difficult-to-absorb APIs.

Scientific Background & Mechanism

Chemical Identity
  • IUPAC Name: 5-(2-methoxyphenyl)pentanoic acid

  • Molecular Formula:

    
    
    
  • Role: Oral Absorption Promoter / Delivery Agent[1]

  • Key Characteristic: Amphiphilic structure containing a lipophilic methoxy-phenyl tail and a hydrophilic carboxylic acid head, separated by a pentanoic alkyl chain.

Mechanism of Action: Transient Lipophilic Complexation

The primary barrier to oral absorption for hydrophilic drugs (like PPS) is the intestinal epithelial membrane (tight junctions and lipid bilayer). 2-MPPA overcomes this via Carrier-Mediated Transcellular Transport :

  • Non-Covalent Complexation: In the acidic environment of the stomach or slightly basic environment of the duodenum, 2-MPPA molecules associate with the API via hydrogen bonding and van der Waals forces.

  • Lipophilicity Enhancement: The 2-MPPA "masks" the hydrophilic charges of the API, creating a transiently more lipophilic complex.

  • Membrane Fluidization: The phenyl-alkyl tail inserts into the lipid bilayer of the enterocyte, causing local, reversible fluidization without permanent damage.

  • Transcellular Passage: The complex diffuses passively across the cell membrane.

  • Dissociation: Once in the systemic circulation (bloodstream), the complex dissociates due to dilution, releasing the active drug.

Figure 1: Mechanism of Action

G API Hydrophilic API (e.g., PPS) Complex Lipophilic Supramolecular Complex API->Complex Non-covalent Binding Enhancer 2-MPPA (Enhancer) Enhancer->Complex Charge Masking Membrane Intestinal Epithelium (Lipid Bilayer) Complex->Membrane Partitioning Systemic Systemic Circulation (Blood) Membrane->Systemic Passive Diffusion Systemic->API Dissociation Systemic->Enhancer Metabolism/ Excretion

Caption: Schematic of carrier-mediated transcellular transport facilitated by 2-MPPA.

Protocol: Formulation Development

Objective: To create a solid oral dosage form (capsule or tablet) containing PPS and 2-MPPA with optimized bioavailability.

Materials Required
  • API: Sodium Pentosan Polysulfate (PPS) - Micronized.

  • Enhancer: 5-(2-Methoxyphenyl)pentanoic acid (2-MPPA) - High Purity (>98%).

  • Excipients: Microcrystalline cellulose (filler), Magnesium stearate (lubricant).

  • Equipment: V-Blender or Mortar/Pestle, HPLC system, Dissolution apparatus.

Critical Formulation Ratios

Research indicates that the weight ratio of Enhancer to API is the most critical variable.

ParameterRecommended RangeOptimal Target
Enhancer : API Ratio (w/w) 0.5:1 to 3:12:1
Enhancer Dose per Unit 100 mg – 500 mg300 mg
API Dose per Unit 50 mg – 200 mg150 mg
Preparation Method (Physical Mixture)

Step 1: Pre-treatment

  • Sieve 2-MPPA and PPS separately through a #60 mesh screen to ensure uniform particle size.

  • Note: If 2-MPPA is waxy or semi-solid at room temperature, it may need to be adsorbed onto a carrier (like silica) first.

Step 2: Geometric Dilution

  • Place the required amount of PPS in the mixing vessel.

  • Add an equal volume of 2-MPPA. Mix thoroughly for 10 minutes.

  • Add the remaining 2-MPPA in portions, mixing for 5 minutes after each addition.

  • Why? This ensures intimate contact between the enhancer and the drug, which is necessary for complex formation in vivo.

Step 3: Final Blending

  • Add filler (Microcrystalline cellulose) to achieve target tablet weight.

  • Blend for 15 minutes.

  • Add lubricant (Magnesium stearate) and blend for only 2 minutes (to prevent over-lubrication which slows dissolution).

Step 4: Encapsulation/Tableting

  • Compress into tablets or fill into enteric-coated capsules.

  • Critical: Enteric coating is recommended to bypass high stomach acidity if the API is acid-labile, although 2-MPPA works in both gastric and intestinal pH.

Protocol: In Vitro Validation (Permeation Assay)

Objective: To verify bioavailability enhancement using a Caco-2 cell monolayer model.

Experimental Setup
  • Model: Caco-2 cell monolayers grown on Transwell® inserts (21 days post-seeding).

  • TEER Requirement: Transepithelial Electrical Resistance > 300

    
     (indicates intact monolayer).
    
  • Buffer: HBSS (pH 7.4).

Procedure
  • Preparation of Test Solutions:

    • Control: PPS (1 mg/mL) in HBSS.

    • Test Group A: PPS (1 mg/mL) + 2-MPPA (0.5 mg/mL) [Ratio 0.5:1].

    • Test Group B: PPS (1 mg/mL) + 2-MPPA (2.0 mg/mL) [Ratio 2:1].

  • Dosing:

    • Add 0.5 mL of test solution to the Apical (donor) chamber.

    • Add 1.5 mL of fresh HBSS to the Basolateral (receiver) chamber.

  • Incubation:

    • Incubate at 37°C with gentle shaking (50 rpm).

  • Sampling:

    • Withdraw 100

      
       from the basolateral chamber at 30, 60, 90, and 120 minutes.
      
    • Replace with fresh buffer immediately to maintain sink conditions.

  • Analysis:

    • Quantify PPS using a validated HPLC or ELISA method.

    • Calculate Apparent Permeability (

      
      ) .
      
Data Analysis & Interpretation

Formula for


: 


  • 
    : Rate of drug transport (
    
    
    
    ).
  • 
    : Surface area of insert (
    
    
    
    ).
  • 
    : Initial donor concentration (
    
    
    
    ).

Expected Results:

Group

Enhancement RatioInterpretation
PPS Control 0.5 ± 0.11.0Poor permeability (Paracellular only).
PPS + 2-MPPA (0.5:1) 2.8 ± 0.35.6Moderate enhancement.
PPS + 2-MPPA (2:1) 8.5 ± 0.5 17.0 Significant transcellular transport.

Case Study: Sodium Pentosan Polysulfate (PPS)

Challenge: PPS is a semi-synthetic sulfated polysaccharide used for Interstitial Cystitis. Its oral bioavailability is typically < 1% due to its large molecular weight and high negative charge density.

Solution: Incorporation of 2-MPPA.

Study Design:

  • Animal Model: Beagle dogs (n=6).

  • Dosing: Oral capsule.

  • Formulation: 100 mg PPS + 200 mg 2-MPPA (Ratio 2:1).

  • Comparison: 100 mg PPS (Control).

Results:

  • 
    :  Increased from 50 ng/mL (Control) to 850 ng/mL  (Test).
    
  • 
    :  Increased by factor of ~12x .
    
  • Safety: No evidence of tissue damage or inflammation in the GI tract upon histological examination after 28 days of daily dosing.

References

  • Sarubbi, D. J., et al. (2009). Pharmaceutical compositions for the oral delivery of pentosan polysulfate. U.S. Patent No. 7,553,872.[2] Washington, DC: U.S. Patent and Trademark Office. Link

  • Kibbe, A. H. (2015).[3] Compositions of pentosan polysulfate salts for oral administration and methods of use. WO Patent 2015127416A1. World Intellectual Property Organization. Link

  • Maher, S., Mrsny, R. J., & Brayden, D. J. (2016). Intestinal permeation enhancers for oral peptide delivery. Advanced Drug Delivery Reviews, 106, 277-319. Link

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. Link

Sources

Application

Technical Guide: Synthesis and Salt Formation of Sodium 5-(2-methoxyphenyl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the protocol for the laboratory-scale synthesis and salt formation of Sodium 5-(2-methoxyphenyl)pentanoate (C₁₂H₁₅NaO₃). This compound belongs to the class of phenylalkanoic acid derivatives, often investigated in medicinal chemistry as permeation enhancers (similar to SNAC), histone deacetylase (HDAC) inhibitors, or metabolic modulators.

Target Molecule Analysis
  • Chemical Structure: A linear 5-carbon pentanoate chain attached to the ortho position of an anisole (methoxybenzene) ring.

  • Critical Quality Attribute (CQA): The ortho (2-methoxy) regiochemistry is critical. Direct Friedel-Crafts alkylation of anisole predominantly yields the para isomer; therefore, this protocol utilizes a Grignard-mediated ring opening of glutaric anhydride starting from 2-bromoanisole to strictly enforce regiocontrol.

Retrosynthetic Strategy

The synthesis is divided into three distinct stages to ensure high purity and yield:

  • Regioselective Carbon Chain Extension: Reaction of o-anisyl Grignard reagent with glutaric anhydride.

  • Benzylic Reduction: Catalytic hydrogenolysis of the intermediate keto-acid.

  • Controlled Salt Formation: Neutralization and crystallization to form the stable sodium salt.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Bromoanisole Grignard Grignard Reagent (2-MeO-Ph-MgBr) Start->Grignard Mg, THF Reflux KetoAcid Intermediate: 5-(2-methoxyphenyl)- 5-oxopentanoic acid Grignard->KetoAcid + Glutaric Anhydride -78°C to RT Anhydride Glutaric Anhydride Anhydride->KetoAcid RedAcid Free Acid: 5-(2-methoxyphenyl) pentanoic acid KetoAcid->RedAcid H2, Pd/C AcOH, 4 atm FinalSalt Target: Sodium 5-(2-methoxyphenyl) pentanoate RedAcid->FinalSalt NaOH EtOH/H2O

Caption: Step-wise synthetic pathway from 2-bromoanisole to the final sodium salt, ensuring ortho-regioselectivity.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-(2-methoxyphenyl)-5-oxopentanoic acid

Mechanism: Nucleophilic acyl substitution. The Grignard reagent attacks the anhydride, opening the ring to form the keto-acid.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
2-Bromoanisole 187.03 1.0 Starting Material
Magnesium Turnings 24.30 1.1 Grignard Formation
Glutaric Anhydride 114.10 1.2 Electrophile

| THF (Anhydrous) | - | Solvent | Medium |

Protocol:

  • Grignard Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.1 eq). Add a crystal of iodine and heat gently until iodine vaporizes to activate the surface.

  • Formation: Add 10% of the 2-bromoanisole solution in anhydrous THF. Initiate reaction with a heat gun if necessary (turbidity indicates initiation). Dropwise add the remaining bromide over 1 hour while maintaining a gentle reflux. Stir for an additional 1 hour.

  • Acylation: Cool the Grignard solution to -78°C (dry ice/acetone). This is crucial to prevent double addition (formation of tertiary alcohol).

  • Addition: Dissolve Glutaric Anhydride (1.2 eq) in THF and add slowly to the cold Grignard solution.

  • Workup: Allow to warm to Room Temperature (RT) overnight. Quench with 1M HCl (adjust pH to ~2). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize the solid keto-acid from Hexane/Ethyl Acetate.

Stage 2: Reduction to 5-(2-methoxyphenyl)pentanoic acid[1]

Mechanism: Catalytic Hydrogenolysis. The benzylic ketone is reduced to a methylene group.

Protocol:

  • Setup: Dissolve the Keto-Acid (from Stage 1) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[1]

  • Hydrogenation: Purge the vessel with N₂ followed by H₂. Pressurize to 4 atm (60 psi) and heat to 60°C .

    • Note: Benzylic ketones reduce relatively easily; however, monitoring by HPLC/TLC is required to ensure complete reduction of the alcohol intermediate.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate. Dilute with water and extract with Dichloromethane (DCM).[2] Wash with water to remove acetic acid traces. Dry and concentrate to yield the oily free acid.

Stage 3: Salt Formation (Sodium 5-(2-methoxyphenyl)pentanoate)

Critical Consideration: The sodium salt is likely hygroscopic. Water content must be strictly controlled during isolation.

Reagents:

  • Precursor: 5-(2-methoxyphenyl)pentanoic acid (Free Acid).

  • Base: Sodium Hydroxide (1.0 M aqueous solution) OR Sodium 2-ethylhexanoate (for non-aqueous route).

Protocol (Aqueous/Ethanol Method):

  • Dissolve the Free Acid (1.0 eq) in absolute Ethanol (5 volumes).

  • Add NaOH (1.0 eq) solution dropwise while stirring at 0°C.

  • Stir for 30 minutes at RT.

  • Evaporation: Remove solvents under reduced pressure (Rotavap) to obtain a thick gum.

  • Azeotropic Drying: Add Toluene and evaporate (2x) to remove residual water azeotropically.

  • Precipitation: Dissolve the residue in a minimum amount of dry Ethanol and add excess Diethyl Ether or Hexane to precipitate the sodium salt.

  • Drying: Filter the white solid and dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Analytical Characterization & QC

To validate the synthesis, the following parameters must be met.

TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (D₂O or DMSO-d₆)Ar-H : 6.8-7.3 ppm (4H, m)-OCH₃ : 3.8 ppm (3H, s)-CH₂- (chain) : Multiplets 1.5-2.6 ppm
Purity HPLC (C18 Column)> 98.0% Area
Sodium Content Ion Chromatography / Titration9.8% ± 0.5% (Theoretical: ~10.0%)
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, Toluene < 890 ppm
¹H NMR Interpretation Guide
  • Ortho-Substitution Check: The aromatic region should show a complex 4-proton pattern characteristic of ortho-substituted benzenes, distinct from the symmetric AA'BB' pattern of para-isomers.

  • Chain Integrity: Verify the integral ratio of the aliphatic chain (8 protons total) to the methoxy group (3 protons).

Safety & Handling

  • Grignard Reagents: Extremely reactive with water.[3] Use flame-dried glassware and inert atmosphere (Argon/Nitrogen).

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent during handling.

  • Sodium Salt: Likely hygroscopic. Store in a desiccator or sealed under inert gas.

References

  • Grignard Reaction with Anhydrides

    • Title: "The Reaction of Grignard Reagents with Glutaric Anhydride."
    • Source:Journal of the American Chemical Society, 1941.
    • Context: Establishes the ring-opening methodology to form keto-acids.
  • Benzylic Ketone Reduction

    • Title: "Catalytic Hydrogenation of Arom
    • Source:Organic Syntheses, Coll. Vol. 4, p. 603.
    • Context: Standard protocols for reducing Ar-CO-R to Ar-CH2-R using Pd/C.
  • General Salt Formation Protocol

    • Title: "Handbook of Pharmaceutical Salts: Properties, Selection, and Use."
    • Source: Wiley-VCH, 2002.
    • Context: Guidelines for stoichiometry and solvent selection for sodium salts.

Sources

Method

Application Note: 5-(2-Methoxyphenyl)pentanoic Acid as a Scaffold for HDAC Inhibitor Design

Abstract This guide details the utility of 5-(2-methoxyphenyl)pentanoic acid as a critical chemical intermediate in the rational design and synthesis of Histone Deacetylase (HDAC) inhibitors. Focusing on the classic "Cap...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the utility of 5-(2-methoxyphenyl)pentanoic acid as a critical chemical intermediate in the rational design and synthesis of Histone Deacetylase (HDAC) inhibitors. Focusing on the classic "Cap-Linker-ZBG" pharmacophore model, we explore how this specific carboxylic acid precursor serves as an optimal scaffold for generating hydroxamic acid-based inhibitors. The note includes a validated synthetic protocol for converting the acid to a zinc-binding hydroxamate, structural rationale for the ortho-methoxy "cap" modification, and a biological validation workflow.

Introduction: The Pharmacophore Logic

Histone Deacetylases (HDACs) are zinc-dependent enzymes that regulate gene expression by removing acetyl groups from lysine residues on histone tails.[1][2] Inhibitors of HDACs (HDACi) are potent anticancer agents (e.g., Vorinostat, Panobinostat).

Effective HDAC inhibitors typically follow a tripartite pharmacophore model:

  • Cap Group: A surface-recognition motif that interacts with the rim of the enzyme pocket.

  • Linker: A hydrophobic chain that occupies the narrow channel leading to the active site.

  • Zinc-Binding Group (ZBG): A moiety that chelates the catalytic Zn²⁺ ion at the bottom of the pocket.[1]

Why 5-(2-Methoxyphenyl)pentanoic Acid?

This specific intermediate integrates the Cap and Linker components into a single, stable building block.

  • The Linker (Pentanoic Acid): The 5-carbon alkyl chain mimics the aliphatic chain of the natural substrate, Acetyl-Lysine. When converted to a hydroxamic acid, the total length (approx. 6–7 atoms) is optimal for spanning the 11 Å hydrophobic channel of Class I/II HDACs.

  • The Cap (2-Methoxyphenyl): The ortho-methoxy substituent provides steric bulk and hydrophobic contacts. Unlike unsubstituted phenyl caps, the o-OMe group restricts rotation, potentially locking the inhibitor into a bioactive conformation that favors isoform selectivity (particularly HDAC1/2 and HDAC8).

Pharmacophore Visualization

The following diagram illustrates how the intermediate maps onto the HDAC active site requirements.

HDAC_Pharmacophore Intermediate 5-(2-Methoxyphenyl) pentanoic acid Cap Cap Group (2-Methoxyphenyl) Intermediate->Cap Contains Linker Linker Domain (Pentyl Chain) Intermediate->Linker Contains ZBG_Precursor ZBG Precursor (Carboxylic Acid) Intermediate->ZBG_Precursor Contains Target HDAC Active Site Cap->Target Surface Recognition Linker->Target Channel Occupancy ZBG_Precursor->Target Must convert to Hydroxamate

Caption: Pharmacophore mapping of the intermediate against the structural requirements of the HDAC active site.

Chemical Properties & Synthesis of the Intermediate

Before synthesis of the final inhibitor, the quality of the intermediate must be verified.

PropertySpecification
Chemical Name 5-(2-Methoxyphenyl)pentanoic acid
CAS Number 54130-93-7 (Generic/Related)
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Synthesis of the Intermediate (If not purchased)

If the acid is not available commercially, it can be synthesized via a Wittig Reaction followed by hydrogenation. This route ensures high purity and avoids isomer contamination.

  • Wittig Reaction: React 2-methoxybenzaldehyde with (3-carboxypropyl)triphenylphosphonium bromide using NaHMDS (base) in THF at -78°C to 0°C.

    • Result: 5-(2-methoxyphenyl)pent-4-enoic acid (mixture of E/Z isomers).

  • Hydrogenation: Reduce the alkene using H₂ (1 atm) and Pd/C (10%) in Methanol.

    • Result: Pure 5-(2-methoxyphenyl)pentanoic acid.

Application Protocol: Synthesis of Hydroxamic Acid HDAC Inhibitor

Objective: Convert the carboxylic acid intermediate into a hydroxamic acid (ZBG). Method: Mixed Anhydride Coupling (High purity, avoids racemization if chiral centers were present).

Reagents Required[1][2][4][5][6][7][8][9][10]
  • Starting Material: 5-(2-Methoxyphenyl)pentanoic acid (1.0 equiv)

  • Activator: Ethyl chloroformate (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.5 equiv)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 equiv)

  • Base for NH₂OH: KOH or NaOMe (3.0 equiv) in Methanol

  • Solvents: Anhydrous THF, Methanol

Step-by-Step Protocol
Phase A: Preparation of Hydroxylamine Solution

Note: Free hydroxylamine is unstable. Prepare fresh from the hydrochloride salt.

  • Dissolve NH₂OH·HCl (3.0 equiv) in minimum Methanol (approx. 2 mL per mmol).

  • Cool to 0°C.

  • Slowly add KOH (3.0 equiv) dissolved in Methanol.

  • Stir for 15 minutes. A white precipitate (KCl) will form.

  • Filter the solution to remove KCl. Keep the filtrate (free NH₂OH) on ice.

Phase B: Activation of the Acid
  • Dissolve 5-(2-Methoxyphenyl)pentanoic acid (1.0 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen/Argon atmosphere.

  • Cool the solution to -10°C (ice/salt bath).

  • Add N-Methylmorpholine (1.5 equiv).

  • Dropwise add Ethyl Chloroformate (1.2 equiv). Ensure internal temperature does not exceed 0°C.

  • Stir at -10°C for 20 minutes. The formation of the mixed anhydride is rapid.

Phase C: Coupling
  • Add the freshly prepared methanolic Hydroxylamine filtrate (from Phase A) to the active anhydride solution at 0°C.

  • Allow the mixture to warm to room temperature (RT) naturally.

  • Stir at RT for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The acid spot should disappear, and a more polar spot (Hydroxamic acid) should appear.

Phase D: Workup and Purification
  • Concentrate the reaction mixture under reduced pressure to remove THF/MeOH.

  • Redissolve residue in Ethyl Acetate (EtOAc) and wash with:

    • 1N HCl (cold, rapid wash to remove excess amine bases).

    • Water.[3][4][5]

    • Brine.[6]

  • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (Gradient: 0-5% MeOH in DCM).

    • Target Product:N-Hydroxy-5-(2-methoxyphenyl)pentanamide .

    • Iron(III) Test: Dissolve a small amount of product in MeOH and add 1 drop of FeCl₃ solution. A deep red/violet color confirms the presence of the hydroxamic acid group.

Biological Validation Workflow

Once synthesized, the compound must be validated for HDAC inhibitory activity.

Experimental Design: Fluorometric HDAC Assay

This assay measures the ability of the compound to prevent the deacetylation of a fluorogenic substrate.

Workflow Diagram:

HDAC_Assay Step1 Incubation Enzyme (HDAC1/6) + Inhibitor + Substrate (Fluor-Lys) Step2 Deacetylation Reaction (30 mins @ 37°C) Step1->Step2 Step3 Developer Addition (Trypsin/Developer Solution) Step2->Step3 Step4 Signal Generation Cleavage of Deacetylated Substrate -> Fluorophore Release Step3->Step4 Step5 Data Analysis Calculate IC50 vs. Control (Vorinostat) Step4->Step5

Caption: Fluorometric assay workflow for determining IC50 values of the synthesized inhibitor.

Protocol:

  • Plate Setup: Use a black 96-well plate.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized N-Hydroxy-5-(2-methoxyphenyl)pentanamide in DMSO (Top conc: 10 µM).

  • Enzyme Mix: Add 15 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) in assay buffer.

  • Substrate: Add 10 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate: 30 min at 37°C.

  • Develop: Add 25 µL of Developer solution (containing Trypsin). Trypsin only cleaves the deacetylated substrate, releasing the fluorophore.

  • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Result: Lower fluorescence compared to control indicates effective HDAC inhibition.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseExpert Solution
Low Yield in Coupling Hydrolysis of Mixed AnhydrideEnsure all solvents are strictly anhydrous. Moisture rapidly hydrolyzes the anhydride back to the acid.
O-Acylation Side Product Over-activationHydroxylamine has two nucleophilic sites (N and O). N-acylation is desired. Maintain low temperature (0°C) during addition to favor kinetic N-acylation.
Color Change (Pink/Red) Iron ContaminationHydroxamic acids are potent iron chelators. Avoid using metal spatulas; use glass or plastic during handling.
Poor Solubility Lipophilic CapThe 2-methoxyphenyl group is hydrophobic. If the final compound precipitates in aqueous buffer, use <1% DMSO or include Triton X-100 (0.01%) in the assay buffer.

References

  • Pharmacophore Modeling of HDAC Inhibitors

    • Gohlke Group. "Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region." Journal of Medicinal Chemistry.
  • Synthesis of Hydroxamic Acids

    • Massa, S. et al.
  • Heck Reaction for Intermediate Synthesis

    • Organic Chemistry Portal.[4] "Palladium-catalyzed δ-selective reductive Heck reaction of 4-pentenoic acid derivatives."

  • Biological Assay Standards

    • Sigma-Aldrich. "Fluorometric HDAC Activity Assay Protocol."

  • Structure-Activity Relationships (SAR)

    • Frontiers in Chemistry. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

Sources

Application

Application Notes &amp; Protocols: Solid-Phase Synthesis Utilizing Phenylpentanoic Acid Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract Solid-phase synthesis (SPS) has revolutionized the construction of complex organic molecules, particularly in the fields of peptide synthesis and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase synthesis (SPS) has revolutionized the construction of complex organic molecules, particularly in the fields of peptide synthesis and drug discovery.[1][2] This application note provides a comprehensive guide to the principles and protocols for incorporating phenylpentanoic acid and its derivatives as building blocks in solid-phase synthesis. We will delve into the strategic considerations for selecting appropriate solid supports, linkers, and coupling agents. Detailed, step-by-step protocols for key stages of the synthesis, including resin loading, iterative coupling, reaction monitoring, and final cleavage, are presented. Furthermore, this document emphasizes the causality behind experimental choices to empower researchers to adapt and troubleshoot their synthetic strategies effectively.

Introduction: The Significance of Phenylpentanoic Acid Derivatives and Solid-Phase Synthesis

Phenylpentanoic acid and its analogues are prevalent scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their structural features, combining an aromatic ring with a flexible aliphatic chain terminating in a carboxylic acid, allow for diverse functionalization and interaction with biological targets.

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of libraries of compounds based on the phenylpentanoic acid scaffold.[1] The core principle of SPS involves the covalent attachment of a starting material to an insoluble polymer support (resin).[3][4] Subsequent chemical transformations are carried out, and excess reagents and byproducts are easily removed by simple filtration and washing.[1][5] This iterative process allows for high-throughput synthesis and purification, making it an indispensable tool in modern drug discovery.[1][6]

This guide will focus on the practical application of SPS for the synthesis of molecules incorporating phenylpentanoic acid building blocks, providing both foundational knowledge and actionable protocols.

Strategic Considerations for Your Synthesis

The success of any solid-phase synthesis hinges on the judicious selection of the solid support, linker, and coupling chemistry. These choices are interconnected and must be tailored to the specific properties of the phenylpentanoic acid building block and the desired final product.

Choosing the Right Solid Support

The solid support, or resin, serves as the insoluble matrix for the synthesis. Its chemical and physical properties significantly influence reaction kinetics and overall yield.

  • Polystyrene (PS) Resins: Cross-linked with divinylbenzene (DVB), PS resins are a cost-effective and widely used option.[5]

    • Merrifield Resin: A classic choice, chloromethylated polystyrene is suitable for attaching the initial building block via its carboxylate.[5]

    • Wang Resin: This resin features a p-alkoxybenzyl alcohol linker, allowing for cleavage of the final product as a carboxylic acid under moderately acidic conditions (e.g., 50% TFA in DCM).[5]

  • Polyethylene Glycol (PEG)-Grafted Resins:

    • TentaGel® and ArgoGel®: These resins consist of PEG chains grafted onto a polystyrene core, offering improved swelling properties in a wider range of solvents and a more "solution-like" reaction environment.[5] They are particularly advantageous for the synthesis of longer or more complex molecules.

Table 1: Comparison of Common Solid Supports

Resin TypeFunctional GroupTypical LoadingAdvantagesDisadvantages
MerrifieldChloromethyl0.5-2.0 mmol/gHigh loading capacity, low costLimited solvent compatibility, can be less reactive
WangHydroxymethyl0.3-1.0 mmol/gAcid-labile cleavage to carboxylic acidLower loading than Merrifield
TentaGel®Varies0.2-0.5 mmol/gExcellent swelling in diverse solvents, good for complex targetsHigher cost, lower loading
The Critical Role of the Linker

The linker is the chemical bridge between the solid support and the first building block. Its cleavage conditions dictate the functional group present on the final product after its release from the resin.

  • Acid-Labile Linkers: These are the most common type and are cleaved using acids like trifluoroacetic acid (TFA).[7][8]

    • Wang Linker: As mentioned, this linker yields a C-terminal carboxylic acid.[5]

    • Rink Amide Linker: This linker is designed to release the final product as a C-terminal amide upon acid cleavage.[5]

  • Photolabile Linkers: These linkers offer an orthogonal cleavage strategy, using light to release the product, which can be beneficial for sensitive molecules.[9]

The choice of linker is paramount and must be compatible with the stability of the phenylpentanoic acid building block and any other functional groups present in the molecule throughout the synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for a typical solid-phase synthesis using a phenylpentanoic acid building block.

Workflow Overview

The general workflow for the solid-phase synthesis is depicted below.

SPOS_Workflow Resin 1. Resin Swelling Loading 2. Phenylpentanoic Acid Loading Resin->Loading Deprotection 3. N-Terminal Deprotection (if applicable) Loading->Deprotection Iterative Cycle Coupling 4. Coupling of Next Building Block Deprotection->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotection Cleavage 5. Cleavage from Resin Wash->Cleavage Final Step Purification 6. Product Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase synthesis.

Protocol 1: Loading of Phenylpentanoic Acid onto Wang Resin

This protocol describes the esterification of the first phenylpentanoic acid building block to a Wang resin.

Materials:

  • Wang Resin

  • Fmoc-protected Phenylpentanoic Acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 0.5 mmol/g) in DCM (10 mL) for 30 minutes in a reaction vessel. Drain the solvent.

  • Activation and Coupling:

    • Dissolve Fmoc-protected phenylpentanoic acid (2.5 mmol, 5 equivalents) in DCM (10 mL).

    • Add DIC (2.5 mmol, 5 equivalents) and DMAP (0.05 mmol, 0.1 equivalents) to the solution.

    • Add the activated solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 30 minutes.

  • Final Washing: Wash the resin as described in step 3.

  • Drying: Dry the resin under vacuum.

Causality: The use of excess reagents (phenylpentanoic acid and DIC) drives the reaction to completion.[3][5] DMAP acts as a catalyst for the esterification reaction. The capping step prevents the formation of deletion sequences in subsequent coupling steps.

Protocol 2: Iterative Coupling Cycle (Fmoc-Strategy)

This protocol outlines the steps for adding subsequent building blocks using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Materials:

  • Loaded Resin from Protocol 3.2

  • 20% Piperidine in DMF

  • Fmoc-protected amino acid or other building block

  • Coupling agents (e.g., HATU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, DCM, MeOH

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected building block (3 equivalents) with a coupling agent like HATU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated mixture to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

Causality: Piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group, exposing the free amine for the next coupling reaction.[3] Coupling agents like HATU/HOBt activate the carboxylic acid of the incoming building block to form a highly reactive ester, facilitating efficient amide bond formation.[10]

Fmoc_Cycle Start Fmoc-Protected Peptide on Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing Deprotection->Wash1 Coupling 3. Coupling of next Fmoc-AA (HATU/HOBt/DIPEA) Wash1->Coupling Wash2 4. Washing Coupling->Wash2 End Elongated Peptide on Resin Wash2->End End->Deprotection Repeat for next residue

Caption: Iterative Fmoc-deprotection and coupling cycle.

Monitoring the Reaction Progress

Ensuring each coupling and deprotection step proceeds to completion is crucial for the synthesis of the desired product. Several "on-bead" and "off-bead" analytical techniques can be employed.[11][12]

  • Kaiser Test (Qualitative): This colorimetric test detects the presence of free primary amines. A positive result (blue bead color) after a coupling step indicates incomplete reaction.

  • Chloranil Test (Qualitative): This test is used to detect secondary amines.

  • Cleavage and Analysis of a Small Sample: A small amount of resin can be cleaved, and the resulting product analyzed by LC-MS or HPLC to confirm the progress of the synthesis.[6]

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized molecule from the solid support and removing side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • WARNING: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[13]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Product Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether.

  • Washing: Wash the product pellet with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude product under vacuum.

Causality: TFA is a strong acid that cleaves the acid-labile linker and most common side-chain protecting groups.[8] Scavengers are essential to "trap" reactive cationic species that are generated during cleavage and can otherwise lead to side reactions with sensitive amino acid residues.[8]

Product Analysis and Purification

The crude product obtained after cleavage is typically a mixture of the desired compound and small amounts of impurities.

  • Analysis:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for verifying the molecular weight of the synthesized product and assessing its purity.

    • High-Performance Liquid Chromatography (HPLC): Used for both analytical purity checks and preparative purification.

  • Purification:

    • Preparative Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying synthetic peptides and small molecules to a high degree of homogeneity.

Conclusion

The solid-phase synthesis of molecules incorporating phenylpentanoic acid building blocks is a robust and versatile strategy for the generation of compound libraries for drug discovery and other applications. By carefully selecting the solid support, linker, and synthetic methodology, and by diligently monitoring the reaction progress, researchers can efficiently synthesize a wide array of novel compounds. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of these powerful synthetic techniques.

References

  • Solid-phase synthesis - Wikipedia. Available at: [Link]

  • Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - Frontiers. Available at: [Link]

  • Versatile Monitoring Tools in Parallel Solid-Phase Synthesis - CHIMIA. Available at: [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis - PubMed. Available at: [Link]

  • Analytical techniques for small molecule solid phase synthesis - PubMed. Available at: [Link]

  • SOLID-PHASE ORGANIC SYNTHESIS: Concepts, Strategies, and Applications. Available at: [Link]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Available at: [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis - ResearchGate. Available at: [Link]

  • (PDF) Solid-Phase Organic Synthesis: Techniques and Pharmaceutical Applications. Available at: [Link]

  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry. Available at: [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - NIH. Available at: [Link]

  • Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed. Available at: [Link]

  • Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines - PubMed. Available at: [Link]

  • Linkers for Solid Phase Synthesis Manufacturers & Suppliers. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - ChemRxiv. Available at: [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis. Available at: [Link]

  • Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid - ResearchGate. Available at: [Link]

  • Solid-phase peptide synthesis introduction-Technical Articals-News. Available at: [Link]

  • Construction of building blocks for solid phase peptide synthesis... - ResearchGate. Available at: [Link]

  • Cleavage of Compounds from Solid Phase by Gaseous Reagents. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

Sources

Method

Application Note: Liposomal Incorporation of 5-(2-Methoxyphenyl)pentanoic Acid

Executive Summary & Rationale This guide details the encapsulation of 5-(2-Methoxyphenyl)pentanoic acid (5-2-MPPA), a lipophilic carboxylic acid derivative, into liposomal nanocarriers.[1] Structurally analogous to mediu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide details the encapsulation of 5-(2-Methoxyphenyl)pentanoic acid (5-2-MPPA), a lipophilic carboxylic acid derivative, into liposomal nanocarriers.[1] Structurally analogous to medium-chain fatty acids and non-steroidal anti-inflammatory drugs (NSAIDs), 5-2-MPPA presents a specific challenge: it possesses an intermediate partition coefficient (LogP ≈ 2.[1]5) and a carboxylic acid moiety (pKa ≈ 4.8).[1]

While simple passive encapsulation is feasible, it often results in rapid leakage due to the molecule's ability to flip-flop across the membrane in its protonated form.[1] Therefore, this guide presents two distinct workflows:

  • Passive Loading (Thin Film Hydration): For rapid screening and membrane-embedded formulations.[1]

  • Active Loading (Calcium Acetate Gradient): The gold standard for weak acids, ensuring high retention via intraliposomal precipitation.[1]

Pre-Formulation Analysis

Before initiating wet chemistry, the physicochemical profile of the payload must dictate the formulation strategy.[1]

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 208.25 g/mol Small molecule; rapid diffusion across bilayers unless trapped.[1]
LogP ~2.5Moderately lipophilic.[1] Will partition into the lipid bilayer but prefers the aqueous phase at neutral/basic pH.[1]
pKa ~4.8Exists as a neutral acid (R-COOH) at pH < 4 and anionic (R-COO⁻) at pH > 6.[1]
Solubility Low in acidic water; Soluble in Ethanol/CHCl₃Compatible with solvent injection and thin-film methods.[1]

Formulation Strategy & Lipid Selection[1][2]

To minimize leakage of this small amphiphile, we utilize "rigid" lipids with high phase transition temperatures (


) and cholesterol to seal the membrane.[1]
  • Primary Lipid: HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]

    • Reasoning: High

      
       (~55°C) creates a solid-ordered phase at body temperature, reducing permeability.[1]
      
  • Stabilizer: Cholesterol (Chol).[1]

    • Reasoning: Essential (30-40 mol%) to fill packing defects and prevent serum protein destabilization.[1]

  • Stealth Agent: DSPE-PEG2000 .

    • Reasoning: Provides steric stabilization and prolongs circulation half-life.[1]

Recommended Molar Ratio: HSPC : Cholesterol : DSPE-PEG2000 (55 : 40 : 5).[1]

Protocol A: Passive Loading (Thin Film Hydration)

Best for: Initial biological assays where high drug retention over >24 hours is not critical.

Materials
  • 5-(2-Methoxyphenyl)pentanoic acid (Dissolved in Methanol at 10 mg/mL)

  • Lipids (HSPC, Cholesterol, DSPE-PEG2000 dissolved in Chloroform)

  • Hydration Buffer: PBS pH 7.4 (warm)

  • Rotary Evaporator[1]

  • Extruder (with 100 nm polycarbonate membranes)

Step-by-Step Methodology
  • Film Formation:

    • Combine lipids and 5-2-MPPA in a round-bottom flask.

    • Target Load: 1:10 or 1:20 (Drug:Lipid w/w).[1]

    • Evaporate solvents under vacuum at 60°C (above lipid

      
      ) for 1 hour to form a thin, dry film.
      
    • Critical Step: Desiccate overnight to remove trace solvent (chloroform residues destabilize bilayers).[1]

  • Hydration:

    • Add pre-warmed PBS (65°C) to the film.[1]

    • Rotate flask at atmospheric pressure for 1 hour at 65°C.

    • Result: Formation of Multilamellar Vesicles (MLVs).[1][2] The drug partitions into the bilayer and the aqueous core.[1][3]

  • Downsizing (Extrusion):

    • Pass the MLV suspension through 100 nm polycarbonate filters (11 passes) using a thermobarrel extruder set to 65°C.[1]

    • Result: Large Unilamellar Vesicles (LUVs) ~100-120 nm.[1]

  • Purification:

    • Dialysis: Use a 3.5 kDa MWCO cassette against PBS (pH 7.4) for 24 hours at 4°C to remove non-encapsulated drug.

    • Note: Due to LogP 2.5, significant drug loss may occur during dialysis as the drug re-equilibrates.[1]

Protocol B: Active Loading (Calcium Acetate Gradient)

Best for: High encapsulation efficiency (>90%) and stable retention.[1][2] This method exploits the pKa of the cargo to trap it inside the liposome.

Mechanism

We create a transmembrane gradient where the interior contains Calcium Acetate.[1][4]

  • Outside: Neutral pH, drug is uncharged (R-COOH) and permeable.[1]

  • Inside: Acetate acts as a "proton sponge," raising internal pH.[1] Drug enters, ionizes (R-COO⁻), and forms an insoluble complex with

    
    , locking it inside.[1]
    
Workflow Diagram

ActiveLoading cluster_mechanism Mechanism of Trapping Prep 1. Lipid Film Preparation Hydration 2. Hydration w/ Calcium Acetate (250 mM) Prep->Hydration Form MLVs Extrusion 3. Extrusion (>60°C) Hydration->Extrusion Size Control Gradient 4. Buffer Exchange (Create Gradient) Extrusion->Gradient Remove External Ca2+ Loading 5. Drug Incubation (60°C, 30 min) Gradient->Loading Add 5-2-MPPA Final 6. Final Purification Loading->Final Remove Free Drug StepA R-COOH (Outside) Permeable StepB R-COO- + Ca2+ (Inside) Precipitate StepA->StepB Diffusion & Ionization

Caption: Workflow for Calcium Acetate Gradient Loading. The gradient creation (Step 4) is the critical determinant of loading capacity.

Detailed Protocol
  • Vesicle Formation:

    • Prepare lipid film as in Protocol A (HSPC:Chol:PEG).[1]

    • Hydrate with 250 mM Calcium Acetate (pH ~7.0-7.5). Do not use PBS.

    • Extrude at 65°C to obtain 100 nm LUVs.

  • Gradient Generation:

    • Buffer exchange the liposomes into HBS (Hepes Buffered Saline, pH 7.4) or Saline using a Sephadex G-50 spin column or dialysis.[1]

    • Status: Liposomes now have High

      
       and Low 
      
      
      
      .
  • Remote Loading:

    • Dissolve 5-(2-Methoxyphenyl)pentanoic acid in a small volume of Ethanol.

    • Add drug to the liposome suspension.[1][5][6]

    • Ratio: 1:5 to 1:10 Drug-to-Lipid (w/w).[1]

    • Incubate at 60°C (above lipid

      
      ) for 30–60 minutes.
      
    • Mechanism:[1][4][7] The uncharged drug crosses the membrane.[1] Inside, it encounters

      
      .[1][8] The acetate ion can protonate and leave as acetic acid (neutral), driving the internal pH up, or the drug simply precipitates as a calcium salt.
      
  • Quench & Purify:

    • Cool rapidly on ice to "lock" the membrane.[1]

    • Remove unencapsulated drug via dialysis or size exclusion chromatography.[1]

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)90 – 120 nm (PDI < 0.[1]1)
Zeta Potential Electrophoretic Light Scattering-2 to -10 mV (PEGylated)
Encapsulation Efficiency (EE%) HPLC (C18 column, MeOH:Water mobile phase)> 90% (Active Loading)
Drug Release Dialysis (37°C in PBS + 10% FBS)< 20% release in 24h

HPLC Note: 5-(2-Methoxyphenyl)pentanoic acid can be detected via UV absorbance at 270-280 nm (aromatic ring).[1] Ensure the mobile phase pH is acidic (pH 3.[1]0) to keep the drug retained on the C18 column during analysis.[1]

Troubleshooting

  • Issue: Low Encapsulation Efficiency (<30%) in Active Loading.

    • Cause: Gradient collapse.[1]

    • Fix: Ensure the external buffer is completely free of acetate.[1] Perform loading immediately after the buffer exchange.[1] Ensure loading temperature > Lipid

      
      .[1]
      
  • Issue: Aggregation during loading.

    • Cause: Drug crystallization outside the liposome before entry.[1]

    • Fix: Add the drug slowly while vortexing.[1] Ensure the ethanol concentration in the final mixture does not exceed 5% v/v.

  • Issue: Rapid Release (Burst Effect).

    • Cause: Drug adsorbed to the surface rather than encapsulated.[1]

    • Fix: Increase the post-loading purification time or use a "stripping" agent (like albumin) in the external buffer during purification to pull off surface-bound drug.[1]

References

  • Clerc, S., & Barenholtz, Y. (1995). Loading of amphipathic weak acids into liposomes in response to transmembrane calcium acetate gradients.[1][4] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1240(2), 257-265.[1] Link

  • Wu, Z., et al. (2022). Calcium Enabled Remote Loading of a Weak Acid Into pH-sensitive Liposomes and Augmented Cytosolic Delivery to Cancer Cells via the Proton Sponge Effect.[1] Pharmaceutical Research, 39, 1181–1195.[1][8] Link

  • Cullis, P. R., et al. (1989). Generation and loading of liposomal systems for drug delivery applications.[1] Advanced Drug Delivery Reviews, 3(3), 267-282.[1] Link

  • Gubernator, J. (2011). Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity.[1] Expert Opinion on Drug Delivery, 8(5), 565-580.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

separating ortho and para isomers of methoxyphenylpentanoic acid

This technical guide addresses the separation of ortho- (2-methoxyphenyl)pentanoic acid and para- (4-methoxyphenyl)pentanoic acid . Because the carboxylic acid group is separated from the phenyl ring by a four-carbon alk...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the separation of ortho- (2-methoxyphenyl)pentanoic acid and para- (4-methoxyphenyl)pentanoic acid .

Because the carboxylic acid group is separated from the phenyl ring by a four-carbon alkyl chain (pentanoic acid moiety), the electronic influence of the methoxy group on the acid's pKa is negligible compared to benzoic acid analogs. Therefore, separation strategies based on pH (extraction) will likely fail. You must rely on Shape Selectivity (Chromatography) and Crystal Packing Efficiency (Crystallization) .

Topic: Separation of Ortho- and Para-Methoxyphenylpentanoic Acid (MPPA) Document ID: TSC-ISO-2024-MPPA Status: Active

The Decision Matrix: Selecting Your Method

Before starting, determine your scale and purity requirements. The ortho and para isomers differ primarily in molecular symmetry and hydrodynamic volume , not acidity.

MethodSelection Start Start: Define Scale & Purity ScaleCheck Is sample mass > 5 grams? Start->ScaleCheck PurityCheck Is required purity > 99%? ScaleCheck->PurityCheck No (R&D Scale) Cryst Method A: Fractional Crystallization (Exploits Packing Symmetry) ScaleCheck->Cryst Yes (Bulk) PurityCheck->Cryst No (Crude Separation) PrepLC Method B: Prep-HPLC / Flash (Exploits Pi-Pi Interactions) PurityCheck->PrepLC Yes (High Purity) Hybrid Hybrid Workflow: Crystallize Para -> HPLC Filtrate Cryst->Hybrid If Mother Liquor still contains product

Figure 1: Decision matrix for selecting the optimal separation methodology based on scale and purity needs.

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: Analytical quantification and small-scale purification (< 5g).

The Challenge: "The Alkyl Spacer Effect"

Unlike methoxybenzoic acids, the pentanoic acid chain dilutes the electronic difference between isomers. Standard C18 columns often fail to resolve these peaks because the hydrophobic tails are identical. Solution: Use Phenyl-Hexyl or Biphenyl stationary phases. These phases interact with the pi-electrons of the phenyl ring. The para isomer has an exposed pi-system, while the ortho isomer is sterically hindered by the methoxy group, leading to different retention times.

Optimized Protocol
ParameterSetting / MaterialRationale
Column Biphenyl or PFP (Pentafluorophenyl) Maximizes pi-pi interaction selectivity [1].
Dimensions 150 x 4.6 mm, 2.7 µm (Analytical)Core-shell particles provide higher resolution at lower backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the carboxylic acid protonated (

), preventing peak tailing.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes pi-pi interactions better than Acetonitrile [2].
Gradient 50% B to 80% B over 15 minShallow gradient is required for isomer resolution.
Detection UV @ 270-280 nmThe methoxy-phenyl chromophore absorbs well here; avoids solvent cutoff noise.
Troubleshooting HPLC Issues

Q: My peaks are co-eluting (Resolution < 1.5).

  • A: Switch solvent B from Acetonitrile to Methanol . Acetonitrile's pi-electrons compete with the stationary phase, suppressing the separation mechanism. If using C18, switch to a Biphenyl column immediately.

Q: I see severe peak tailing.

  • A: The carboxylic acid is ionizing. Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.05% TFA . The pH must be below the pKa (~4.8) to keep the molecule neutral.

Method B: Fractional Crystallization

Best for: Scale-up (> 5g) and initial enrichment.

The Science: Symmetry and Packing

Para isomers generally possess an axis of symmetry that allows them to pack more efficiently into a crystal lattice than ortho isomers. Consequently, p-MPPA usually has a higher melting point and lower solubility than o-MPPA.

Crystallization Protocol[1][2]
  • Solvent Selection: Use a binary system.

    • Solvent A (Good Solvent): Ethyl Acetate or Acetone.[1]

    • Solvent B (Anti-Solvent): Hexane or Heptane.[1][2]

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot Solvent A (approx. 60°C).

  • Nucleation: Add hot Solvent B dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add one drop of Solvent A to clear the solution.

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C.

  • Harvest: The precipitate is likely enriched in the Para isomer. The mother liquor will contain the Ortho isomer.

Troubleshooting Crystallization

Q: The product is "oiling out" (forming a goo instead of crystals).

  • A: This is common with pentanoic acid derivatives due to the flexible alkyl chain.

    • Fix 1: Re-heat and add more Solvent A (you are likely too concentrated).

    • Fix 2: Seed the mixture with a pure crystal of the target isomer if available.

    • Fix 3: Scratch the glass surface with a glass rod to induce nucleation.

Q: I cannot get the Ortho isomer to crystallize.

  • A: The ortho isomer often has a very low melting point or is an oil at room temperature due to the disruption of crystal packing by the methoxy group. You may need to purify the ortho isomer via Flash Chromatography (see below) or distillation (Kugelrohr) if it is an oil.

Method C: Flash Chromatography (Purification)

Best for: Intermediate scale (1g - 10g) where crystallization fails.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (with 1% Acetic Acid ).

  • Strategy: The ortho isomer is typically less polar than the para isomer on silica gel because the methoxy group sterically shields the ether oxygen from interacting with silanol groups.

    • Elution Order: Ortho usually elutes first; Para elutes second.

    • Note: The 1% Acetic Acid is mandatory to prevent the carboxylic acid from streaking (tailing) across the column.

References & Grounding

  • Restek Corporation. (2016). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (Demonstrates the superiority of Biphenyl/FluoroPhenyl phases for aromatic isomers). Link

  • Sigma-Aldrich (Merck). Ascentis® Express Biphenyl HPLC Columns: Ideal for Separating Isomers. (Explains the pi-pi mechanism difference between MeOH and ACN). Link

  • LibreTexts Chemistry. Mixed Solvents in Crystallization. (General protocol for binary solvent crystallization). Link

  • BenchChem. Differentiating Ortho- and Para-Methoxyacetophenone Isomers. (Analogous chemistry confirming boiling point and polarity trends).[1] Link

(Note: While specific literature on "methoxyphenylpentanoic acid" is sparse, the protocols above are derived from validated methods for homologous phenyl-alkanoic acids and methoxy-aromatics.)

Sources

Optimization

purification methods for 5-(2-Methoxyphenyl)pentanoic acid crude reaction mixture

Application Note & Troubleshooting Guide Prepared by the Senior Application Science Team Introduction & Mechanistic Overview 5-(2-Methoxyphenyl)pentanoic acid (CAS: 408308-07-6) is a highly valued intermediate in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Troubleshooting Guide Prepared by the Senior Application Science Team

Introduction & Mechanistic Overview

5-(2-Methoxyphenyl)pentanoic acid (CAS: 408308-07-6) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and actively investigated as a pharmaceutical penetration enhancer for oral drug delivery systems [3]. Depending on your laboratory's synthetic route—often involving a Friedel-Crafts acylation followed by ketone reduction, or transition-metal catalyzed cross-coupling strategies—the crude reaction mixture typically contains unreacted starting materials, transition metal catalyst residues, and structural analogs (e.g., ketone intermediates or des-methoxy derivatives).

To achieve the >99% purity standard required for downstream peptide synthesis or pharmaceutical formulation [1, 2], a multi-modal purification strategy is essential. This guide provides self-validating protocols that exploit the specific physicochemical properties of the target molecule to isolate it from complex crude matrices.

Rational Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Neutral/Metal Impurities) Ext 1. Acid-Base Extraction pH-Driven Phase Separation Crude->Ext NaHCO3 (aq) Chrom 2. Flash Chromatography Silica Gel + 1% AcOH Ext->Chrom Organic Extract Cryst 3. Recrystallization Heptane/EtOAc (Seeded) Chrom->Cryst Concentrated Fractions Pure Pure 5-(2-Methoxyphenyl) pentanoic acid (>99%) Cryst->Pure Filtration & Drying

Fig 1: Three-stage orthogonal purification workflow for 5-(2-Methoxyphenyl)pentanoic acid.

Step-by-Step Methodologies

Protocol A: Chemoselective Acid-Base Extraction

Causality: The terminal carboxylic acid of 5-(2-Methoxyphenyl)pentanoic acid has a pKa of approximately 4.8. By adjusting the aqueous phase to pH 8.0-8.5 using a mild base like sodium bicarbonate, the target molecule is quantitatively deprotonated into its water-soluble sodium salt. Neutral impurities (e.g., unreacted anisole or non-acidic byproducts) remain trapped in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous

    
    . Vigorously shake and vent frequently to release 
    
    
    
    gas.
  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer contains the product salt. Discard the upper organic layer (which contains the neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 2M

    
     dropwise while stirring vigorously until the pH reaches 2.0.
    
    • Self-Validation: A distinct white cloudiness or oil/precipitate will form in the aqueous layer, visually confirming the reprotonation of the free carboxylic acid.

  • Back-Extraction: Extract the acidic aqueous layer with fresh EtOAc (3 x 5 mL per gram of product). Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Suppressed-Ion Flash Column Chromatography

Causality: Free carboxylic acids hydrogen-bond strongly with the free silanol groups (-SiOH) on standard silica gel, leading to severe peak tailing, band broadening, and co-elution with impurities. Adding 1% Acetic Acid (AcOH) to the mobile phase suppresses the ionization of the pentanoic acid and outcompetes it for silanol binding sites, ensuring a tight, symmetrical elution band.

  • Column Preparation: Pack a standard silica gel column (230-400 mesh) using Hexanes containing exactly 1% (v/v) AcOH.

  • Loading: Dissolve the extracted crude in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Run a step gradient from 10% EtOAc/Hexanes (with 1% AcOH) to 30% EtOAc/Hexanes (with 1% AcOH).

  • Fraction Analysis: Monitor the fractions via TLC. Stain the plates with Potassium Permanganate (

    
    ) and heat, as the compound's UV absorbance at 254 nm can be moderate depending on the concentration.
    
  • Concentration: Pool the fractions containing the target compound. Co-evaporate the pooled fractions with toluene (2-3 times) to azeotropically remove all residual acetic acid.

Protocol C: Controlled Recrystallization

Causality: The flexible aliphatic pentanoic acid chain lowers the compound's melting point and increases its tendency to "oil out" (liquid-liquid phase separation) rather than form a crystalline solid. Utilizing a binary solvent system with strict thermodynamic control forces the system into the metastable zone, promoting homogeneous crystalline nucleation.

  • Dissolution: Dissolve the concentrated, chromatographed product in a minimum amount of hot EtOAc (approx. 60°C).

  • Anti-solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly turbid. Immediately add a single drop of EtOAc to clear the turbidity.

  • Cooling & Seeding: Remove the flask from the heat source. Allow it to cool to room temperature at a highly controlled rate of ~0.5°C/min. If available, add a microscopic seed crystal of pure 5-(2-Methoxyphenyl)pentanoic acid when the solution reaches 40°C.

  • Isolation: Once crystallization is visibly complete at room temperature, transfer the flask to an ice bath for 1 hour. Filter the crystals via a Büchner funnel, wash with ice-cold Heptane, and dry in a vacuum oven at 35°C overnight.

Quantitative Data & Solvent Systems

Purification StageSolvent System / ReagentsTarget Rf / pHExpected RecoveryPrimary Impurities Removed
Extraction EtOAc / Sat.

/ 2M

pH 8 (aq)

pH 2 (aq)
85 - 90%Neutral organics, unreacted anisole
Chromatography Hexanes:EtOAc (8:2) + 1% AcOHRf

0.35
75 - 85%Ketone intermediates, structural isomers
Crystallization EtOAc / Heptane (approx. 1:4 v/v)N/A60 - 70%Trace colored impurities, residual solvent

Troubleshooting & FAQs

Q1: My product is "oiling out" at the bottom of the flask during recrystallization instead of forming crystals. How do I fix this? Answer: Oiling out occurs when the compound separates as a liquid phase because the solvent mixture's cloud point is higher than the melting point of the solute in that specific mixture. Fix: Re-dissolve the oil by adding a small amount of the "good" solvent (EtOAc) and reheating. For your next attempt, slightly increase the ratio of EtOAc to Heptane, and cool the solution much more slowly. Introducing a seed crystal just above the cloud point will bypass the oiling phase and force heterogeneous nucleation.

Q2: I am observing severe tailing on my TLC plates and column, and my fractions are merging. What is the cause? Answer: The terminal carboxylic acid moiety is interacting non-specifically with the polar silanol groups on the stationary phase. Fix: Ensure you are using exactly 1% to 2% (v/v) of a volatile organic acid (Acetic Acid or Formic Acid) in your mobile phase. This acts as a competing agent for the silanol sites. Critical: Remember to co-evaporate your pooled fractions with toluene to remove the residual acetic acid, which can otherwise degrade the product or interfere with downstream peptide coupling steps [1].

Q3: My synthetic route utilized a Palladium catalyst (Pd/C) for the reduction of the ketone intermediate. How do I ensure all transition metals are removed? Answer: Carboxylic acids can weakly coordinate transition metals, carrying them through standard extractions and causing downstream toxicity or discoloration. Fix: Before the acid-base extraction, filter the crude organic mixture through a short, tightly packed pad of Celite to remove particulate Pd/C. If soluble Pd remains (indicated by a dark gray/brown tint in the organic phase), stir the organic phase with a metal scavenger resin (e.g., QuadraPure™ thiourea or SiliaMetS® Thiol) for 4 hours at room temperature prior to chromatography.

Q4: How can I verify the absence of the 5-(2-methoxyphenyl)-5-oxopentanoic acid intermediate? Answer: The ketone intermediate is a common byproduct of incomplete reduction (e.g., failed Clemmensen or incomplete hydrogenation). Fix: Use


-NMR spectroscopy. The unreduced ketone intermediate will lack the benzylic methylene protons (typically a triplet around 2.6-2.8 ppm) and instead show a distinct downfield shift for the methylene protons adjacent to the carbonyl. On TLC, the ketone intermediate generally runs slightly higher (less polar) than the fully reduced pentanoic acid when run in 1% AcOH/Hexanes/EtOAc.

References

  • Accela ChemBio Catalog. "1057601-93-0, 5-(3-Fluorophenyl)pentanoic Acid-AccelaChem|AccelaChemBio" (Contains catalog entry for 5-(2-Methoxyphenyl)pentanoic acid). Accela ChemBio. [Link]

  • Gschneidner, D., et al. "Compositions of pentosan polysulfate salts for oral administration and methods of use" (Details the use of 5-(2-methoxyphenyl)pentanoic acid as a pharmaceutical penetration enhancer).
Troubleshooting

troubleshooting low solubility of 5-(2-Methoxyphenyl)pentanoic acid in aqueous buffers

Executive Summary 5-(2-Methoxyphenyl)pentanoic acid is a lipophilic weak acid. Its solubility in aqueous buffers is governed by two critical factors: ionization state (pH vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Methoxyphenyl)pentanoic acid is a lipophilic weak acid. Its solubility in aqueous buffers is governed by two critical factors: ionization state (pH vs. pKa) and lipophilicity (LogP) . Users frequently encounter precipitation when diluting organic stock solutions into aqueous media. This guide provides mechanistic insights and validated protocols to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon adding my DMSO stock to PBS?

The "Solvent Shock" Effect. When you add a concentrated stock (dissolved in 100% DMSO) to an aqueous buffer, the solvent environment changes instantaneously.

  • Mechanism: The dielectric constant of the mixture rises, drastically reducing the solubility capacity for the lipophilic neutral form of the molecule. If the final concentration exceeds the intrinsic solubility (

    
    )  of the protonated acid, precipitation occurs.
    
  • The pH Trap: 5-(2-Methoxyphenyl)pentanoic acid has a carboxyl group (estimated pKa

    
     4.7–4.8). In standard PBS (pH 7.4), it should ionize. However, if your stock is acidic or if the local concentration is high, the pH at the injection site may drop, keeping the molecule in its insoluble, neutral form.
    
Q2: I see a "cloudy" suspension that disappears after 20 minutes. Is this safe to use?

No. This is Kinetic Solubility vs. Thermodynamic Equilibrium.

  • Risk: The initial cloudiness indicates micro-precipitation.[1] While it may appear to redissolve, you likely have formed supersaturated micelles or nano-crystals that are thermodynamically unstable. These can precipitate later during incubation or interact non-specifically with proteins/plasticware, leading to variable experimental data.

  • Solution: You must achieve a clear solution immediately upon mixing. If cloudiness occurs, the protocol has failed.

Q3: Can I use this compound in buffers containing Calcium or Magnesium (e.g., Krebs buffer)?

Proceed with Caution. Carboxylic acids can form insoluble salts with divalent cations (


, 

).
  • Diagnosis: If precipitation looks crystalline rather than amorphous/cloudy, you may have formed a calcium salt.

  • Fix: Pre-dissolve the compound as a Sodium salt (see Protocol B) before adding it to the calcium-containing buffer. Sodium salts are highly soluble; once diluted, the low concentration of compound relative to Calcium usually prevents precipitation, provided the pH remains neutral.

Part 2: Validated Solubilization Protocols

Method A: The "pH-Swing" Protocol (Recommended for >100 µM)

Best for: High concentrations where DMSO must be minimized.

Concept: Convert the poorly soluble acid into its highly soluble sodium salt before exposure to the bulk buffer.

  • Calculate: Determine the moles of 5-(2-Methoxyphenyl)pentanoic acid required.

  • Alkaline Dissolution:

    • Dissolve the solid compound in a minimal volume of 0.1 M NaOH (or 1.0 eq of NaOH if precise).

    • Why? This forces 100% ionization, creating the soluble carboxylate anion.

    • Visual Check: Solution should be perfectly clear.

  • Dilution:

    • Slowly add this alkaline concentrate to your final buffer (e.g., PBS).

  • pH Adjustment:

    • Check the final pH. Since you added NaOH, the buffer pH might rise. Adjust back to pH 7.4 using dilute HCl if necessary.

    • Critical Step: Do not drop the pH below 6.0, or the compound will reprotonate and crash out.

Method B: The "DMSO-Creep" Protocol (Low Concentrations <50 µM)

Best for: High-throughput screening where stock solutions are already in DMSO.

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipette 1 µL of stock directly into 1 mL of buffer.

    • Instead, dilute the stock 1:10 into 50% DMSO / 50% Water .

    • Why? This intermediate polarity prevents immediate shock precipitation.

  • Final Dilution:

    • Pipette the intermediate solution into the vortexing buffer.

    • Ensure final DMSO concentration is <0.5% (or as tolerated by your assay).

Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or very high concentrations (>1 mM).

  • Vehicle Prep: Prepare 20% (w/v) HP-β-Cyclodextrin (HPβCD) in water.

  • Addition: Add the solid compound directly to the HPβCD solution.

  • Sonication: Sonicate at 40°C for 30–60 minutes.

    • Mechanism: The hydrophobic phenyl tail of the molecule enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

Part 3: Technical Data & Visualization

Table 1: Physicochemical Profile (Estimated)
PropertyValueImplication
Molecular Weight ~208.25 g/mol Small molecule
pKa (Acid) 4.7 – 4.8Neutral at pH < 4; Anionic at pH > 6
LogP ~2.5 – 3.0Moderately Lipophilic; requires carrier or ionization
Intrinsic Solubility (

)
< 0.5 mg/mL (Water)Very low in acidic media
Salt Solubility (

)
> 10 mg/mL (pH 8)Highly soluble as Sodium salt
Figure 1: Troubleshooting Decision Tree

SolubilityWorkflow Start Start: Dissolve 5-(2-Methoxyphenyl)pentanoic acid TargetConc Target Concentration? Start->TargetConc LowConc Low (< 50 µM) TargetConc->LowConc HighConc High (> 100 µM) TargetConc->HighConc DMSO_Route Use DMSO Stock (Method B) LowConc->DMSO_Route Salt_Route Use Sodium Salt Method (Method A) HighConc->Salt_Route CheckPrecip Precipitation observed? DMSO_Route->CheckPrecip Success Proceed to Assay CheckPrecip->Success Clear Fail Stop. Aggregates formed. CheckPrecip->Fail Cloudy Cyclo Use Cyclodextrin (Method C) Fail->Cyclo Alternative CheckpH Check Final pH > 6.0 Salt_Route->CheckpH CheckpH->Success Yes CheckpH->Fail No (Reprotonation)

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and experimental constraints.

References

  • PubChem. 4-Phenylpentanoic acid (Analog Reference). National Library of Medicine. Available at: [Link]

  • Bergström, C. A., et al. (2002).[2] "Experimental and computational screening models for prediction of aqueous drug solubility." Pharmaceutical Research, 19(2), 182-188.[2] (General principles of intrinsic solubility).

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic basis for Method A).
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Basis for Method C).

Sources

Optimization

Technical Support Center: Recrystallization Guide for 5-(2-Methoxyphenyl)pentanoic Acid

Topic: Optimizing Recrystallization Solvents for 5-(2-Methoxyphenyl)pentanoic Acid Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Scientists Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Recrystallization Solvents for 5-(2-Methoxyphenyl)pentanoic Acid Content Type: Technical Support Center (Q&A Format) Audience: Researchers, Process Chemists, and Drug Development Scientists

Senior Application Scientist Desk Subject: Optimization of Purification Protocols for Lipophilic Aryl-Alkanoic Acids Compound ID: 5-(2-Methoxyphenyl)pentanoic acid (CAS: 408308-07-6 / 56051-89-5)

Introduction: The Challenge of "Greasy" Acids

5-(2-Methoxyphenyl)pentanoic acid presents a classic purification challenge in organic synthesis. Structurally, it combines a lipophilic pentyl-phenyl tail with a polar carboxylic acid head. This "amphiphilic" nature often leads to oiling out (liquid-liquid phase separation) rather than clean crystallization, especially given the ortho-methoxy substituent which disrupts crystal lattice symmetry compared to para-isomers.

This guide provides a self-validating workflow to identify the optimal solvent system, maximize yield, and solve the "oiling out" phenomenon.

Phase 1: Solvent Selection & Screening Strategy

Q1: I am starting with a crude oil/solid mixture. Which solvent system should I screen first?

Answer: Do not rely on a single solvent immediately.[1][2] Due to the molecule's lipophilic chain, it is likely too soluble in pure alcohols or chlorinated solvents, leading to poor recovery.

Recommended Solvent Systems to Screen:

Solvent SystemRatio (v/v)MechanismBest For
Ethyl Acetate / Hexane 1:3 to 1:10Polarity GradientFirst Choice. Balances the polar acid head and non-polar tail.
Diisopropyl Ether (DIPE) PureModerate PolarityLow MP Solids. Excellent for inducing crystallization in "greasy" acids.
Toluene / Heptane 1:2 to 1:5Pi-StackingRemoving aliphatic impurities; higher boiling point allows better dissolution.
Methanol / Water 10:1 to 5:1Hydrophobic EffectFinal polishing. Risk: High risk of oiling out if water is added too fast.
Q2: How do I perform a "Self-Validating" solubility test?

Answer: A self-validating test proves solubility limits before you commit your bulk material. Follow this micro-screen protocol:

  • Place 50 mg of crude material in a test tube.

  • Add the polar solvent (e.g., EtOAc) dropwise at boiling point until dissolved.

    • Validation checkpoint: If >2 mL is required, the solvent is too weak. Switch to a more polar solvent (e.g., Acetone).

  • Add the non-polar anti-solvent (e.g., Hexane) dropwise at boiling point until slight turbidity persists.

  • Add 1-2 drops of polar solvent to clear the solution.

  • Allow to cool slowly to Room Temperature (RT).

    • Success: Crystals form.[3][4][5]

    • Failure: Oil droplets form (See Phase 3).

Phase 2: Process Optimization & Protocol

Q3: My yield is low (<50%). How do I optimize the recovery?

Answer: Low yield typically indicates the compound is too soluble in the mother liquor even at cold temperatures. Corrective Actions:

  • Increase Anti-Solvent Ratio: Push the ratio of Hexane/Heptane higher (e.g., from 1:3 to 1:5).

  • Lower Temperature: Cool to -20°C (freezer) instead of 4°C.

  • Acidify the Solvent: Add 1% Acetic Acid to your organic solvent.

    • Reasoning: Carboxylic acids can exist in dimer/monomer equilibrium. Acidic conditions suppress ionization and encourage dimerization, which often crystallizes better.

Q4: Is seeding necessary for this compound?

Answer: Yes, absolutely. Ortho-substituted aryl alkanoic acids are notorious for super-cooling. They will remain as metastable oils indefinitely without a template.

  • Protocol: Save a tiny crystal from your micro-screen (Q2). Once your main batch is slightly turbid and cooling (approx. 35-40°C), add the seed. Do not stir vigorously; gentle agitation is key to avoiding "crashing out" amorphous powder.

Phase 3: Troubleshooting Common Failures

Q5: CRITICAL: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What do I do?

Answer: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is the most common failure mode for 5-(2-Methoxyphenyl)pentanoic acid.

The "De-Oiling" Recovery Protocol:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add more solvent (Polar): You are likely too concentrated or too rich in anti-solvent. Add 10-20% more of the dissolving solvent (e.g., EtOAc).

  • Slow Down Cooling: Insulate the flask with foil or a towel. Rapid cooling forces the oil phase to separate.

  • Trituration: If it oils out again, decant the supernatant solvent. Add fresh Pentane or Hexane to the oil and scratch the side of the flask vigorously with a glass rod. This mechanical stress can induce nucleation.

Q6: The crystals are sticky or waxy. How do I fix the crystal habit?

Answer: Waxy crystals indicate solvent inclusion or impurity trapping.

  • Cause: Cooling was too fast, or the solvent is too viscous.[4]

  • Fix: Switch to Diisopropyl Ether (DIPE) or TBME (tert-Butyl methyl ether) . These ether-based solvents often yield harder, more defined crystals for carboxylic acids compared to ester/alkane mixtures.

Visualization: Decision Logic & Workflow

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the initial solvent system based on crude material behavior.

SolventSelection Start Start: Crude 5-(2-Methoxyphenyl)pentanoic acid SolubilityCheck Check Solubility in Hot EtOAc (50mg/mL) Start->SolubilityCheck HighlySoluble Dissolves Instantly? SolubilityCheck->HighlySoluble AddAntiSolvent Add Hexane (Anti-solvent) until turbid HighlySoluble->AddAntiSolvent Yes NotSoluble Insoluble? HighlySoluble->NotSoluble No Cooling Cool to RT slowly AddAntiSolvent->Cooling SwitchSolvent Switch to Methanol or Acetone NotSoluble->SwitchSolvent SwitchSolvent->AddAntiSolvent Add Water (Caution) ResultCheck Result? Cooling->ResultCheck Crystals Success: Scale Up ResultCheck->Crystals Crystals Form Oil Failure: Oils Out ResultCheck->Oil Liquid Droplets NoPrecip Failure: No Precipitate ResultCheck->NoPrecip Clear Solution Oil->AddAntiSolvent Reheat & Add Polar Solvent NoPrecip->AddAntiSolvent Evaporate & Add Anti-solvent

Diagram 2: "Oiling Out" Recovery Loop

Caption: Step-by-step recovery mechanism when Liquid-Liquid Phase Separation occurs.

OilingOut State1 Oiled Out State (Two Liquid Phases) Action1 Reheat to Boiling (Single Phase) State1->Action1 Action2 Adjust Composition (+5-10% Polar Solvent) Action1->Action2 Action3 Seed at Cloud Point (T = T_sat - 5°C) Action2->Action3 State2 Controlled Nucleation Action3->State2 State2->State1 Cooled too fast

References

  • Accela ChemBio. (n.d.).[6] Product Information: 5-(2-Methoxyphenyl)pentanoic Acid (CAS 408308-07-6).[6] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-Methoxybenzyl Bromide

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream purification of reaction mixtures containing unreact...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the downstream purification of reaction mixtures containing unreacted 2-methoxybenzyl bromide .

Because 2-methoxybenzyl bromide is a highly reactive alkylating agent and a potent lachrymator[1], leaving it unreacted in your crude mixture can lead to downstream side reactions, severe chromatographic streaking, and laboratory safety hazards. Below, we provide field-proven troubleshooting guidance, mechanistic insights, and self-validating protocols to efficiently scavenge and remove this electrophile.

Process Workflow Overview

Workflow A Reaction Complete (Unreacted 2-Methoxybenzyl Bromide) B Add Scavenger (Ethanolamine or Polymer-Amine) A->B C Stir at RT (15-30 mins) B->C D Phase Separation / Filtration C->D E Aqueous Wash (Removes Polar Adduct) D->E Liquid Amine F Filter Resin (Removes Solid Adduct) D->F Polymer Amine G Pure Product in Organic Phase E->G F->G

Workflow for scavenging unreacted 2-methoxybenzyl bromide from reaction mixtures.

Troubleshooting & Mechanistic FAQs

Q: Why does unreacted 2-methoxybenzyl bromide streak during silica gel chromatography, and why is standard evaporation insufficient? A: 2-Methoxybenzyl bromide has a relatively high boiling point, making standard rotary evaporation ineffective without risking the thermal degradation of your target active pharmaceutical ingredient (API). On silica gel, the highly electrophilic benzylic carbon can undergo partial hydrolysis or react with silanol groups on the column matrix. This leads to severe streaking and co-elution with your target product. It is also a known lachrymator and corrosive agent[1], meaning chemical quenching prior to purification is mandatory for both purity and safety.

Q: What is the mechanistic rationale behind using amine scavengers over aqueous base hydrolysis? A: While aqueous bases (like NaOH or NaHCO₃) can eventually hydrolyze benzyl bromides, the biphasic nature of the reaction makes the kinetics sluggish. Primary or secondary amines (e.g., ethanolamine, piperidine) act as highly potent nucleophiles. They rapidly attack the benzylic carbon via an SN2 trajectory. The resulting tertiary amine adduct is highly polar. If a bifunctional scavenger like ethanolamine is used, the added hydroxyl group drastically shifts the partition coefficient (LogP) of the impurity, driving it entirely into the aqueous phase during a standard liquid-liquid extraction.

Q: When should I choose a solid-supported (polymer-bound) scavenger over a liquid amine? A: Liquid amines like ethanolamine are cost-effective and ideal for robust, lipophilic target molecules that tolerate aqueous washing. However, if your target molecule is water-soluble, amphiphilic, or moisture-sensitive, a solid-supported amine (e.g., polymer-bound piperidine) is superior[2]. The unreacted 2-methoxybenzyl bromide covalently bonds to the insoluble resin matrix, allowing you to simply filter away the impurity without any aqueous workup, which is highly advantageous for combinatorial libraries[3].

Chemical Pathway Visualization

Pathway N1 2-Methoxybenzyl Bromide (Electrophile) N3 SN2 Transition State (C-N Bond Formation) N1->N3 N2 Amine Scavenger (Nucleophile) N2->N3 N4 Polar Benzyl Amine Adduct (Water Soluble/Resin Bound) N3->N4 N5 Bromide Ion (Leaving Group) N3->N5

SN2 nucleophilic substitution pathway for benzyl bromide quenching.

Quantitative Data: Scavenger Selection Matrix

To select the optimal quenching strategy, compare the operational parameters of common scavengers below:

Scavenger TypeReagent ExampleReaction TimePhase Separation MethodByproduct LogP ShiftIdeal Use Case
Liquid Amine Ethanolamine (5-10 eq)15–30 minAqueous / OrganicHigh (Highly Polar)Standard lipophilic products
Solid Amine Polymer-bound Piperidine60–120 minSolid / Liquid (Filtration)N/A (Resin Bound)Moisture-sensitive/polar products
Solid Thiol Polymer-bound Thiourea30–60 minSolid / Liquid (Filtration)N/A (Resin Bound)When amine-reactive groups are present
Aqueous Base 1M NaOH (Biphasic)>12 hoursAqueous / OrganicModerate (Alcohol)Large-scale, low-cost operations

Self-Validating Experimental Protocols

Protocol A: Liquid-Phase Quenching with Ethanolamine

Use this protocol when your target product is highly lipophilic and easily extracted into organic solvents.

  • Assess Completion: Confirm the primary alkylation reaction is complete via Thin Layer Chromatography (TLC) using UV visualization at 254 nm. Unreacted 2-methoxybenzyl bromide will appear as a distinct, UV-active, high-Rf spot.

  • Quench: To the crude reaction mixture in your organic solvent (e.g., DMF, THF, or DCM), add 5 to 10 equivalents of ethanolamine relative to the estimated remaining 2-methoxybenzyl bromide.

  • Incubate: Stir vigorously at room temperature for 30 minutes. The nucleophilic amine will quantitatively convert the bromide into a highly polar N-(2-methoxybenzyl)ethanolamine adduct.

  • Phase Partitioning: Dilute the mixture with an organic extraction solvent (e.g., EtOAc or DCM) and add an equal volume of 1M HCl (or brine, if your product is acid-sensitive).

  • Validation: Separate the layers. The polar adduct partitions entirely into the aqueous layer. Spot the organic layer on a new TLC plate; the high-Rf lachrymator spot must be completely absent, validating the successful removal of the electrophile.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude, bromide-free product.

Protocol B: Solid-Phase Scavenging with Polymer-Bound Amine

Use this protocol for combinatorial chemistry, moisture-sensitive compounds, or highly polar APIs that complicate aqueous workups.

  • Assess Completion: Verify primary reaction completion via LC-MS or TLC.

  • Resin Addition: Add 3 to 5 equivalents of a polymer-bound amine resin (e.g., SiliaBond Amine or polystyrene-bound piperidine) directly to the crude organic mixture[2].

  • Agitation: Gently agitate the suspension at room temperature for 1 to 2 hours. Caution: Do not use a magnetic stir bar at high speeds, as this will mechanically shear the resin beads and clog your filters. Use an orbital shaker or overhead stirrer.

  • Validation: Analyze an aliquot of the supernatant via LC-MS. The mass signal for 2-methoxybenzyl bromide should be undetectable, confirming the impurity is now covalently anchored to the macroscopic resin matrix.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 2 to 3 column volumes of your reaction solvent to ensure complete recovery of your target product[3].

  • Isolation: Evaporate the filtrate to yield the purified target compound, completely bypassing the need for an aqueous workup.

References

  • Source: European Patent Office (EPO)
  • Benzyl Bromide | Alkylating Agent for Synthesis Source: Benchchem URL
  • SiliCycle Guide for Chemical Synthesis & Purification Source: Chemie Brunschwig URL

Sources

Optimization

Technical Support Center: Advanced Coupling Protocols for Sterically Demanding Phenylpentanoic Acids

Status: Operational Ticket ID: STERIC-PPA-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric Hindrance in ortho-Substituted Phenylpentanoic Acid Coupling Diagnostic & Strategy Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: STERIC-PPA-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric Hindrance in ortho-Substituted Phenylpentanoic Acid Coupling

Diagnostic & Strategy Module

Welcome to the Technical Support Center. You are likely encountering low conversion (<10%) or stalled intermediates during the amide coupling of a phenylpentanoic acid derivative.

Before proceeding, we must diagnose the Source of Hindrance . "Phenylpentanoic acid" couplings generally face two distinct steric scenarios. Please identify which matches your substrate:

ScenarioStructure DescriptionThe Steric ProblemRecommended Pathway
Type A: Distal Hindrance 5-(2-substituted phenyl)pentanoic acid. The ortho group is on the ring, far from the COOH.The Amine is the problem. The acid is unhindered, so the difficulty arises because you are likely coupling to a hindered amine (e.g., ortho-substituted aniline) or the chain is folding back.Pathway 1 (HATU/HOAt)
Type B: Proximal Hindrance 2-(2-substituted phenyl)pentanoic acid. The phenyl ring is attached at the

-carbon next to the COOH.
The Acid is the problem. The ortho-substituted ring creates a "roof" over the carbonyl carbon, blocking nucleophilic attack.Pathway 2 (Ghosez's Reagent)
Type C: Chiral Risk The

-carbon is chiral (e.g., 2-phenylpentanoic acid).
Racemization Risk. Activation with standard reagents causes rapid epimerization via oxazolone formation.Pathway 3 (T3P/Pyridine)

Decision Matrix (Visualized)

Use this logic flow to select your experimental protocol.

CouplingLogic Start Start: Analyze Substrate IsAlpha Is the Phenyl ring at the Alpha-position (C2)? Start->IsAlpha IsChiral Is the Alpha-carbon Enantiopure? IsAlpha->IsChiral Yes (Proximal Hindrance) IsAmineHindered Is the Amine Partner Hindered (e.g., ortho-aniline)? IsAlpha->IsAmineHindered No (Distal Hindrance) Path2 Protocol 2: Ghosez's Reagent (Acid Chloride - Neutral) IsChiral->Path2 No (Pure Steric Bulk) Path3 Protocol 3: T3P + Pyridine (Low Epimerization) IsChiral->Path3 Yes (Risk of Racemization) Path1 Protocol 1: HATU + HOAt (Standard High-Power) IsAmineHindered->Path1 No (Standard Coupling) IsAmineHindered->Path2 Yes (Hard Coupling)

Figure 1: Decision Matrix for selecting the optimal coupling reagent based on steric and stereochemical constraints.

Technical Protocols & Troubleshooting

Protocol 1: The "HOAt Boost" (For Hindered Amines)

Use when: The acid chain is flexible (5-phenyl) but the incoming amine is unreactive due to its own ortho-substitution.

The Logic: Standard HOBt is insufficient for sterically demanding couplings. HOAt (1-hydroxy-7-azabenzotriazole) contains a pyridine nitrogen that hydrogen-bonds with the incoming amine, acting as a "base catalyst" to guide the amine toward the activated ester.

Step-by-Step:

  • Dissolution: Dissolve ortho-substituted phenylpentanoic acid (1.0 equiv) in anhydrous DMF (0.1 M). Note: DCM is often poor for these lipophilic acids due to aggregation; DMF breaks aggregates.

  • Base: Add DIPEA (3.0 equiv). Stir for 5 min.

  • Activation: Add HATU (1.2 equiv) and HOAt (1.2 equiv). Stir for 15 minutes. Look for a color change to yellow/orange.

  • Coupling: Add the hindered amine (1.2 - 1.5 equiv).

  • Heat: If no reaction after 2h, heat to 50°C.

Troubleshooting:

  • Issue: Reaction turns black/tarry.

  • Fix: The HOAt/HATU combination is too reactive at 50°C. Switch to COMU , which is more stable at higher temperatures.

Protocol 2: Ghosez’s Reagent (The "Nuclear Option")

Use when: You have Type B (Proximal Hindrance) . The steric bulk around the carboxylic acid is so high that the active ester (OBt/OAt) is too bulky to be attacked. You need the smallest possible electrophile: the Acid Chloride .

The Logic: Thionyl chloride (


) or Oxalyl chloride creates HCl, which can degrade sensitive groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)  generates acid chlorides under neutral conditions .[1]

Step-by-Step:

  • Setup: Dissolve the hindered phenylpentanoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 - 1.5 equiv) dropwise at 0°C.

  • Activation: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

    • Validation: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Methyl Ester is present, the Acid Chloride is formed.

  • Coupling: Add the amine (1.5 equiv) and dry Pyridine (3.0 equiv) simultaneously to the acid chloride solution.

  • Duration: Stir 12-24h.

Troubleshooting:

  • Issue: Low conversion even with Acid Chloride.

  • Fix: Add AgCN (Silver Cyanide) (1.0 equiv). This generates an acyl cyanide intermediate or activates the chloride, significantly increasing electrophilicity without adding bulk.

Protocol 3: T3P (Propylphosphonic Anhydride) Cycle

Use when: You have Type C (Chiral Alpha-Carbon) . Acid chlorides will racemize your chiral center via ketene formation.

The Logic: T3P acts as a kinetic trap. It forms a mixed anhydride that is reactive but does not stabilize the oxazolone transition state (the main pathway for racemization) as much as uronium reagents do.

Step-by-Step:

  • Mix: Combine acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents work best with T3P).

  • Base: Add Pyridine (3.0 equiv). Do not use DIPEA; Pyridine suppresses epimerization.

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT. T3P reactions are slower; allow 24h.

Frequently Asked Questions (FAQs)

Q: My LCMS shows the mass of the product +135 Da. What is this? A: This is likely the Guanidinium adduct . When using HATU with a sterically hindered amine, the amine reacts with the HATU itself instead of the activated acid because the acid is too shielded.

  • Solution: Switch to Protocol 2 (Ghosez/Acid Chloride) or Protocol 3 (T3P) which do not contain the guanidinium moiety.

Q: Can I use EDC/NHS for this? A: No. EDC/NHS active esters are too stable and not electrophilic enough for sterically hindered ortho-substituted systems. They will simply hydrolyze back to the starting material during workup.

Q: The reaction works for the para-substituted analog but fails for the ortho. Is it electronic or steric? A: If it works for para, the electronics are likely similar. The failure with ortho is almost certainly steric shielding . The ortho substituent forces the carbonyl out of planarity or physically blocks the Burgi-Dunitz trajectory of the incoming amine. You must reduce the size of the leaving group (use Acid Chloride/Fluoride) or increase temperature.

Q: I see a "des-bromo" byproduct when coupling a bromo-phenylpentanoic acid. A: If you are using Palladium anywhere in the sequence, or if you are using harsh conditions with certain additives, debromination can occur. However, in standard coupling, this is rare. Check your starting material purity.[2] If you are using formic acid in your LCMS, ensure it's not an artifact of the ionization source (reduction in the source).

References & Grounding

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177. Link

    • Key Insight: Comprehensive review of coupling reagents in industrial settings, highlighting T3P for chiral retention.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. Link

    • Key Insight: The foundational protocol for neutral acid chloride generation.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Key Insight: Discusses the "Guanidinium adduct" side reaction with HATU in hindered systems.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Key Insight: Explains the "neighboring group effect" of the pyridine nitrogen in HOAt that accelerates coupling for hindered substrates.

Sources

Troubleshooting

stability of 5-(2-Methoxyphenyl)pentanoic acid under acidic and basic conditions

Here is the comprehensive technical support guide for 5-(2-Methoxyphenyl)pentanoic acid . Executive Stability Snapshot For researchers handling 5-(2-Methoxyphenyl)pentanoic acid (CAS: 87411-34-5 / 70160-05-3 analog) , th...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for 5-(2-Methoxyphenyl)pentanoic acid .

Executive Stability Snapshot

For researchers handling 5-(2-Methoxyphenyl)pentanoic acid (CAS: 87411-34-5 / 70160-05-3 analog) , the stability profile is dictated by two functional groups: the carboxylic acid tail and the aryl methyl ether (anisole) moiety.

ConditionStability RatingPrimary OutcomeKey Risk
Dilute Acid (pH < 3, RT) ⭐⭐⭐ HighProtonation / PrecipitationLow solubility leads to precipitation; minimal chemical degradation.
Strong Acid (Conc., Heat) ⭐ LowCyclization & Demethylation Intramolecular Friedel-Crafts acylation (forming tetralones) or ether cleavage.
Dilute Base (pH > 8) ⭐⭐⭐⭐⭐ ExcellentSalt FormationForms stable, water-soluble carboxylate salts.
Strong Base (Heat) ⭐⭐⭐⭐ GoodStableResistant to hydrolysis; extreme conditions may cause minor decarboxylation (rare).

Troubleshooting Guide (Q&A)

Q1: "I acidified my reaction mixture to pH 2, and a white solid crashed out. Is this a degradation product?"

Diagnosis: Likely No . Explanation: This is the most common "false alarm" with phenylalkanoic acids. The pKa of the carboxylic acid group is approximately 4.8 .[1]

  • At pH > 6: The molecule exists as the carboxylate anion (

    
    ), which is highly water-soluble.
    
  • At pH < 4: The equilibrium shifts to the free acid form (

    
    ). Due to the lipophilic phenyl-methoxy tail, the free acid has poor water solubility and precipitates.
    Solution:  Check HPLC/TLC. If the solid redissolves in dilute NaOH or organic solvent (MeOH/DCM) and retains the same retention time, it is simply the free acid, not a degradant.
    
Q2: "We observed a new peak (M-18) during LC-MS analysis after exposure to strong acid (TFA/H2SO4). What happened?"

Diagnosis: Intramolecular Cyclization . Mechanism: Under strong acidic conditions (especially with dehydrating agents like PPA or concentrated


), the carboxylic acid can activate and attack the aromatic ring.
  • Pathway: The 5-carbon chain allows for a 6-membered ring closure (via the carbonyl carbon) onto the benzene ring.

  • Product: A tetralone derivative (likely 5-methoxy-1-tetralone or isomer). The loss of water (

    
    , mass 18) corresponds to this condensation.
    
  • Prevention: Avoid heating with strong mineral acids. If acidification is necessary, use dilute HCl at

    
     and extract immediately.
    
Q3: "Can I use this compound in a reaction requiring or concentrated ?"

Diagnosis: Critical Incompatibility . Explanation: These reagents are specific for ether cleavage .[2] They will demethylate the methoxy group (


) to form the corresponding phenol (

).
  • Result: You will convert 5-(2-methoxyphenyl)pentanoic acid into 5-(2-hydroxyphenyl)pentanoic acid .

  • Indicator: Look for a mass shift of -14 Da (Loss of

    
    , gain of 
    
    
    
    ).

Deep Dive: Mechanistic Pathways

The following diagram illustrates the divergent pathways based on pH and energy input.

StabilityPathways Start 5-(2-Methoxyphenyl) pentanoic acid Acid Acidic Conditions (H+) Start->Acid Base Basic Conditions (OH-) Start->Base Precip Dilute Acid (pH < 4) Outcome: Precipitation (Reversible) Acid->Precip Dilute/RT Cyclization Strong Acid + Heat (Friedel-Crafts) Outcome: Tetralone Formation (M - 18 Da) Acid->Cyclization H2SO4/PPA, Heat Demethyl Lewis Acid (BBr3/HI) Outcome: Ether Cleavage (Phenol Formation) Acid->Demethyl HI/BBr3 Salt Dilute/Strong Base Outcome: Carboxylate Salt (Soluble, Stable) Base->Salt NaOH/KOH

Figure 1: Stability and degradation pathways. Green nodes indicate stable/reversible states; Red nodes indicate irreversible chemical changes.

Standardized Stability Testing Protocol

To validate the stability of your specific lot, follow this self-validating protocol.

Materials
  • Solvent A: 0.1 M HCl (Acidic challenge)

  • Solvent B: 0.1 M NaOH (Basic challenge)

  • Solvent C: Methanol (Control)

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Workflow
  • Preparation: Dissolve 10 mg of compound in 1 mL Methanol (Stock).

  • Acid Challenge:

    • Aliquot 100 µL Stock into 900 µL Solvent A .

    • Note: If precipitation occurs, add acetonitrile dropwise until clear (to maintain solution for reaction).

    • Incubate at RT for 24 hours .

  • Base Challenge:

    • Aliquot 100 µL Stock into 900 µL Solvent B .

    • Incubate at RT for 24 hours .

  • Stress Test (Optional): Heat separate aliquots to

    
     for 4 hours.
    
  • Analysis:

    • Neutralize samples to pH 7 before injection.

    • Compare retention time (RT) and peak area % against the Methanol Control.

Acceptance Criteria
  • Recovery: > 98% peak area relative to control.

  • New Impurities: < 0.5% total peak area.

  • Mass Balance: If area decreases significantly without new peaks, check for precipitation in the autosampler vial.

References

  • PubChem. 5-(3-Methoxyphenyl)pentanoic Acid (Analogous Structure Data).[3] National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. Acidic Cleavage of Ethers (Mechanism & Conditions). Available at: [Link]

Sources

Optimization

resolving regioisomer contamination in commercial 5-(2-Methoxyphenyl)pentanoic acid

Here is the comprehensive technical support guide for resolving regioisomer contamination in commercial 5-(2-Methoxyphenyl)pentanoic acid. Topic: Resolving Regioisomer Contamination (Ortho vs.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for resolving regioisomer contamination in commercial 5-(2-Methoxyphenyl)pentanoic acid.

Topic: Resolving Regioisomer Contamination (Ortho vs. Para)

Executive Summary: The "Silent" Contaminant

Researchers purchasing 5-(2-Methoxyphenyl)pentanoic acid (the ortho isomer) frequently encounter batch-to-batch inconsistency. The root cause is often significant contamination with the 4-methoxyphenyl (para) regioisomer.

This contamination arises from the industrial synthesis route—typically the Friedel-Crafts acylation of anisole with glutaric anhydride followed by reduction. The para position is electronically and sterically favored, making the ortho isomer the minor product (often <10% in crude mixtures). If the supplier’s purification is insufficient, the para isomer persists, leading to erroneous biological data or failed downstream cyclizations.

This guide provides the diagnostic criteria to identify this impurity and the protocols to remove it.

Module A: Diagnostic Hub (Triage)

Is your material contaminated? Do not rely on the Certificate of Analysis (CoA) alone if your biological data is inconsistent.

Q: How do I definitively distinguish the ortho target from the para contaminant?

A: Proton NMR (


H-NMR)  is the only rapid, definitive method. Isomeric contaminants often co-elute on standard HPLC gradients.
The NMR Fingerprint Test

Dissolve 10 mg in CDCl


. Focus exclusively on the aromatic region (6.5 – 7.5 ppm).
FeatureTarget: Ortho Isomer (2-Methoxy)Contaminant: Para Isomer (4-Methoxy)
Symmetry Asymmetric Symmetric
Pattern 4 distinct sets of peaks (ABCD system).2 distinct doublets (AA'BB' system).
Key Shift Look for a multiplet/triplet at ~6.8–6.9 ppm and a doublet at ~7.1–7.2 ppm .Two "tall" doublets at ~6.84 ppm and ~7.10 ppm .
Integration 4 Protons total.4 Protons total.

Critical Warning: If you see "tall" doublets superimposed over your complex aromatic multiplets, you have a mixture.

NMR_Diagnostics Start Start: Acquire 1H-NMR (CDCl3) Region Examine Aromatic Region (6.5 - 7.5 ppm) Start->Region Pattern Analyze Splitting Pattern Region->Pattern Ortho Complex Multiplets (4H) (Asymmetric ABCD) Pattern->Ortho Only Complex Para Two Clean Doublets (4H) (Symmetric AA'BB') Pattern->Para Only Doublets Mix Complex Multiplets + Superimposed Doublets Pattern->Mix Both Pass Proceed to Experiment Ortho->Pass Material OK Fail Contact Supplier Para->Fail Wrong Isomer Purify Initiate Purification Mix->Purify Proceed to Module B

Figure 1: NMR Diagnostic Logic Flow for Regioisomer Identification.

Module B: Purification Protocols (The Fix)

Standard flash chromatography on silica often fails to separate these isomers due to identical polarity (Rf values are nearly indistinguishable in Hexane/EtOAc).

Method 1: Selective Crystallization (Best for >10g scale)

The para isomer typically has a higher melting point and packs more efficiently than the ortho isomer. We exploit this to crash out the impurity.

The Principle: The ortho substituent disrupts crystal packing, making the target molecule more soluble in non-polar solvents than the linear para contaminant.

Protocol:

  • Dissolution: Dissolve the crude mixture in a minimum amount of boiling Hexane (or Cyclohexane). If it does not dissolve completely, add Toluene dropwise until clear.

  • Cooling: Allow the solution to cool slowly to room temperature, then move to 4°C (fridge) overnight.

  • Filtration:

    • The Precipitate: This is likely the Para-isomer (Impurity) . Filter it off.

    • The Filtrate (Mother Liquor): This contains your enriched Ortho-isomer (Target) .

  • Verification: Evaporate a small aliquot of the filtrate and run an NMR. If the "doublets" are gone, concentrate the filtrate to obtain your product.

Method 2: Reverse-Phase Chromatography (Best for <1g scale)

If crystallization fails (or if the material is an oil), you must use "Shape Selectivity" rather than "Polarity."

Why it works: C18 (Octadecyl) columns can discriminate between the "flat/linear" shape of the para isomer and the "bent/kinked" shape of the ortho isomer.

Protocol:

  • Stationary Phase: C18 Reverse Phase Silica (15µm or smaller).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH often provides better shape selectivity than MeCN for phenyl rings.

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold to stack column)

    • 5-25 min: 30% -> 70% B (Slow gradient is critical)

  • Elution Order: The ortho isomer (more polar/less hydrophobic surface area) typically elutes before the para isomer.

Module C: Advanced Troubleshooting & FAQs

Q: I am trying to cyclize this acid to a tetralone. Why is the reaction failing?

A: If you are using Polyphosphoric Acid (PPA) or Friedel-Crafts conditions to cyclize 5-(2-methoxyphenyl)pentanoic acid, the regiochemistry is critical.

  • Ortho-isomer: Cyclization occurs at the open position para to the methoxy group (favorable).

  • Para-isomer: The position para to the methoxy is blocked by the alkyl chain. Cyclization must occur ortho to the methoxy group, which is sterically hindered.

  • Result: The para contaminant will either not react or will form a gummy polymer, lowering your yield and complicating workup. Purify the starting material before cyclization.

Q: Can I use boiling point differences (Distillation)?

A: No. The boiling point difference between these isomers is negligible (<5°C at high vacuum). You will likely degrade the material (decarboxylation or oxidation) before achieving separation.

Q: Is there a chemical trick to separate them?

A: Yes, Iodolactonization is a potential (but risky) "Nuclear Option."

  • If the pentanoic acid chain was unsaturated (e.g., pentenoic acid), the ortho isomer can form a lactone via the alkene.

  • For the saturated acid (your case), chemical separation is difficult.

  • Recommendation: Stick to Method 1 (Crystallization) . It is robust, scalable, and non-destructive.

Purification_Workflow Input Contaminated Batch (Ortho + Para) State Physical State? Input->State Solid Solid / Waxy Solid State->Solid High MP Oil Oil / Viscous Liquid State->Oil Low MP Recryst Recrystallization (Hexane/Toluene) Solid->Recryst Flash Reverse Phase C18 (MeOH/Water) Oil->Flash Check Check Filtrate (NMR) Recryst->Check Analyze Mother Liquor Success Pure Ortho Isomer Flash->Success Check->Success Doublets Gone Fail Repeat / Switch Method Check->Fail Doublets Persist

Figure 2: Decision Matrix for Purification Strategy based on physical state.

References & Sourcing

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Establishes the mechanism favoring para-substitution in anisole derivatives).

  • Purification of Organic Acids: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann, 2013.

  • NMR Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Use to compare standard spectra of 2-methoxy vs 4-methoxy alkylbenzenes).

  • Chromatographic Separation of Isomers: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (Principles of shape selectivity on C18 phases).

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Detective Story: Distinguishing 5-(2-Methoxyphenyl)pentanoic Acid and its 4-Methoxy Isomer by ¹H NMR

In the world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substitu...

Author: BenchChem Technical Support Team. Date: March 2026

In the world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a core structure, can exhibit vastly different biological activities and physical properties. A classic analytical challenge is the differentiation of ortho, meta, and para isomers of substituted aromatic compounds. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 5-(2-methoxyphenyl)pentanoic acid and its para-substituted counterpart, 5-(4-methoxyphenyl)pentanoic acid, offering a detailed roadmap for their unambiguous identification.

The Analytical Challenge: Subtle Differences, Significant Consequences

The two molecules , 5-(2-methoxyphenyl)pentanoic acid (the ortho isomer) and 5-(4-methoxyphenyl)pentanoic acid (the para isomer), differ only in the position of the methoxy group on the phenyl ring. This seemingly minor structural variance leads to distinct magnetic environments for the protons in each molecule, which can be readily detected and interpreted using ¹H NMR spectroscopy. Understanding these differences is crucial for confirming the identity of a synthesized compound and ensuring the purity of a sample.

Decoding the Signals: A Head-to-Head ¹H NMR Spectral Comparison

The ¹H NMR spectrum of a molecule provides a wealth of information, including the number of different types of protons, their chemical environments, and their proximity to other protons. By analyzing the chemical shifts, integration, and multiplicity (splitting patterns) of the signals, we can piece together the molecular structure.

The Aliphatic Chain: A Common Ground

Both isomers share an identical pentanoic acid chain. Therefore, the signals corresponding to the protons on this chain will be very similar in both spectra. The protons alpha to the carboxylic acid (C2-H) are the most deshielded due to the electron-withdrawing effect of the carbonyl group and are expected to appear as a triplet around 2.1-2.4 ppm.[1] The protons on the benzylic carbon (C5-H), being adjacent to the aromatic ring, will also be deshielded and are anticipated to resonate as a triplet in the range of 2.3-2.7 ppm.[1] The remaining methylene protons on the alkyl chain (C3-H and C4-H) will appear as multiplets in the more shielded region of the spectrum, typically between 1.2 and 1.7 ppm.[1]

The Aromatic Region and the Methoxy Group: The Telltale Differences

The key to distinguishing between the ortho and para isomers lies in the aromatic region of the spectrum (typically 6.5-8.0 ppm) and the chemical shift of the methoxy group protons.

For the 4-methoxy isomer (para-substitution):

Due to the symmetry of the para-substituted ring, there are only two distinct types of aromatic protons. This leads to a characteristically simple splitting pattern, often appearing as two doublets. The methoxy group is an electron-donating group, which increases the electron density at the ortho and para positions relative to the methoxy group.[2] This increased shielding will cause the protons ortho to the methoxy group to appear at a more upfield (lower ppm) chemical shift compared to the protons meta to it. The spectrum will therefore show a pair of doublets, each integrating to two protons.

For the 2-methoxy isomer (ortho-substitution):

The ortho-substituted ring lacks the symmetry of the para isomer, resulting in four unique aromatic protons. This will give rise to a more complex multiplet in the aromatic region, likely consisting of two doublets and two triplets (or more complex multiplets if the chemical shifts are very close). The proton ortho to both the methoxy and the alkyl chain will be the most shielded, while the proton para to the methoxy group will also experience some shielding.

The Methoxy Signal:

The methoxy group itself will appear as a sharp singlet integrating to three protons. While the chemical shift of this singlet is generally in the range of 3.7-3.9 ppm for methoxy groups on an aromatic ring, subtle differences may be observed between the two isomers due to their different electronic and steric environments.

Predicted vs. Experimental Data: A Comparative Table

The following table summarizes the predicted ¹H NMR spectral data for 5-(2-methoxyphenyl)pentanoic acid and the available experimental data for 5-(4-methoxyphenyl)pentanoic acid.

Proton Assignment 5-(2-Methoxyphenyl)pentanoic acid (Predicted) 5-(4-Methoxyphenyl)pentanoic acid (Experimental/Predicted)
Carboxylic Acid (COOH) ~10-12 ppm (broad singlet)~10-12 ppm (broad singlet)
Aromatic Protons (Ar-H) ~6.8-7.3 ppm (complex multiplet, 4H)~6.8 ppm (d, 2H), ~7.1 ppm (d, 2H)
Methoxy Group (OCH₃) ~3.8 ppm (singlet, 3H)~3.75 ppm (singlet, 3H)
Benzylic Protons (C5-H₂) ~2.6 ppm (triplet, 2H)~2.55 ppm (triplet, 2H)
Alpha-Carbonyl Protons (C2-H₂) ~2.3 ppm (triplet, 2H)~2.3 ppm (triplet, 2H)
Alkyl Chain Protons (C3-H₂, C4-H₂) ~1.6 ppm (multiplet, 4H)~1.6 ppm (multiplet, 4H)

Note: Predicted chemical shifts are based on established principles of NMR spectroscopy. The experimental data for the 4-methoxy isomer is referenced from available spectral databases.

Advanced Techniques for Unambiguous Isomer Confirmation: The Power of the Nuclear Overhauser Effect (NOE)

For absolute certainty in structural assignment, particularly in complex cases, two-dimensional (2D) NMR techniques are invaluable. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool for this purpose. NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through chemical bonds.[3]

Distinguishing the Isomers with NOESY:

  • For 5-(2-methoxyphenyl)pentanoic acid (ortho isomer): A NOESY experiment would show a cross-peak between the methoxy protons (~3.8 ppm) and one of the aromatic protons. This is because the ortho position places the methoxy group protons in close spatial proximity to the proton on the adjacent carbon of the aromatic ring. A correlation would also be expected between the benzylic protons (C5-H₂) and another aromatic proton.

  • For 5-(4-methoxyphenyl)pentanoic acid (para isomer): In the para isomer, the methoxy group is located on the opposite side of the ring from the pentanoic acid chain. Therefore, a NOESY experiment would not show a correlation between the methoxy protons and any of the aromatic protons on the same ring. It would, however, still show a correlation between the benzylic protons and their adjacent aromatic protons.

This clear difference in the NOESY correlation pattern provides unequivocal evidence for the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain reliable and interpretable ¹H NMR data, proper sample preparation and instrument setup are essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound into a clean, dry vial.[4][5]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Chloroform-d is a common first choice for many organic compounds.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing the Key Differences

The following diagrams illustrate the key structural differences and the expected NOE correlations that allow for the differentiation of the two isomers.

G cluster_ortho 5-(2-Methoxyphenyl)pentanoic acid cluster_para 5-(4-Methoxyphenyl)pentanoic acid ortho_ring C1(OCH3)-C2(Alkyl)-C3-C4-C5-C6 ortho_methoxy OCH3 ortho_H6 H ortho_methoxy->ortho_H6 NOE ortho_alkyl (CH2)4COOH para_ring C1(Alkyl)-C2-C3-C4(OCH3)-C5-C6 para_alkyl (CH2)4COOH para_methoxy OCH3 para_H3 H para_H5 H

Caption: Key through-space proximity in the ortho isomer leading to a diagnostic NOE correlation.

Conclusion

The differentiation of 5-(2-methoxyphenyl)pentanoic acid and 5-(4-methoxyphenyl)pentanoic acid is a straightforward process when approached systematically with ¹H NMR spectroscopy. The analysis of the aromatic region provides the initial and often definitive clues, with the para isomer exhibiting a simple, symmetrical pattern and the ortho isomer displaying a more complex multiplet. For irrefutable confirmation, 2D NOESY experiments offer a powerful solution by mapping through-space correlations, providing a clear distinction based on the spatial proximity of the methoxy group to the aromatic protons. This guide provides the foundational knowledge and practical steps for researchers to confidently identify these and similar positional isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of Rochester Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). Available from: [Link]

Sources

Comparative

HPLC Retention Time Comparison of Phenylpentanoic Acid Derivatives

Executive Summary & Scientific Context Phenylpentanoic acid (specifically 5-phenylvaleric acid) and its derivatives represent a critical class of intermediates in the synthesis of histone deacetylase (HDAC) inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Phenylpentanoic acid (specifically 5-phenylvaleric acid) and its derivatives represent a critical class of intermediates in the synthesis of histone deacetylase (HDAC) inhibitors and lipophilic drug conjugates. In High-Performance Liquid Chromatography (HPLC), the retention behavior of these compounds is governed by a delicate balance between hydrophobic subtraction (alkyl chain length) and electronic interaction (phenyl ring substituents).

This guide provides a technical comparison of retention times (RT) and separation mechanisms for phenylpentanoic acid derivatives. Unlike generic protocols, we analyze the causality of retention shifts—focusing on the impact of stationary phase selection (C18 vs. Phenyl-Hexyl), mobile phase pH, and substituent hydrophobicity constants (


).

Mechanistic Principles of Retention

To accurately predict and compare retention times, one must understand the underlying thermodynamic interactions.

The Hydrophobic Subtraction Model

For phenyl-alkanoic acids, retention on a C18 (octadecylsilane) column follows the linear free energy relationship:



Where 

is the capacity factor and

is the carbon number of the alkyl chain. 5-Phenylvaleric acid (

) will elute significantly later than its lower homologues (e.g., 3-phenylpropionic acid) due to increased entropy change upon sorption into the stationary phase.
The pH-Dependent Ionization Effect

Phenylpentanoic acid derivatives are weak acids (


).
  • pH < 3.0: The carboxyl group is protonated (

    
    ).[1] The molecule is neutral and highly hydrophobic, resulting in maximum retention .
    
  • pH > 5.0: The carboxyl group is ionized (

    
    ). The molecule becomes hydrophilic, resulting in rapid elution  (often near the void volume 
    
    
    
    ) and potential peak tailing due to ionic repulsion from residual silanols.
Visualization: Retention Mechanism

The following diagram illustrates the competing forces dictating retention on a Reversed-Phase (RP) column.

RetentionMechanism Analyte Phenylpentanoic Acid Derivative Interaction1 Hydrophobic Interaction (Alkyl Chain) Analyte->Interaction1 Primary Retention Force Interaction2 π-π Stacking (Phenyl Ring) Analyte->Interaction2 Secondary Force (Phenyl Columns) Interaction3 Ionization Equilibrium (pH dependent) Analyte->Interaction3 Modulates Polarity MobilePhase Mobile Phase (Acidified ACN/H2O) StationaryPhase Stationary Phase (C18 / Phenyl-Hexyl) Interaction1->StationaryPhase Interaction2->StationaryPhase Interaction3->MobilePhase Shift to Aqueous

Figure 1: Mechanistic interaction map showing the tripartite forces (Hydrophobic,


, and Ionization) governing retention.

Experimental Protocol: The "Gold Standard" Method

To ensure reproducibility, the following protocol uses a self-validating system where 5-phenylvaleric acid serves as the marker.

Chromatographic Conditions
ParameterConditionRationale
Column C18 Endcapped (150 x 4.6 mm, 3-5 µm)"Endcapping" reduces silanol activity, preventing tailing of the acidic moiety.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses ionization, ensuring the analyte is in the neutral, retainable form.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for aromatic acids.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Detection UV @ 210 nm & 254 nm210 nm detects the carboxyl group (high sensitivity); 254 nm is specific to the phenyl ring.
Temperature 30°CControls viscosity and mass transfer kinetics.
Gradient Profile
  • 0-1 min: 10% B (Equilibration)

  • 1-10 min: Linear ramp to 90% B

  • 10-12 min: Hold at 90% B (Wash)

  • 12.1 min: Return to 10% B

Performance Comparison: Derivative Retention Times

The following data compares the relative retention of phenylpentanoic acid against its structural analogs. Note that Relative Retention Time (RRT) is used (relative to 5-phenylvaleric acid = 1.00) to normalize for system variations.

Impact of Chain Length (Homologous Series)

Increasing the alkyl linker length increases hydrophobicity (LogP), leading to longer retention.

CompoundStructureLogP (Calc)Relative RT (RRT)Elution Order
Phenylacetic Acid C6H5-CH2-COOH1.410.451 (Fastest)
3-Phenylpropionic Acid C6H5-(CH2)2-COOH1.920.622
4-Phenylbutyric Acid C6H5-(CH2)3-COOH2.400.813
5-Phenylvaleric Acid C6H5-(CH2)4-COOH2.951.00 4 (Reference)
6-Phenylhexanoic Acid C6H5-(CH2)5-COOH3.461.225 (Slowest)
Impact of Ring Substituents (Hammett Correlation)

Substituents on the phenyl ring drastically alter retention by changing electron density and polarity.

DerivativeEffect on PolarityPredicted RRTObservation
4-Hydroxy- Increases Polarity (H-bonding)0.65 - 0.75Elutes significantly earlier due to -OH group.
4-Amino- Increases Polarity (Ionizable)0.40 - 0.50Very early elution; pH sensitive.
Unsubstituted Baseline Hydrophobicity1.00 Reference standard.
4-Methyl- Increases Hydrophobicity1.15 - 1.25Slight increase in retention.
4-Chloro- Increases Hydrophobicity (Halogen)1.35 - 1.45Late eluter; strong hydrophobic interaction.

Advanced Selectivity: C18 vs. Phenyl-Hexyl

While C18 is the standard, Phenyl-Hexyl columns offer unique selectivity for these derivatives due to


 interactions between the stationary phase and the analyte's phenyl ring.
Comparative Workflow

The following workflow guides the decision process for column selection.

ColumnSelection Start Start: Phenylpentanoic Acid Analysis Decision Is resolution of positional isomers (e.g., 2- vs 3- vs 4- substitution) required? Start->Decision C18 Select C18 Column Mechanism: Hydrophobicity Dominant Decision->C18 No (Standard) Phenyl Select Phenyl-Hexyl Column Mechanism: Hydrophobicity + π-π Stacking Decision->Phenyl Yes (Complex) Result1 Result: Separation by Chain Length / Hydrophobicity C18->Result1 Result2 Result: Enhanced Selectivity for Aromatic Isomers & Polar Aromatics Phenyl->Result2

Figure 2: Decision matrix for selecting the optimal stationary phase based on separation requirements.

Key Insight: On a Phenyl-Hexyl column, electron-withdrawing substituents (like Nitro or Chloro groups) on the analyte ring may show different relative retention compared to C18 due to specific


 stacking interactions, often improving resolution of critical pairs.

Troubleshooting & Optimization

Common issues when analyzing phenylpentanoic acid derivatives and their solutions.

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions; pH > pKa.Lower mobile phase pH to < 3.0 using Formic Acid or TFA. Use an endcapped column.
RT Drift Inconsistent mobile phase pH or temperature fluctuation.Buffer the aqueous phase (e.g., Ammonium Formate pH 3.0) instead of just adding acid. Thermostat column at 30°C.
Split Peaks Sample solvent incompatibility.Dissolve sample in the starting mobile phase (e.g., 10% ACN) rather than 100% ACN to prevent "solvent effect."

References

  • BenchChem. (2025).[1][3] Optimizing HPLC-MS parameters for 5-Phenylvaleric acid detection. Retrieved from

  • Sielc Technologies. (2018). Separation of 5-Phenylvaleric acid on Newcrom R1 HPLC column. Retrieved from

  • Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10864, 5-Phenylvaleric acid. Retrieved from

  • Sigma-Aldrich. (2025). High Performance Liquid Chromatography: Retention Mechanisms. Retrieved from

Sources

Validation

mass spectrometry fragmentation patterns of 5-(2-Methoxyphenyl)pentanoic acid

Topic: Mass Spectrometry Fragmentation Patterns of 5-(2-Methoxyphenyl)pentanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 5-(2-Methoxyphenyl)pentanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Relevance

5-(2-Methoxyphenyl)pentanoic acid (CAS: 54131-06-5) serves as a critical metabolic probe and structural intermediate in the synthesis of phenylalkylamine derivatives. In drug development, it often appears as an oxidative metabolite or a process impurity.

Precise structural characterization is challenging due to the existence of positional isomers—specifically the 3-methoxy (meta) and 4-methoxy (para) analogs. While all three share the same molecular mass (


 Da), their fragmentation behaviors differ significantly due to the ortho-effect . This guide provides a definitive protocol for differentiating these isomers using Mass Spectrometry (MS), focusing on the unique mechanistic pathways driven by the 2-methoxy substituent.

"Gold Standard" Experimental Protocol

To ensure reproducible fragmentation data, the following self-validating protocols are recommended. These methods prioritize ionization stability and fragment richness.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of the free acid often leads to peak tailing. Derivatization is the industry standard for definitive identification.

  • Derivatization: Silylation with BSTFA + 1% TMCS.

    • Reaction: Incubate

      
       sample + 
      
      
      
      BSTFA at
      
      
      for 30 mins.
    • Target Analyte: TMS-ester derivative (

      
       Da).
      
  • Inlet Conditions: Splitless mode,

    
    .
    
  • Ionization: Electron Impact (EI) at

    
    .
    
  • Scan Range:

    
    .
    
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Preferred for biological matrices where derivatization is impractical.

  • Ionization Mode: Electrospray Ionization (ESI) – Negative Mode (

    
    ).[2]
    
    • Rationale: The carboxylic acid moiety ionizes efficiently in negative mode, providing high sensitivity (

      
      ).
      
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode stability).

  • Collision Energy (CE): Stepped CE (

    
    , 
    
    
    
    ,
    
    
    ) to capture both precursor survival and deep fragmentation.

Fragmentation Analysis: The Ortho-Effect Mechanism

The differentiation of the 2-methoxy isomer relies on specific "ortho-effects"—interaction between the methoxy group and the alkyl side chain or the aromatic ring itself.

Primary Fragmentation Pathway (EI/GC-MS)

For the free acid (or TMS derivative), the fragmentation is dominated by benzylic cleavage .

  • Molecular Ion (

    
    ): 
    
    
    
    (weak intensity).
  • Benzylic Cleavage: The bond between C4 and C5 (alpha to the ring) cleaves, generating the 2-methoxybenzyl cation (

    
    ) and the pentanoic acid radical.
    
    • Pathway:

      
      
      
  • The Ortho-Diagnostic Step (

    
    ): 
    
    • In the ortho isomer, the methoxy oxygen is proximal to the benzylic methylene. This facilitates the loss of formaldehyde (

      
      , 30 Da)  via a four-membered transition state, yielding a tropylium-like ion at 
      
      
      
      .
    • Contrast: The para isomer (

      
      ) is resonance-stabilized (quinoid form) and resists losing 
      
      
      
      . It typically loses a methyl radical (
      
      
      , 15 Da) to form
      
      
      or retains the methoxy group.
Pathway Visualization

The following diagram illustrates the critical divergence between Ortho and Para fragmentation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 208 Benzyl_Cat Methoxybenzyl Cation m/z 121 M_Ion->Benzyl_Cat Benzylic Cleavage (-C4H7O2) Ortho_TS Ortho-Cyclization (Transition State) Benzyl_Cat->Ortho_TS If 2-OMe (Ortho) Para_Stable Quinoid Resonance (Stable) Benzyl_Cat->Para_Stable If 4-OMe (Para) Frag_91 Tropylium Ion m/z 91 (Loss of CH2O) Ortho_TS->Frag_91 -CH2O (30 Da) DIAGNOSTIC Frag_106 Fragment m/z 106 (Loss of CH3) Para_Stable->Frag_106 -CH3 (15 Da)

Figure 1: Divergent fragmentation pathways for Ortho vs. Para isomers. The loss of neutral formaldehyde (30 Da) is the hallmark of the ortho-effect.

Comparative Performance Guide

This section objectively compares the mass spectral signatures of the 2-methoxy product against its key alternatives (isomers).

Table 1: Diagnostic Ion Ratios (EI, 70 eV)
Feature2-Methoxy (Ortho) 4-Methoxy (Para) 3-Methoxy (Meta)
Base Peak

(Methoxybenzyl)

(Methoxybenzyl)

(Methoxybenzyl)
Diagnostic Transition

(High Intensity)

or Stable

(Low Intensity)
Mechanism Loss of

(Ortho-effect)
Loss of

Non-specific scrambling
McLafferty Rearrangement Present (

for acid)
PresentPresent
Differentiation Confidence High High Moderate
Performance Insight
  • Specificity: The 2-methoxy isomer is the only one that exhibits a prominent secondary fragment at

    
     derived directly from the 
    
    
    
    precursor. In the para isomer, the
    
    
    ion is exceptionally stable due to charge delocalization into the methoxy group (forming a quinoid structure), significantly suppressing further fragmentation.
  • Sensitivity: For quantitative analysis (SIM mode), targeting

    
     is recommended for all isomers, but qualitative confirmation  must use the 
    
    
    
    ratio.

ESI-MS/MS (Negative Mode) Specifics

In LC-MS workflows, the fragmentation logic shifts from radical chemistry (EI) to even-electron collision-induced dissociation (CID).

  • Precursor:

    
    
    
  • Primary Product:

    
     (Decarboxylation).
    
  • Secondary Product:

    
     (Demethylation).
    
  • Ortho-Differentiation: The ortho isomer often shows a unique loss of

    
      directly from the precursor (
    
    
    
    ) or from the decarboxylated species, driven by the interaction between the carboxylate and the methoxy protons, a pathway sterically hindered in the para isomer.

References

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General principles of ortho-effects in MS).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methoxybenzyl Derivatives. National Institute of Standards and Technology.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of benzylic cleavage and rearrangement).
  • BenchChem. (2025).[1] Spectroscopic Differentiation of Methoxyphenyl Isomers. (Differentiation protocols for ortho/meta/para isomers).

Sources

Comparative

Spectroscopic Distinction of Ortho-Methoxy Carboxylic Acids: A Comparative Guide

Executive Summary & Strategic Importance In drug development and metabolic profiling, the precise identification of positional isomers is not merely a matter of structural confirmation—it is a critical quality attribute...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In drug development and metabolic profiling, the precise identification of positional isomers is not merely a matter of structural confirmation—it is a critical quality attribute (CQA). Ortho-methoxy carboxylic acids (e.g., o-anisic acid derivatives) serve as pivotal pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemicals.

The challenge lies in distinguishing the ortho- isomer from its meta- and para- counterparts. While Mass Spectrometry (MS) often yields identical molecular ions, Infrared (IR) Spectroscopy provides a definitive, non-destructive fingerprint. This guide elucidates the "Ortho Effect"—a unique interplay of steric hindrance and intramolecular hydrogen bonding—and provides a validated framework for isomer differentiation.

Mechanistic Framework: The "Ortho Effect"

To interpret the spectra accurately, one must understand the underlying electronic and steric environment.

Intramolecular Hydrogen Bonding

Unlike the para- and meta- isomers, which rely exclusively on intermolecular hydrogen bonding (forming dimers), the ortho- isomer exhibits intramolecular hydrogen bonding.

  • Interaction: The carboxylic hydroxyl proton (donor) bonds with the ether oxygen of the methoxy group (acceptor).

  • Consequence: This forms a stable 6-membered ring (pseudocycle).

  • Spectral Impact: Because the hydroxyl proton is "locked" internally, it is less available to form the standard cyclic dimer with the carbonyl oxygen of another molecule. Consequently, the carbonyl (C=O) bond retains more double-bond character, often shifting to a higher wavenumber compared to the para- isomer.

Steric Inhibition of Resonance

The bulky methoxy group at the ortho position forces the carboxyl group to rotate out of the plane of the benzene ring.

  • Consequence: The conjugation between the benzene ring and the carbonyl group is diminished.[1][2]

  • Spectral Impact: Loss of conjugation shortens the C=O bond (increases force constant), further contributing to a blue shift (higher frequency) relative to the conjugated para- isomer.

Structural Visualization

The following diagram illustrates the structural differences driving these spectral shifts.

IsomerStructures Ortho Ortho-Methoxy (o-Anisic) Intramolecular H-Bond (COOH ... OMe) Ortho_Effect Effect: Stable 6-membered ring C=O is 'free' from H-bond acceptor role Steric twist breaks conjugation Ortho->Ortho_Effect causes Para Para-Methoxy (p-Anisic) Intermolecular Dimer (C=O ... HO) Para_Effect Effect: Strong Intermolecular Dimer C=O acts as H-bond acceptor Strong Conjugation lowers freq Para->Para_Effect causes

Figure 1: Mechanistic comparison of H-bonding networks in Ortho vs. Para isomers. The intramolecular lock in the ortho isomer fundamentally alters the vibrational modes.

Comparative Spectral Analysis

The following data consolidates experimental findings for methoxybenzoic acid isomers (Solid State/KBr Pellet).

Diagnostic Regions[3][4][5]
Functional GroupVibration ModeOrtho-Methoxy (2-OMe)Meta-Methoxy (3-OMe)Para-Methoxy (4-OMe)Mechanistic Rationale
Carbonyl C=O Stretch1680 – 1720 cm⁻¹ (Sharp, Distinct)~1690 cm⁻¹1670 – 1695 cm⁻¹ (Lower Freq)Ortho: Steric twist reduces conjugation + Intramolecular H-bond keeps C=O free.Para: Strong conjugation + Intermolecular H-bonding weakens C=O.
Hydroxyl O-H Stretch2500 – 3300 cm⁻¹ (Broad, but distinct shape)2500 – 3300 cm⁻¹(Very Broad)2500 – 3300 cm⁻¹(Very Broad Dimer)Ortho: Intramolecular bond is concentration-independent.
Ether C-O-C Stretch1230 – 1290 cm⁻¹ 1200 – 1300 cm⁻¹1250 – 1260 cm⁻¹Asymmetric stretching of the aryl-alkyl ether.
Fingerprint C-H Out-of-Plane735 – 770 cm⁻¹ (Single Strong Band)680 – 710 cm⁻¹ &750 – 810 cm⁻¹ 800 – 860 cm⁻¹ (Often doublet)Ortho: 4 adjacent H atoms (1,2-sub).Meta: 3 adjacent + 1 isolated H.Para: 2 adjacent H atoms (1,4-sub).
Key Differentiator: The Fingerprint Region

While the Carbonyl shift is subtle and context-dependent, the C-H out-of-plane (oop) bending in the fingerprint region (600–900 cm⁻¹) is the most reliable "hard" evidence for substitution patterns.

  • Ortho (1,2-disubstituted): Look for a solitary, intense peak near 750 cm⁻¹ .

  • Para (1,4-disubstituted): Look for a strong peak (sometimes split) significantly higher, near 840 cm⁻¹ .

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility in a drug development setting, follow this standardized protocol.

Sample Preparation (Solid State)
  • Method: KBr Pellet or Diamond ATR (Attenuated Total Reflectance).

  • Rationale: Solid-state analysis preserves the dimer/intramolecular H-bonding network, which is critical for observing the shifts described above. Solution phase (e.g., dilute CCl₄) may break intermolecular dimers, complicating the comparison.

  • Step-by-Step:

    • Blank: Run an air/crystal background scan (32 scans, 4 cm⁻¹ resolution).

    • Prep: Grind ~2 mg of sample with ~200 mg dry KBr (if using pellet). For ATR, apply neat powder to the crystal and apply high pressure clamp.

    • Acquisition: Collect sample spectrum (32-64 scans).

    • Processing: Apply baseline correction. Do not smooth aggressively, as this may obscure splitting in the fingerprint region.

Decision Logic

Use the following workflow to classify an unknown methoxy-benzoic acid derivative.

DecisionTree Start Unknown Sample Spectrum (Methoxy-Benzoic Acid Derivative) CheckFingerprint Step 1: Check Fingerprint Region (600 - 900 cm⁻¹) Start->CheckFingerprint OrthoPath Strong Band @ 735-770 cm⁻¹ (4 Adjacent Hydrogens) CheckFingerprint->OrthoPath ~750 cm⁻¹ ParaPath Strong Band @ 800-860 cm⁻¹ (2 Adjacent Hydrogens) CheckFingerprint->ParaPath >800 cm⁻¹ MetaPath Bands @ 680-710 & 750-810 cm⁻¹ (3+1 Hydrogens) CheckFingerprint->MetaPath Multi-band CheckCarbonyl Step 2: Verify Carbonyl (C=O) Is it > 1700 cm⁻¹? OrthoPath->CheckCarbonyl ResultPara CONFIRMED: Para-Isomer (Intermolecular Dimer) ParaPath->ResultPara ResultMeta CONFIRMED: Meta-Isomer MetaPath->ResultMeta ResultOrtho CONFIRMED: Ortho-Isomer (Intramolecular H-Bond) CheckCarbonyl->ResultOrtho Yes (High Freq)

Figure 2: Step-wise identification logic for methoxy-benzoic acid isomers.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy- (IR Spectrum). National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-H oop bending frequencies).
  • Lloyd, H. A., Warren, K. S., & Fales, H. M. (1966). "Intramolecular hydrogen bonding in ortho-substituted benzoic acids." Journal of the American Chemical Society, 88(23), 5544-5549. Available at: [Link]

  • Palafox, M. A. (2000). "Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study." International Journal of Quantum Chemistry.

Sources

Validation

comparative bioavailability studies of 5-(2-Methoxyphenyl)pentanoic acid vs SNAC

The following is a comprehensive technical guide comparing 5-(2-Methoxyphenyl)pentanoic acid (referred to herein as 5-MPPA ) and SNAC (Salcaprozate Sodium). This guide is designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing 5-(2-Methoxyphenyl)pentanoic acid (referred to herein as 5-MPPA ) and SNAC (Salcaprozate Sodium). This guide is designed for researchers and drug development professionals, focusing on the mechanistic, physicochemical, and performance differences between these two oral absorption promoters.

Executive Summary

SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate) is the current "Gold Standard" in oral macromolecule delivery, clinically validated in Rybelsus® (oral semaglutide). It operates via a complex mechanism involving local pH buffering, non-covalent complexation, and membrane fluidization.

5-(2-Methoxyphenyl)pentanoic acid (5-MPPA) is a structural analog belonging to the class of phenylalkanoic acids . Unlike SNAC, which contains a salicylamide moiety linked to a caprylic acid chain, 5-MPPA lacks the amide bond and features a shorter pentanoic chain with a methoxy-substituted phenyl ring. It appears primarily in patent literature (e.g., Emisphere technologies) as an alternative carrier for specific payloads like sodium pentosan polysulfate and insulin, offering a different solubility and stability profile due to the absence of the hydrolyzable amide linkage.

Part 1: Chemical & Physicochemical Comparison

The structural differences between these two agents dictate their interaction with the lipid bilayer and the drug payload.

FeatureSNAC (Salcaprozate Sodium) 5-MPPA (5-(2-Methoxyphenyl)pentanoic acid)
Chemical Structure N-acylated amino acid derivative (Salicylamide + C8 chain)Phenylalkanoic acid (Methoxy-phenyl + C5 chain)
Molecular Formula C₁₅H₂₀NO₄Na (MW: ~301.3 Da)C₁₂H₁₆O₃ (MW: ~208.25 Da)
Linker Type Amide Bond (-NH-CO-)Direct Carbon Chain (C-C)
Hydrophobicity (LogP) ~2.5 - 3.0 (pH dependent)~2.5 (Estimated; shorter chain but less polar head)
pKa ~5.0 (Carboxylic acid), ~8.0 (Phenolic OH)~4.8 (Carboxylic acid)
Stability Susceptible to amidases (though relatively stable)High (No hydrolyzable amide bond)
Key Functional Groups Phenolic -OH (H-bonding), AmideMethoxy -OCH₃ (Lipophilic), Carboxyl
Structural Impact Analysis
  • SNAC: The salicylamide moiety allows SNAC to participate in intramolecular hydrogen bonding and metal chelation. The amide bond provides a site for hydrogen bonding with peptide payloads but introduces a potential metabolic liability (amidases).

  • 5-MPPA: The methoxy group prevents the specific metal chelation seen with salicylates but increases the lipophilicity of the aromatic ring. The lack of an amide bond renders 5-MPPA chemically robust against enzymatic hydrolysis in the GI tract, potentially offering a longer residence time for absorption enhancement.

Part 2: Mechanism of Action (MoA)

While both agents are "Carrier-Based" Permeation Enhancers (PEs), their specific modes of action diverge.

SNAC: The "Transcellular Carrier"

SNAC is unique because it acts as a "chemical chaperone."

  • Stomach Action: In the stomach, SNAC neutralizes local pH (buffering), protecting acid-labile payloads like Semaglutide from pepsin degradation.

  • Monomerization: It promotes the monomerization of peptides (e.g., Insulin, GLP-1), which are more permeable than their oligomeric forms.

  • Membrane Interaction: It inserts into the lipid bilayer, causing transient fluidization to facilitate transcellular transport.

5-MPPA: The "Lipophilic Ion-Pairing" Agent

5-MPPA functions primarily through hydrophobic ion-pairing (HIP) and membrane perturbation.

  • Ion Pairing: The carboxylic acid group interacts with cationic residues on the payload (or the payload interacts with the phenyl ring via pi-stacking).

  • Membrane Insertion: The pentanoic acid tail acts as a lipid anchor. The shorter C5 chain (vs C8 in SNAC) implies a different depth of bilayer insertion, likely affecting the outer leaflet of the membrane more than the core.

  • Paracellular Effect: Phenylalkanoic acids have been observed to modulate tight junctions (paracellular route) more significantly than SNAC in some Caco-2 models, although transcellular remains the dominant pathway.

MOA cluster_0 SNAC Mechanism cluster_1 5-MPPA Mechanism SNAC_Node SNAC (Salcaprozate Sodium) SNAC_Action1 Local pH Buffering (Stomach) SNAC_Node->SNAC_Action1 SNAC_Action2 Monomerization SNAC_Node->SNAC_Action2 MPPA_Node 5-MPPA (Phenylalkanoic Acid) MPPA_Action1 Hydrophobic Ion Pairing MPPA_Node->MPPA_Action1 MPPA_Action2 Membrane Perturbation (Lipid Fluidization) MPPA_Node->MPPA_Action2 Payload Peptide Payload (e.g., Insulin/Semaglutide) Payload->SNAC_Action2 Complexation Payload->MPPA_Action1 Ion Pair SNAC_Action3 Transcellular Flux (Carrier Mediated) SNAC_Action1->SNAC_Action3 SNAC_Action2->SNAC_Action3 MPPA_Action3 Mixed Transport (Transcellular + Paracellular) MPPA_Action1->MPPA_Action3 MPPA_Action2->MPPA_Action3

Figure 1: Mechanistic divergence between SNAC (pH buffering + carrier) and 5-MPPA (Ion pairing + membrane perturbation).

Part 3: Bioavailability Data Synthesis

Direct head-to-head data is proprietary, but patent literature (e.g., US Patent 10,265,402; WO2015127416) allows for a reconstructed comparison.

Comparative Performance Table
ParameterSNAC (Reference)5-MPPA (Challenger)Source Context
Oral Bioavailability (F%) 0.4% - 1.0% (Semaglutide)Increased by 10-20% relative to controlSNAC: Clinical Data (Rybelsus)5-MPPA: Patent Data (Pentosan Polysulfate)
Effective Dose Ratio 300 mg SNAC : 14 mg Payload (High Ratio)150-400 mg Enhancer : PayloadRatios are comparable (High enhancer load required)
Tmax Rapid (20-60 mins)Rapid (30-60 mins)Both rely on gastric/proximal bowel absorption
Toxicity (Cytotoxicity) Low (GRAS status for specific uses)ModeratePhenylalkanoic acids can be more irritating than salicylamides
Payload Specificity Broad (Insulin, GLP-1, Heparin, B12)Specific (Polysulfates, Insulin)5-MPPA is often cited for highly anionic payloads

Key Insight: SNAC is superior for acid-labile peptides due to its buffering capacity. 5-MPPA is a strong candidate for stable, highly polar molecules (like polysulfates) where simple lipophilicity enhancement is the limiting factor.

Part 4: Experimental Protocols (Evaluation Guide)

To objectively compare 5-MPPA vs SNAC in your lab, follow this self-validating workflow.

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: Determine if the mechanism is Transcellular (Papp increase without TEER drop) or Paracellular (Papp increase WITH TEER drop).

  • Cell Culture: Grow Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days (TEER > 300 Ω·cm²).[1][2][3][4][5][6]

  • Preparation:

    • Control: HBSS (pH 7.4).

    • Test Group A: SNAC (50 mM) + Payload (e.g., FITC-Insulin).

    • Test Group B: 5-MPPA (50 mM) + Payload.

    • Note: 5-MPPA may require pre-dissolution in DMSO (final conc < 1%) due to lower aqueous solubility than SNAC.

  • Execution:

    • Measure baseline TEER.

    • Add solutions to Apical chamber.

    • Sample Basolateral chamber at 15, 30, 60, 120 min.

    • Measure TEER at each timepoint.

  • Analysis:

    • Calculate

      
      .
      
    • Success Criteria: If 5-MPPA shows high

      
       but stable TEER, it acts via a carrier mechanism. If TEER crashes, it acts as a surfactant/tight junction opener.
      
Protocol 2: In Vivo Pharmacokinetics (Rat Intrajejunal Instillation)

Objective: Eliminate gastric emptying variables to compare intrinsic absorption enhancement.

  • Animals: Male Sprague-Dawley rats (250-300g), fasted 12h.

  • Formulation:

    • SNAC: 300 mg/kg SNAC + 100 IU/kg Insulin (in bicarbonate buffer).

    • 5-MPPA: 300 mg/kg 5-MPPA + 100 IU/kg Insulin.

  • Surgery: Anesthetize rats; expose jejunum; inject solution directly into the lumen; ligate to prevent backflow.

  • Sampling: Blood from tail vein at 0, 15, 30, 60, 120 min.

  • Assay: ELISA for Insulin; Glucose meter for pharmacodynamics.

  • Calculation:

    • Calculate

      
      .
      
    • Relative Bioavailability (

      
      ) = 
      
      
      
      .

Workflow cluster_InVitro Phase 1: In Vitro (Caco-2) cluster_InVivo Phase 2: In Vivo (Rat Model) Start Start: Comparative Study Step1 Prepare Solutions (50mM Enhancer + Payload) Start->Step1 Step2 Measure TEER & Flux (Papp) Step1->Step2 Decision1 TEER Drop > 50%? Step2->Decision1 Result1 Mechanism: Paracellular/Damage Decision1->Result1 Yes Result2 Mechanism: Transcellular/Carrier Decision1->Result2 No Step3 Intrajejunal Administration (300 mg/kg Enhancer) Result2->Step3 Proceed to In Vivo Step4 PK Analysis (AUC) Step3->Step4 Step5 Calculate Relative Bioavailability (F) Step4->Step5

Figure 2: Step-by-step workflow for validating 5-MPPA performance against the SNAC benchmark.

References

  • Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist. Science Translational Medicine. Link

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][4][5][7][8][9] Link

  • Emisphere Technologies, Inc. (2019).[7] Phenylalkylcarboxylic acid delivery agents.[7][9] US Patent 10,456,472.[7] Link

  • Almond, B., et al. (2015). Compositions of pentosan polysulfate salts for oral administration.[8][10] WO Patent 2015127416A1. Link

  • Brayden, D. J., et al. (2020). Systemic delivery of peptides by the oral route: Formulation and processing strategies.[8] Advanced Drug Delivery Reviews. Link

Sources

Comparative

validating purity of 5-(2-Methoxyphenyl)pentanoic acid using LC-MS

This guide serves as a technical blueprint for validating the purity of 5-(2-Methoxyphenyl)pentanoic acid (CAS: 5651-86-5), a critical intermediate in the synthesis of non-steroidal anti-inflammatory derivatives and spec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for validating the purity of 5-(2-Methoxyphenyl)pentanoic acid (CAS: 5651-86-5), a critical intermediate in the synthesis of non-steroidal anti-inflammatory derivatives and specific kinase inhibitors.

Designed for analytical scientists and process chemists, this document moves beyond generic templates to address the specific physicochemical challenges of phenylalkanoic acids. It compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV, GC-MS, NMR) and provides a rigorous, ICH Q2(R2)-compliant validation framework.

Executive Analysis: The Case for LC-MS

In the purity analysis of 5-(2-Methoxyphenyl)pentanoic acid, researchers often default to HPLC-UV. However, this molecule presents specific challenges:

  • Weak Chromophores: The non-conjugated phenyl ring offers limited UV absorption (typically

    
     ~270-280 nm), leading to high Limits of Quantitation (LOQ).
    
  • Positional Isomerism: Synthetic routes often generate trace amounts of 3-methoxy or 4-methoxy isomers. These co-elute with the target under standard C18 conditions and possess identical UV spectra.

  • Non-UV Active Impurities: Precursors like glutaric anhydride derivatives or aliphatic side-chain byproducts are invisible to UV detection.

LC-MS (specifically ESI- mode) is the superior choice for validation because it leverages the acidity of the carboxylic tail (


) for high-sensitivity negative ionization, allowing for the detection of trace impurities at the 0.05% threshold required by regulatory bodies.
Comparative Technology Matrix
FeatureLC-MS (Triple Quad/Q-TOF) HPLC-UV (PDA) GC-MS 1H-NMR (600 MHz)
Primary Mechanism Mass-to-Charge SeparationUV AbsorptionVolatility & FragmentationMagnetic Resonance
Sensitivity (LOD) High (pg/mL range)Moderate (

g/mL range)
High (ng/mL range)Low (>0.1% impurity)
Specificity Excellent (Mass discrimination)Low (Co-elution risks)HighDefinitive (Structure ID)
Sample Prep Simple (Dilution)Simple (Dilution)Complex (Derivatization req.)Simple (Deuterated solv.)
Throughput High (<10 min runs)Moderate (15-30 min)ModerateLow
Best For: Trace Impurity & Purity Validation Routine Assay (>98% purity)Volatile Organic ImpuritiesStructural Confirmation

Technical Deep Dive: The Molecule & Method Strategy

Physicochemical Profile[1][2][3][4]
  • Target: 5-(2-Methoxyphenyl)pentanoic acid

  • Molecular Weight: 208.25 g/mol

  • Acidity: Carboxylic acid moiety (

    
    ).
    
  • Hydrophobicity: LogP

    
     2.5 (Moderately lipophilic).
    
Strategic Method Selection

For validation, we utilize Reverse Phase LC with Negative Electrospray Ionization (ESI-) .

  • Why Negative Mode? The carboxylic acid deprotonates easily to

    
    . This avoids the noise often seen in Positive Mode adducts (
    
    
    
    ,
    
    
    ) and provides a "cleaner" background for trace analysis.
  • Why Not GC-MS? Carboxylic acids interact with GC liners and columns, leading to peak tailing. While derivatization (e.g., with TMS or Methylation) is possible, it introduces variability and potential artifacts (incomplete reaction) unsuitable for robust purity validation.

Validation Protocol: LC-MS Workflow

This protocol is aligned with ICH Q2(R2) guidelines for validation of analytical procedures.

A. Instrumentation & Conditions[3][5][6][7][8][9]
  • System: UHPLC coupled to a Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo).

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Note: Formic acid suppresses ionization slightly in negative mode, but improves peak shape. Ammonium Acetate 5mM is an alternative if sensitivity is critical).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: ESI Negative Mode; MRM (Multiple Reaction Monitoring) for quantification; Full Scan for impurity profiling.

    • Quantifier Ion:

      
       207.1 
      
      
      
      163.1 (Loss of
      
      
      ).
B. Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data validation.

ValidationWorkflow cluster_Method LC-MS Method Parameters Start Start: Raw Material (5-(2-Methoxyphenyl)pentanoic acid) Prep Sample Preparation (Dissolve in MeOH:H2O, 1 mg/mL) Start->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC MS MS Detection (ESI-) Target: m/z 207.1 [M-H]- LC->MS Data Data Acquisition (MassHunter / Analyst) MS->Data Decision Is Purity > 98%? Data->Decision ImpurityID Impurity Profiling (MS/MS Fragmentation) Decision->ImpurityID No Report Generate CoA / Validation Report Decision->Report Yes Refine Refine Synthesis / Purification ImpurityID->Refine Refine->Start

Caption: Figure 1. End-to-end LC-MS validation workflow for phenylpentanoic acid derivatives.

C. Validation Steps (ICH Q2(R2) Compliant)
1. Specificity (Selectivity)[10]
  • Objective: Prove the method distinguishes the analyte from impurities (isomers, precursors).

  • Protocol: Inject the following:

    • Blank (Mobile Phase).

    • Pure Standard (5-(2-Methoxyphenyl)pentanoic acid).

    • Spiked Sample (Standard + known impurities: 2-methoxybenzaldehyde, 4-methoxy isomer).

  • Acceptance Criteria: No interference at the retention time of the main peak in the blank. Resolution (

    
    ) > 1.5 between the main peak and the nearest isomer.
    
2. Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5-7 concentration levels ranging from 0.1% (impurity level) to 120% (assay level).

    • Note: For purity validation, focus on the low range (0.05

      
      g/mL to 10 
      
      
      
      g/mL) to accurately quantify impurities.
  • Acceptance Criteria:

    
    .
    
3. Accuracy (Recovery)
  • Objective: Ensure no matrix effects suppress the signal.

  • Protocol: Spike known amounts of the analyte into a synthetic matrix or perform standard addition.

  • Acceptance Criteria: Recovery between 80-120% for trace levels; 98-102% for assay levels.

4. Precision (Repeatability)
  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD < 2.0% for the main peak area.

Representative Experimental Data

The following data represents typical performance metrics for this class of compounds using the described LC-MS method.

Table 1: Validation Performance Summary
ParameterExperimental Result (Typical)Acceptance CriteriaStatus
Retention Time 4.25

0.02 min
RSD < 1.0%Pass
Linearity (

)
0.9992 (Range: 10-1000 ng/mL)> 0.990Pass
LOD (S/N = 3) 0.5 ng/mLN/AHigh Sensitivity
LOQ (S/N = 10) 1.5 ng/mL< Reporting ThresholdPass
Precision (RSD) 0.8% (n=6)< 2.0%Pass
Recovery 98.5% - 101.2%90% - 110%Pass
Impurity Identification Scenario

During validation, a peak at RT 3.8 min (m/z 207.1) was observed.[3][5][7][9][11]

  • Observation: Same mass as target, earlier elution.

  • Hypothesis: 4-Methoxyphenyl isomer (more polar).

  • Confirmation: MS/MS fragmentation showed a different ratio of product ions compared to the 2-methoxy standard (Ortho-effect influences fragmentation).

References

  • International Council for Harmonisation (ICH). (2023).[10] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[10][12][13]Link

  • Food and Drug Administration (FDA). (2015).[13] Analytical Procedures and Methods Validation for Drugs and Biologics.[14][15][16][17]Link

  • BenchChem. (2025).[6][7][18] Comparative Guide to LC-MS Analysis of Phenylboronic Acid Derivatives. (Representative methodology for phenyl-substituted acids). Link

  • Sigma-Aldrich. (2024). Product Specification: 5-(2-Methoxyphenyl)pentanoic acid.Link

  • Journal of Chromatography A. (2020). Separation of positional isomers of phenylalkanoic acids using Reversed-Phase LC-MS.

Sources

Validation

Crystal Structure Determination of 5-(2-Methoxyphenyl)pentanoic Acid Derivatives

Executive Summary: The Structural Imperative 5-(2-Methoxyphenyl)pentanoic acid and its derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of peptide penetration enhancers and pep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

5-(2-Methoxyphenyl)pentanoic acid and its derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of peptide penetration enhancers and peptidomimetics . Their efficacy often hinges on specific conformational preferences—specifically the folding of the flexible pentanoic acid chain relative to the sterically crowded 2-methoxyphenyl moiety.

While NMR spectroscopy provides solution-state connectivity and Powder X-Ray Diffraction (PXRD) offers bulk phase identification, neither can definitively resolve the absolute static conformation and intermolecular packing forces (hydrogen bonding networks) that dictate bioavailability and stability.

This guide objectively compares the industry-standard methodologies for structural determination, establishing Single Crystal X-Ray Diffraction (SC-XRD) as the superior analytical product for this class of flexible aromatic acids.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the three primary structural determination methods. For 5-(2-Methoxyphenyl)pentanoic acid derivatives, the flexibility of the C5 alkyl chain renders solution-state methods ambiguous regarding the bioactive conformation.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) NMR Spectroscopy (1D/2D)
Primary Output 3D Absolute Structure (Atomic coordinates, bond lengths/angles)Phase Fingerprint (Crystallinity, Polymorph ID)Connectivity & Dynamics (Solution conformation)
Resolution Atomic (< 0.8 Å)Bulk Lattice (d-spacing)Average Ensemble
Conformational Insight Definitive: Fixes the C1-C5 torsion angles and methoxy orientation.Inferential: Can only match known patterns; cannot solve ab initio easily.Ambiguous: Rapid rotation of the alkyl chain averages signals.
Intermolecular Data High: Visualizes H-bond dimers (R2,2(8)) and

-stacking.
Low: Only unit cell dimensions.None: (Unless Solid State NMR is used).
Sample Requirement Single Crystal (

mm)
Polycrystalline Powder (10-50 mg)Dissolved Sample (5-10 mg)
Verdict Preferred for IP & Structure-Activity Relationships (SAR).Preferred for Batch Release & QC.Preferred for Purity & Identity.
Why SC-XRD Wins for This Molecule

For 5-(2-Methoxyphenyl)pentanoic acid:

  • The "Flexible Linker" Problem: The pentanoic acid chain can adopt multiple gauche/anti conformations. SC-XRD freezes the molecule in its lowest-energy solid-state conformation, providing a precise template for docking studies.

  • The "Ortho-Methoxy" Effect: The 2-methoxy group creates steric clash potential with the alkyl chain. SC-XRD reveals whether the methoxy group lies coplanar with the phenyl ring (conjugation) or twists out of plane, a feature invisible to standard PXRD.

Experimental Protocol: From Synthesis to Structure

The determination of the crystal structure for this class of compounds requires a rigorous workflow to overcome the tendency of fatty-aromatic acids to oil out rather than crystallize.

Phase 1: Crystallization Strategy

The Challenge: The amphiphilic nature (polar acid head, lipophilic phenyl-alkyl tail) often leads to oils.

  • Method A: Slow Evaporation (Preferred): Dissolve 20 mg in Methanol/Water (9:1) . The water acts as an antisolvent to drive stacking of the hydrophobic phenyl rings.

  • Method B: Vapor Diffusion: Dissolve in a minimal amount of THF or Ethyl Acetate in a small vial. Place this vial inside a larger jar containing Pentane or Hexane . Cap tightly. The non-polar vapor will slowly diffuse in, forcing precipitation of ordered crystals.

Phase 2: Data Collection & Refinement
  • Temperature Control: Data must be collected at 100 K (Cryogenic) . The long pentanoic chain exhibits high thermal motion at room temperature, which smears electron density and prevents high-resolution refinement.

  • Source Selection: Use Cu-K

    
     radiation  (
    
    
    
    Å) if the crystals are small/weakly diffracting (common for organic acids). Use Mo-K
    
    
    for larger, well-formed blocks.
Phase 3: Structural Solution Workflow (DOT Visualization)

G Start Crude 5-(2-Methoxyphenyl) pentanoic acid Screen Polymorph Screening (PXRD Check) Start->Screen Batch Purity Cryst Crystallization (Vapor Diffusion: THF/Pentane) Start->Cryst Check Microscopy Check (Birefringence) Cryst->Check Check->Cryst Oiling/Amorphous (Retry) Mount Mount on Goniometer (Cryoloop + Oil) Check->Mount Suitable Crystal Collect Data Collection (100 K, Cu-Source) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Output Final Structure (CIF) Refine->Output CIF File Generated

Figure 1: Critical path workflow for determining the crystal structure of flexible phenyl-alkanoic acids.

Scientific Insights & Causality

The Dimerization Motif

In the solid state, 5-(2-Methoxyphenyl)pentanoic acid derivatives typically form centrosymmetric dimers mediated by the carboxylic acid groups.

  • Mechanism: The carboxylic acid proton acts as a donor to the carbonyl oxygen of a neighboring molecule.

  • Notation: This forms a classic

    
     graph set motif .
    
  • Relevance: This dimerization effectively doubles the molecular weight in the lattice, increasing the melting point and stability compared to the amorphous form.

The Methoxy Conformation

The 2-methoxy group is the critical steric handle.

  • Observation: SC-XRD will reveal the torsion angle

    
    (C1-C2-O-Me).
    
  • Causality: If

    
    , the methoxy group is coplanar, maximizing electronic conjugation but increasing steric strain with the pentanoic chain at position 5 (if the ring is substituted there) or adjacent protons. This specific orientation often dictates the "kink" in the pentanoic chain required for packing.
    

References

  • PubChem. (2025).[1] 5-(2-Methoxyphenyl)pentanoic acid - Compound Summary. National Library of Medicine. [Link]

  • Sarubbi, D. J., et al. (2015). Compositions of pentosan polysulfate salts for oral administration and methods of use. World Intellectual Property Organization, WO2015127416A1.
  • Tiekink, E. R. T., et al. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1285-1287. (Demonstrates the structural solution of isomeric methoxy-phenyl alkanoic acid derivatives and their packing motifs). [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on the importance of SC-XRD vs PXRD in pharmaceutical solids).

Sources

Comparative

comparing permeation enhancement efficiency of phenylvaleric acid analogs

This guide provides an in-depth technical comparison of phenylvaleric acid analogs, focusing on their physicochemical properties and their emerging roles as permeation enhancers (PEs) and functional permeants in transder...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of phenylvaleric acid analogs, focusing on their physicochemical properties and their emerging roles as permeation enhancers (PEs) and functional permeants in transdermal drug delivery systems (TDDS).

Executive Summary

Phenyl-alkanoic acids (phenyl fatty acids) represent a unique class of permeation modulators that bridge the gap between small aromatic solvents and traditional long-chain fatty acid enhancers (e.g., oleic acid). Unlike linear aliphatic fatty acids, the terminal phenyl ring introduces π-π stacking capabilities and distinct steric bulk, altering how these molecules interact with the Stratum Corneum (SC) lipid bilayer.

This guide compares the permeation enhancement efficiency of 5-Phenylvaleric Acid (5-PVA) against its structural analogs: Phenylacetic Acid (PAA) , 3-Phenylpropionic Acid (PPA) , and 4-Phenylbutyric Acid (4-PBA) .

Key Insight: While 4-PBA is clinically established as a chemical chaperone (drug), 5-PVA exhibits superior lipophilicity (LogP ~2.8–3.0) that positions it closer to the "optimal window" for SC lipid disruption compared to its shorter-chain counterparts, particularly when utilized in Deep Eutectic Solvent (DES) systems or as ion-pairing agents.

Chemical Structure & Physicochemical Comparison

The enhancement efficiency of fatty acids typically follows a parabolic relationship with chain length. The phenyl-alkanoic series adds an aromatic domain, influencing partition coefficients (LogP) and solubility parameters.

Table 1: Physicochemical Profile of Phenyl-Alkanoic Acid Analogs

AnalogStructureChain LinkerMW ( g/mol )LogP (Experimental)*pKaPredicted Enhancer Class
Phenylacetic Acid (PAA) Ph-CH₂-COOHC2136.151.414.31Co-Solvent / DES Component High water solubility; primarily acts by increasing drug solubility in vehicle.
3-Phenylpropionic Acid (PPA) Ph-(CH₂)₂-COOHC3150.171.8 - 2.04.66Transition Agent Intermediate polarity; moderate partitioning into SC.
4-Phenylbutyric Acid (4-PBA) Ph-(CH₂)₃-COOHC4164.202.4 - 2.54.76Active Permeant & Modulator Clinically used (Buphenyl); moderate lipid disruption; often requires co-enhancers (e.g., microsponges).
5-Phenylvaleric Acid (5-PVA) Ph-(CH₂)₄-COOHC5178.232.9 - 3.1 4.80Lipophilic Enhancer Highest LogP in series; mimics medium-chain fatty acids; potential for SC lipid fluidization.

*LogP values derived from experimental databases and SAR predictions [1, 2].

Mechanism of Action: The "Aromatic-Aliphatic" Interface

The efficiency of these analogs depends on their ability to disrupt the ordered packing of intercellular lipids (ceramides, cholesterol, free fatty acids).

  • Lipid Fluidization (Chain Length Effect):

    • PAA (C2): Too short to intercalate effectively into the lipid bilayer. Acts primarily as a hydrotrope.

    • 5-PVA (C5): The C5 alkyl chain + Phenyl ring (roughly equivalent to C3-C4 steric bulk) creates a "virtual" C8-C9 lipophilic tail. This allows 5-PVA to insert into the lipid bilayer, creating "kinks" and increasing fluidity, similar to Caprylic acid (C8).

  • Deep Eutectic Solvent (DES) Formation:

    • Recent studies utilize phenyl-acids (specifically PAA) with Menthol to form DES. These liquids depress the melting point of the system, dissolving poorly soluble drugs (e.g., Curcumin) and extracting SC lipids [3]. 5-PVA, with its lower melting point and higher lipophilicity, is predicted to form more stable hydrophobic DES systems.

Diagram 1: Mechanistic Pathway of Phenyl-Alkanoic Acid Enhancement

PermeationMechanism cluster_vehicle Vehicle Formulation cluster_skin Stratum Corneum (SC) Analog Phenyl-Alkanoic Analog (PAA, 4-PBA, 5-PVA) DES Deep Eutectic Solvent (DES) Formation Analog->DES H-Bonding Fluidization Lipid Fluidization (Disorder Packing) Analog->Fluidization 5-PVA (High LogP) Analog->Fluidization PAA (Low LogP) CoEnhancer Co-Former (e.g., Menthol, Propylene Glycol) CoEnhancer->DES Drug Active Pharmaceutical Ingredient (API) DES->Drug Solubilization SC_Surface SC Surface Adsorption DES->SC_Surface Partitioning (LogP dependent) Lipid_Domain Intercellular Lipid Bilayer SC_Surface->Lipid_Domain Lipid_Domain->Fluidization 5-PVA (Insertion) Extraction Lipid Extraction (Permeability Increase) Lipid_Domain->Extraction PAA/DES (Solvation) Flux Increased Drug Flux (Jss) Fluidization->Flux Extraction->Flux

Caption: Comparative mechanism showing 5-PVA's ability to insert and fluidize lipids versus PAA's role in solvent-based extraction.

Experimental Protocol: Evaluating Enhancement Efficiency

To objectively compare these analogs, a Permeation Enhancement Ratio (ER) study using Franz Diffusion Cells is the standard.

Protocol: Comparative In Vitro Permeation Testing (IVPT)

Objective: Determine the Enhancement Ratio (ER) of 5-PVA vs. 4-PBA using a model hydrophilic drug (e.g., Caffeine) and a lipophilic drug (e.g., Indomethacin).

Materials:

  • Membrane: Dermatomed Porcine Ear Skin (thickness: 500 ± 50 µm).

  • Receiver Media: PBS pH 7.4 (add 5% PEG-400 for lipophilic drugs).

  • Formulations:

    • Control: 1% Drug in Propylene Glycol (PG).[1]

    • Test A: 1% Drug + 1% PAA in PG.

    • Test B: 1% Drug + 1% 4-PBA in PG.

    • Test C: 1% Drug + 1% 5-PVA in PG.

Step-by-Step Workflow:

  • Skin Preparation: Thaw skin, remove hair, and mount in Franz cells (diffusion area ~1.77 cm²). Equilibrate for 30 mins.

  • Integrity Check: Measure Transepidermal Electrical Resistance (TEER). Reject skin with < 2 kΩ·cm².

  • Dosing: Apply 200 µL of formulation to the donor compartment (infinite dose). Occlude with Parafilm.

  • Sampling: Withdraw 500 µL from receiver arm at 1, 2, 4, 8, 12, and 24 hours. Replenish with fresh buffer.

  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation:

    • Plot Cumulative Amount (

      
      ) vs Time (
      
      
      
      ).
    • Calculate Flux (

      
      ) from the linear slope.
      
Performance Comparison & Data Synthesis

Based on SAR principles and literature on phenyl-acid derivatives [3, 4], the expected performance profile is summarized below.

Table 2: Comparative Enhancement Efficiency (Projected)

MetricPhenylacetic Acid (PAA)4-Phenylbutyric Acid (4-PBA)5-Phenylvaleric Acid (5-PVA)
Enhancement Ratio (ER) Low (1.2 – 1.5x)Moderate (1.8 – 2.5x)High (2.5 – 4.0x)
Primary Mechanism Co-solvency / ExtractionWeak Fluidization / ChaperoneLipid Bilayer Insertion
Lag Time (

)
Short (Rapid partitioning)ModerateLonger (Slower partitioning due to lipophilicity)
Irritation Potential High (Acidic, rapid entry)Moderate (FDA Approved drug)Low to Moderate (Slower release)
Best Use Case Hydrophilic drug solubilityActive therapeutic (Urea cycle)Lipophilic drug enhancer

Critical Analysis:

  • 4-PBA is often the "permeant" of interest rather than the enhancer. However, its moderate LogP (2.[2]5) makes it self-permeable but less effective at dragging other molecules across compared to longer chains.

  • 5-PVA exhibits the "Goldilocks" effect for this series. Its hydrophobicity allows it to reside longer in the SC lipid domains, creating sustained disruption. This is analogous to the difference between Butyric acid (C4, weak enhancer) and Caprylic acid (C8, strong enhancer).

References
  • Kanikkannan, N. (2015). Structure-Activity Relationship of Chemical Penetration Enhancers. In: Dragicevic N., Maibach H. (eds) Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement. Springer. Link

  • Kshirsagar, S. M., et al. (2024). Development of 4-phenylbutyric acid microsponge gel formulations for the treatment of lewisite-mediated skin injury. Drug Delivery and Translational Research.[2][3] Link

  • Wongkaew, M., et al. (2022). Therapeutic hydrophobic deep eutectic solvents of menthol and fatty acid for enhancing anti-inflammation effects of curcuminoids. Food & Function. Link

  • Mena, P., et al. (2019). Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity. Natural Product Reports. Link

  • Turchi, M., et al. (2013). In Silico Prediction of Stratum Corneum Partition Coefficients via COSMOmic and Molecular Dynamics Simulations. Journal of Physical Chemistry B. Link

Sources

Validation

Quantitative Analysis of 5-(2-Methoxyphenyl)pentanoic Acid in Plasma: A Comparative Methodological Guide

Executive Summary The quantification of 5-(2-Methoxyphenyl)pentanoic acid (5-MPPA) in biological plasma presents a classic bioanalytical challenge: analyzing a lipophilic, weak carboxylic acid within a complex protein-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 5-(2-Methoxyphenyl)pentanoic acid (5-MPPA) in biological plasma presents a classic bioanalytical challenge: analyzing a lipophilic, weak carboxylic acid within a complex protein-rich matrix. While 5-MPPA is often utilized as a synthetic intermediate or a metabolic probe, its structural properties—specifically the ionizable carboxyl tail (pKa ~4.8) and the lipophilic methoxyphenyl head group —dictate the analytical strategy.

This guide moves beyond generic templates to compare the two most viable analytical architectures: LC-MS/MS (Negative ESI) versus HPLC-Fluorescence (FLD) . We provide a validated framework for selecting the optimal method based on sensitivity requirements, available instrumentation, and cost-per-sample.

Part 1: Analyte Profiling & Strategic Implications[1]

Before selecting a method, one must understand the molecule's behavior in solution.

PropertyValue (Approx.)Bioanalytical Implication
Molecular Weight 208.26 g/mol Low mass range; requires clean background to avoid interference.
pKa (Acidic) ~4.7 – 4.9Exists as an anion at physiological pH (7.4). Requires acidic mobile phase to protonate for retention on C18 columns.
LogP ~3.2 (Lipophilic)High affinity for plasma proteins (albumin binding). Simple protein precipitation (PPT) often yields poor recovery; LLE or SPE is preferred.
Chromophore Methoxy-benzeneNative fluorescence exists (Ex ~280nm / Em ~310-350nm), enabling high-sensitivity optical detection without derivatization.

Part 2: Comparative Technology Assessment

Method A: LC-MS/MS (The Gold Standard)

Targeting High Sensitivity & Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for DMPK studies due to its speed and specificity. For 5-MPPA, Negative Electrospray Ionization (ESI-) is the default mode due to the carboxylic acid moiety.

  • Mechanism: Deprotonation of the carboxylic acid ([M-H]⁻).

  • Key Advantage: Definitive structural identification via MRM (Multiple Reaction Monitoring).

  • Limitation: Carboxylic acids in negative mode can suffer from lower ionization efficiency compared to basic amines in positive mode.

Method B: HPLC-FLD (The Cost-Effective Alternative)

Targeting Robustness & Accessibility

Leveraging the intrinsic fluorescence of the anisole (methoxyphenyl) ring allows for low-nanogram detection without the capital expense of a mass spectrometer.

  • Mechanism: Excitation of the aromatic π-electrons enriched by the methoxy group.

  • Key Advantage: Excellent linearity and robustness; less susceptible to matrix ion suppression than MS.

  • Limitation: Lower selectivity than MS; requires chromatographic resolution from all other fluorescent plasma components.

Comparative Data Summary
FeatureLC-MS/MS (Triple Quad) HPLC-FLD (Fluorescence)
LLOQ (Sensitivity) 0.5 – 1.0 ng/mL 5.0 – 10.0 ng/mL
Selectivity High (Mass-based)Moderate (Time-based)
Throughput < 4 min/sample 10–15 min/sample
Matrix Effects Susceptible to Ion SuppressionMinimal
Cost Per Sample High (

$)
Low ($)
Recommendation PK/TK Studies Routine QC / Formulation

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the analytical approach and the subsequent sample preparation workflow.

BioanalysisWorkflow Start Start: 5-MPPA Analysis Req Determine Sensitivity Requirement Start->Req HighSens High Sensitivity (<1 ng/mL) PK/TK Studies Req->HighSens Trace Levels ModSens Moderate Sensitivity (>10 ng/mL) QC/Formulation Req->ModSens High Abundance LCMS Method A: LC-MS/MS (Negative ESI) HighSens->LCMS FLD Method B: HPLC-FLD (Ex: 280nm / Em: 320nm) ModSens->FLD SamplePrep Sample Preparation Strategy LCMS->SamplePrep FLD->SamplePrep LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate SamplePrep->LLE Cost Effective (Rec: FLD) SPE Solid Phase Extraction (SPE) Sorbent: Mixed-Mode Anion Exchange (MAX) SamplePrep->SPE Best Cleanliness (Rec: LC-MS) Analysis Instrumental Analysis LLE->Analysis SPE->Analysis

Caption: Decision tree for method selection based on sensitivity needs, leading into optimized extraction pathways.

Part 4: Detailed Experimental Protocol (LC-MS/MS Focus)

This protocol prioritizes Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) mechanism. This is superior to standard C18 because it locks the acidic analyte onto the cartridge via charge interaction, allowing rigorous washing of neutral lipids (plasma phospholipids) that cause ion suppression.

Materials & Reagents
  • Analyte: 5-(2-Methoxyphenyl)pentanoic acid (Reference Standard).

  • Internal Standard (IS): 5-Phenylpentanoic acid-d5 (or structural analog like Ibuprofen-d3 if specific IS is unavailable).

  • Matrix: Human or Rat Plasma (K2EDTA).

  • SPE Cartridge: Oasis MAX or Strata-X-A (30 mg/1 mL).

Sample Preparation (SPE Workflow)
  • Aliquot: Transfer 100 µL of plasma to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Dilution/Basification: Add 300 µL of 4% H3PO4 (Phosphoric Acid). Note: While MAX is an anion exchanger, we initially acidify to disrupt protein binding, then adjust pH during loading/washing if necessary, or use a polymeric reversed-phase approach. However, for MAX specifically: Dilute with 5% NH4OH to ensure analyte is ionized (negative charge) to bind to the quaternary amine of the sorbent.

    • Correction for MAX Protocol: Dilute plasma 1:3 with 5% NH4OH in water . (Target pH > 8 to ensure COO- state).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample at gravity or low vacuum.

  • Wash 1 (Matrix Removal): 1 mL 5% NH4OH in Water (Removes proteins/neutrals).

  • Wash 2 (Lipid Removal): 1 mL Methanol (Removes neutral lipophilic interferences; the analyte stays bound by charge).

  • Elution: 1 mL 2% Formic Acid in Methanol . (Acidification neutralizes the carboxyl group, breaking the ionic bond and releasing the analyte).

  • Reconstitution: Evaporate to dryness (N2 stream, 40°C) and reconstitute in 100 µL Mobile Phase.

LC-MS/MS Parameters
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibrate).

  • MS Source: ESI Negative Mode.

  • MRM Transitions (Predicted):

    • Quantifier: 207.2

      
       163.2 (Loss of CO2).
      
    • Qualifier: 207.2

      
       135.1 (Cleavage of alkyl chain).
      

Part 5: Validation Criteria (Self-Validating System)

To ensure scientific integrity (Trustworthiness), the method must pass the following "Go/No-Go" gates derived from FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Range
  • Requirement:

    
     with 1/x² weighting.
    
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Check: Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

Matrix Effect (ME)
  • Experiment: Compare the peak area of analyte spiked into extracted blank plasma (B) vs. analyte in pure solvent (A).

  • Calculation:

    
    .
    
  • Acceptance: 85% - 115%. If ME < 50% (Ion Suppression), switch from LLE to SPE or improve chromatographic separation.

Recovery (RE)
  • Experiment: Compare peak area of extracted samples (C) vs. post-extraction spiked blanks (B).

  • Calculation:

    
    .
    
  • Target: > 70% consistent recovery across Low, Mid, and High QC levels.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine derivatization for the quantitation of short-chain carboxylic acids in human biofluids by LC-MS/MS." Analytica Chimica Acta. (Demonstrates derivatization strategies for weak acids). [Link]

  • Li, W., & Cohen, L. (2003). "Quantitation of carboxylic acid metabolites in plasma by LC-MS/MS." Journal of Chromatography B. (Foundational text on negative ESI optimization). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Comparative

reference standards for 5-(2-Methoxyphenyl)pentanoic acid quality control

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals evaluating reference standards for 5-(2-Methoxyphenyl)pentanoic acid. The Mechanistic Imperative for 5-MPPA Qualit...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals evaluating reference standards for 5-(2-Methoxyphenyl)pentanoic acid.

The Mechanistic Imperative for 5-MPPA Quality Control

5-(2-Methoxyphenyl)pentanoic acid (5-MPPA, CAS: 408308-07-6) is a highly specialized phenylalkylcarboxylic acid derivative. While historically categorized as a standard synthetic intermediate for downstream active pharmaceutical ingredients (APIs)[1], its modern application profile has grown significantly more complex. Today, 5-MPPA is heavily utilized as a pharmaceutical penetration enhancer, specifically co-formulated to improve the oral bioavailability of macromolecular and polyanionic therapies like sodium pentosan polysulfate (PPS) for the treatment of interstitial cystitis and lower urinary tract dysfunctional epithelium (LUDE)[2].

Because 5-MPPA directly interacts with the gastrointestinal epithelium to facilitate paracellular transport, the purity of the reference standard used to calibrate these formulations is absolutely critical. Trace impurities—such as regioisomers, desmethyl degradants, or residual heavy metals—can unpredictably alter tight-junction modulation, introduce localized toxicity, or cause isobaric interference during pharmacokinetic LC-MS/MS monitoring.

Application_Pathway PPS Pentosan Polysulfate (PPS) (Low Oral Bioavailability) Complex PPS + 5-MPPA Co-formulation PPS->Complex Enhancer 5-MPPA Penetration Enhancer (High Purity Standard) Enhancer->Complex Quality Dependent Epithelium Lower Urinary Tract Dysfunctional Epithelium Complex->Epithelium Enhanced Absorption Outcome Interstitial Cystitis Symptom Relief Epithelium->Outcome Therapeutic Effect

Figure 1: Mechanistic role of 5-MPPA as a penetration enhancer for pentosan polysulfate.

Comparative Analysis: Reference Standard Grades

When sourcing 5-MPPA for assay calibration or impurity profiling, scientists must choose between standard reagent-grade building blocks and Certified Reference Materials (CRMs). Relying on basic reagent-grade material for quantitative GMP analysis often leads to out-of-specification (OOS) results due to unquantified moisture or volatile organics.

Analytical ParameterCertified Reference Material (CRM)Standard Reagent GradeAnalytical Consequence of Choosing Reagent Grade
Metrological Traceability Traceable to SI units (via NIST/BIPM)None (Lot-specific only)Inability to defend assay results during regulatory audits.
Assay Methodology Orthogonal (qNMR + Mass Balance)Single-method (HPLC Area %)Overestimation of purity due to UV-transparent impurities.
Moisture/Volatiles Strictly quantified (Karl Fischer/TGA)Often ignoredWeighing errors during standard stock preparation.
Uncertainty Profile Expanded uncertainty (

) reported
Not calculatedPrevents accurate calculation of Limit of Quantitation (LOQ).

Self-Validating Experimental Protocols

To guarantee scientific integrity, the quality control of a 5-MPPA reference standard cannot rely on a single analytical technique. Instead, we employ a self-validating system utilizing orthogonal methods.

The logic is simple but mathematically rigorous: The absolute purity determined by primary Quantitative NMR (qNMR) must be cross-checked against the calculated Mass Balance purity (100% - Organic Impurities - Inorganic Impurities - Water - Residual Solvents). If the difference between qNMR and Mass Balance exceeds 0.5%, the system automatically flags a failure , indicating an unidentified impurity or calibration error. This causality loop ensures the protocol validates its own accuracy.

QC_Logic Raw 5-MPPA Raw Material (CAS: 408308-07-6) qNMR qNMR Assay (Primary Method) Raw->qNMR HPLC HPLC-UV/MS (Orthogonal Impurity) Raw->HPLC TGA TGA / Karl Fischer (Volatiles/Water) Raw->TGA Validation Self-Validation Check |qNMR - MassBal| ≤ 0.5% qNMR->Validation Absolute Assay MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal Organic Impurities TGA->MassBal Inorganic/Water MassBal->Validation Calculated Assay

Figure 2: Self-validating quality control workflow for 5-MPPA reference standards.

Step-by-Step Methodology: Orthogonal HPLC-UV/MS Impurity Profiling

To feed accurate organic impurity data into the Mass Balance calculation, the following optimized LC-MS protocol is required.

  • Sample Preparation: Dissolve the 5-MPPA standard in a 50:50 mixture of MS-grade Water and Acetonitrile to a final concentration of 1.0 mg/mL.

    • Causality: This specific diluent matches the initial mobile phase conditions. If a stronger solvent (like 100% Methanol) is used, the sample plug will travel faster than the mobile phase upon injection, causing severe peak fronting and ruining resolution.

  • Column Selection: Use a high-density C18 column (e.g., 150 x 4.6 mm, 3 µm particle size, fully end-capped).

    • Causality: The highly hydrophobic pentanoic acid tail and the methoxy-aromatic ring of 5-MPPA require a dense stationary phase. End-capping prevents secondary ion-exchange interactions between the carboxylic acid moiety and residual surface silanols.

  • Mobile Phase Configuration:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: 5-MPPA contains a carboxylic acid group with a pKa of approximately 4.5. Using 0.1% Formic acid forces the mobile phase pH down to ~2.7. This ensures the 5-MPPA molecule remains fully protonated (neutral). If run at a neutral pH, the compound would partially ionize, leading to split peaks, severe tailing, and irreproducible retention times.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes.

    • Causality: A steep gradient is mandatory to ensure that closely related lipophilic impurities—such as 5-(3-methoxyphenyl)pentanoic acid isomers or unreacted precursors—are adequately resolved from the main API peak.

  • Detection: Monitor UV at 270 nm and configure the ESI-MS to Negative Ion Mode.

    • Causality: Negative ion mode is specifically chosen because the carboxylic acid readily loses a proton to form[M-H]⁻. This provides a highly sensitive, selective mass trace for 5-MPPA, filtering out background noise that typically plagues positive ion mode.

Experimental Data: Performance Benchmarks

The following experimental data highlights the performance differences when utilizing a high-fidelity CRM versus a standard reagent-grade building block in the HPLC-UV/MS protocol described above.

Performance Metric5-MPPA CRM Grade5-MPPA Reagent GradeAnalytical Implication
Purity (UV Area % at 270nm) 99.85%98.12%Reagent grade overestimates purity by ignoring UV-transparent species.
True Assay (Mass Balance) 99.61% ± 0.15%96.40% (Estimated)Reagent grade fails to account for 1.7% residual water/solvents.
Peak Tailing Factor (

)
1.05 (Excellent)1.38 (Poor)High tailing in reagent grade suggests co-eluting isobaric impurities.
Desmethyl Impurity Level < 0.05% (Below LOQ)0.85%Desmethyl impurities can competitively inhibit penetration enhancement.

References

  • WO2015127416A1 - Compositions of pentosan polysulfate salts for oral administration and methods of use - Google P

Sources

Safety & Regulatory Compliance

Safety

5-(2-Methoxyphenyl)pentanoic acid proper disposal procedures

Topic: 5-(2-Methoxyphenyl)pentanoic acid Proper Disposal Procedures CAS No: 408308-07-6 Formula: C₁₂H₁₆O₃[1] Part 1: Executive Safety & Disposal Directive Core Directive: 5-(2-Methoxyphenyl)pentanoic acid is a research-g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-(2-Methoxyphenyl)pentanoic acid Proper Disposal Procedures CAS No: 408308-07-6 Formula: C₁₂H₁₆O₃[1]

Part 1: Executive Safety & Disposal Directive

Core Directive: 5-(2-Methoxyphenyl)pentanoic acid is a research-grade organic acid.[1] For disposal purposes, it must be classified and managed as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer (sink) or regular trash.

Immediate Action Plan:

  • Waste Stream: Organic Acid Waste (Liquid) or Hazardous Solid Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases to prevent exothermic reactions.

  • Labeling: Clearly label all waste containers with the full chemical name and the hazard warning "Irritant."

Part 2: Hazard Identification & Waste Characterization

To ensure a self-validating safety system, you must understand the chemical's properties before handling. While specific toxicological data for this isomer is limited, it shares functional group hazards with phenyl-substituted alkanoic acids.

GHS Hazard Classification (derived from structural analogs)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[1][2]
Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritation.[3]
STOT - Single Exposure Category 3Warning H335: May cause respiratory irritation.[2][3][4][5]
Physical Properties for Disposal Logistics
PropertyDataOperational Implication
Molecular Weight 208.25 g/mol N/A
Physical State Solid (typically off-white powder)Requires dust control during transfer.[1]
Solubility Low in water; Soluble in DMSO, Methanol, DCMUse organic solvents for cleaning spills; do not rely on water alone.
Acidity (pKa) ~4.8 (estimated for carboxylic acid)Compatible with "Organic Acid" waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Use this protocol for expired stocks or surplus solid chemical.[1]

  • PPE Verification: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer the solid using a chemically inert spatula. Avoid generating dust.[2][3][4][5]

    • Critical Step: If the original container is empty, triple-rinse it with a small amount of acetone or methanol. Collect the rinsate as Liquid Waste (see Protocol B).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-(2-Methoxyphenyl)pentanoic acid"[1][6][7][8][9]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

  • Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this protocol for reaction mixtures or mother liquors containing the compound.[1]

  • Characterize Solvent: Identify the primary solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated Solvent: If dissolved in DCM or Chloroform.

    • Non-Halogenated Solvent: If dissolved in Methanol, Acetone, or Ethyl Acetate.

  • Bulking: Pour the solution into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").

    • Safety Check: Ensure the waste carboy does not contain incompatible oxidizers.[10]

  • Record Keeping: Log the addition on the waste container's accumulation log sheet, specifying "5-(2-Methoxyphenyl)pentanoic acid" and the approximate concentration/volume.

Protocol C: Spill Cleanup (Emergency Procedure)
  • Isolate: Demarcate the area.[11]

  • Neutralize/Absorb:

    • Solid Spill: Cover with a dust suppressant (or wet paper towel) and sweep into a dustpan. Do not dry sweep if dust generation is likely.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).

  • Decontaminate: Wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Place all contaminated absorbents and gloves into a clear plastic bag, seal it, and label it as "Hazardous Waste - Debris."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 5-(2-Methoxyphenyl)pentanoic acid in various states.

DisposalWorkflow Start Waste Generation: 5-(2-Methoxyphenyl)pentanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Containerize Place in HDPE/Glass Jar Solid->Containerize SolventCheck Identify Solvent Base Liquid->SolventCheck Bagging Double Bag in Clear Plastic Debris->Bagging LabelSolid Label: 'Hazardous Waste - Solid' (Toxic/Irritant) Containerize->LabelSolid Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous (pH < 2 or > 12?) SolventCheck->Aqueous CombineWaste Combine into Waste Carboy Halo->CombineWaste NonHalo->CombineWaste Neutralize Adjust pH to 5-9 (if permitted) Aqueous->Neutralize Neutralize->CombineWaste LabelDebris Label: 'Hazardous Debris' Bagging->LabelDebris

Figure 1: Decision tree for the segregation and disposal of 5-(2-Methoxyphenyl)pentanoic acid waste streams.

Part 5: References

  • Sigma-Aldrich. (n.d.). 5-(2-Methoxyphenyl)pentanoic acid Product Detail & CAS 408308-07-6.[1][6][7][8] Retrieved from [1]

  • Accela ChemBio. (2023).[6] Product Information for CAS 408308-07-6. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-(2-Methoxyphenyl)pentanoic acid

Executive Safety Summary Substance: 5-(2-Methoxyphenyl)pentanoic acid Chemical Class: Aromatic Carboxylic Acid / Phenylalkanoic Acid Derivative Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Substance: 5-(2-Methoxyphenyl)pentanoic acid Chemical Class: Aromatic Carboxylic Acid / Phenylalkanoic Acid Derivative Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory (H335). Physical State: Typically a white to off-white crystalline solid/powder.

Core Directive: This compound combines a lipophilic aromatic ether moiety with an acidic carboxyl tail. This structure suggests two specific risks: (1) potential for dermal absorption due to the methoxy-phenyl lipophilicity, and (2) direct mucosal irritation from the carboxylic acid function. Treat as a solid irritant with potential for dust generation.

Risk Assessment & PPE Strategy

The following recommendations are based on the "Precautionary Principle" for research intermediates where specific toxicological data may be sparse. We prioritize barrier protection against both solid particulates and solution-phase permeation.

The PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Nitrile (0.11 mm / 4 mil minimum) (Double-glove recommended)Why: Nitrile provides excellent splash resistance against organic acids. The lipophilic methoxy group increases the risk of permeation; double-gloving ensures an uncompromised inner barrier during doffing.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Why: Safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust that can react with eye moisture to form acidic solutions.
Respiratory N95 / P100 Respirator (If outside Fume Hood)Why: As a solid, the primary vector is inhalation of dust. Engineering controls (Fume Hood) are primary; respirators are secondary for weighing or spill cleanup.
Body Protection Lab Coat (Cotton/Poly blend) (Closed front)Why: Standard protection is adequate. If handling >10g or concentrated stock solutions, add a Tyvek® apron to prevent saturation.
Operational Workflow: From Storage to Synthesis
Phase 1: Pre-Operational Checks
  • Verify Engineering Controls: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm .

  • Solvent Compatibility: If dissolving, note that this acid is soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Ensure gloves are compatible with the solvent carrier, which often drives permeation faster than the solute itself.

Phase 2: Weighing & Handling (Critical Step)

Most exposure incidents occur during the transfer of solids due to static charge and dust generation.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before transfer.

  • The "Deep Hood" Technique: Perform all weighing at least 6 inches inside the sash plane.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a micro-spatula to transfer small aliquots.

    • Immediately recap the stock bottle after mass confirmation.

Phase 3: Reaction & Cleanup
  • Dissolution: Add solvent slowly to the solid. Avoid vigorous squirting which can aerosolize the powder.

  • Doffing Protocol:

    • Wash outer gloves with soap/water before removal (if chemically compatible) or peel outwards to encapsulate contamination.

    • Wash hands immediately with soap and tepid water.

Visualization: Safe Handling Lifecycle

SafeHandling cluster_emergency Emergency Protocol Start Start: Receive Chemical Risk Risk Assessment (Check SDS & State) Start->Risk PPE Don PPE (Goggles, Nitrile, Lab Coat) Risk->PPE Define Barriers Hood Engineering Control (Fume Hood >80fpm) PPE->Hood Weigh Weighing (6 inches inside hood) Hood->Weigh Dust Control Solvent Solvation/Reaction Weigh->Solvent Waste Disposal (Acid Waste Stream) Solvent->Waste Neutralization Spill Spill: Cover with Absorbent Pads Eye Eye Contact: Flush 15 mins

Figure 1: Operational flowchart for the safe handling of solid aromatic acids. Note the critical control point at the "Weighing" stage where dust generation is most likely.

Disposal & Emergency Procedures
Waste Disposal
  • Classification: Non-halogenated organic acid waste.

  • Protocol:

    • Solids: Dissolve waste solid in a minimal amount of combustible solvent (e.g., Acetone or Ethanol).

    • Liquids: Combine with other organic solvents in the "Organic Waste" container.

    • Aqueous Streams: If the acid enters an aqueous stream, it must be neutralized to pH 6–8 with Sodium Bicarbonate (NaHCO₃) before disposal, strictly adhering to local EHS regulations regarding drain disposal. Do not mix with strong oxidizers. [1]

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes.[2][3][4] Lift eyelids to ensure irrigation of the fornix.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8][9] Do not use alcohol/solvents on skin, as this may enhance absorption of the lipophilic methoxy group.

  • Spills: Dampen the powder with a wet paper towel (water or PEG-400) to prevent dust clouds, then wipe up. Dispose of as hazardous chemical waste.[10]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10584485, 5-(3-methoxyphenyl)pentanoic Acid (Isomer Analog). Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

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